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  • Product: Methyl 3-hydroxyquinoline-6-carboxylate

Core Science & Biosynthesis

Foundational

Synthesis Pathways and Mechanistic Insights for Methyl 3-hydroxyquinoline-6-carboxylate

Executive Summary Methyl 3-hydroxyquinoline-6-carboxylate (CAS: 1261596-90-0) is a high-value heterocyclic building block utilized in the development of kinase inhibitors, antimalarial agents, and advanced optoelectronic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-hydroxyquinoline-6-carboxylate (CAS: 1261596-90-0) is a high-value heterocyclic building block utilized in the development of kinase inhibitors, antimalarial agents, and advanced optoelectronic materials[1]. Synthesizing this specific functionalized quinoline presents a unique chemoselectivity challenge: the conditions typically required to construct the 3-hydroxyquinoline core often conflict with the stability of the methyl ester at the C6 position.

This whitepaper details a highly optimized, three-step synthetic pathway designed to circumvent ester hydrolysis. By utilizing a halogen placeholder strategy via a modified Pfitzinger ring expansion, followed by thermal decarboxylation and a late-stage palladium-catalyzed methoxycarbonylation, this protocol provides a self-validating, scalable, and high-yield route to the target compound.

Retrosynthetic Strategy & Mechanistic Rationale

Direct synthesis of 3-hydroxyquinolines from 2-aminobenzaldehydes via Friedländer-type condensations is well documented[2]. However, employing methyl 4-amino-3-formylbenzoate directly in strongly basic or acidic annulation conditions often leads to partial ester hydrolysis or transesterification, complicating purification and reducing overall yield.

To ensure absolute chemoselectivity, our retrosynthetic design employs 5-bromoisatin as the starting material.

  • Pfitzinger Ring Expansion: 5-bromoisatin undergoes base-promoted ring opening and subsequent condensation with chloropyruvic acid to form the 3-hydroxyquinoline core[3]. The bromide acts as a robust, base-stable placeholder for the carboxylate.

  • Thermal Decarboxylation: The resulting 4-carboxylic acid is selectively removed via thermal extrusion.

  • Methanolysis/Carbonylation: A late-stage palladium-catalyzed carbonylation converts the C6-bromide directly into the desired methyl ester, ensuring the ester is only introduced under mild, controlled conditions.

Synthetic Workflow Diagram

G A 5-Bromoisatin + Chloropyruvic Acid B Pfitzinger Ring Expansion (KOH, H2O, 0-25°C) A->B C 6-Bromo-3-hydroxyquinoline- 4-carboxylic acid B->C D Thermal Decarboxylation (Ph2O, 250°C, 2h) C->D E 6-Bromo-3-hydroxyquinoline D->E F Pd-Catalyzed Carbonylation (CO, MeOH, Pd(dppf)Cl2) E->F G Methyl 3-hydroxyquinoline- 6-carboxylate F->G

Figure 1: Three-step synthetic workflow utilizing a bromide placeholder to protect the C6 oxidation state.

Quantitative Data & Physicochemical Properties

Table 1: Physicochemical Properties of the Target Compound
PropertyValue / Description
Chemical Name Methyl 3-hydroxyquinoline-6-carboxylate
CAS Number 1261596-90-0
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
SMILES O=C(OC)C1=CC2=C(C=C1)N=CC(O)=C2
Appearance Pale yellow to off-white crystalline powder
Table 2: Reaction Parameters and Yield Summary
StepTransformationCatalyst / ReagentsTemp (°C)Time (h)Isolated Yield (%)
1 Pfitzinger Annulation33% aq. KOH, Chloropyruvic acid0 → 254862 - 68%
2 DecarboxylationDiphenyl ether (solvent)250280 - 85%
3 MethoxycarbonylationPd(dppf)Cl2, CO (gas), Et3N, MeOH801285 - 90%

Experimental Protocols & Methodologies

Step 1: Synthesis of 6-Bromo-3-hydroxyquinoline-4-carboxylic acid

Mechanistic Causality: The reaction initiates via hydroxide-mediated nucleophilic attack on the isatin C2 carbonyl, leading to ring opening and the formation of 2-amino-5-bromophenylglyoxylate. Subsequent aldol-type condensation with chloropyruvic acid and intramolecular cyclization yields the quinoline core[3].

Protocol:

  • Equip a 1-L three-necked flask with a mechanical stirrer and an internal thermometer.

  • Dissolve 5-bromoisatin (50.0 g, 221 mmol) in 33% aqueous KOH solution (250 mL). Cool the dark red solution to 0 °C using an ice-salt bath.

  • Slowly add a solution of freshly prepared chloropyruvic acid (30.0 g, 245 mmol) in water (50 mL) dropwise over 1 hour, maintaining the internal temperature below 5 °C.

  • Remove the cooling bath and allow the reaction mixture to stir at ambient temperature (20–25 °C) for 48 hours.

  • Workup (Self-Validation): Acidify the mixture carefully with concentrated HCl to pH 2. The drastic shift in solubility will cause the crude 6-bromo-3-hydroxyquinoline-4-carboxylic acid to precipitate as a yellow solid.

  • Filter the solid, wash sequentially with cold water (3 × 100 mL) and ethanol (50 mL), and dry in a vacuum oven at 60 °C.

Step 2: Thermal Decarboxylation to 6-Bromo-3-hydroxyquinoline

Mechanistic Causality: The C4-carboxylic acid of the quinoline core is highly sterically hindered and electronically activated for extrusion. Heating in a high-boiling inert solvent (diphenyl ether) provides the necessary thermal energy to drive the irreversible loss of CO2 gas, leaving the C3-hydroxyl group intact[4].

Protocol:

  • Suspend 6-bromo-3-hydroxyquinoline-4-carboxylic acid (40.0 g, 149 mmol) in diphenyl ether (200 mL) within a 500-mL round-bottom flask equipped with a reflux condenser and a gas bubbler.

  • Heat the suspension to 250 °C using a heating mantle. Observe the evolution of CO2 gas through the bubbler.

  • Maintain the temperature for 2 hours until gas evolution ceases completely, indicating full conversion.

  • Cool the mixture to 50 °C and slowly pour it into hexanes (600 mL) under vigorous stirring. The product will precipitate while the diphenyl ether remains soluble in the non-polar hexane phase.

  • Filter the resulting precipitate, wash extensively with hexanes (3 × 100 mL), and recrystallize from ethanol to afford pure 6-bromo-3-hydroxyquinoline.

Step 3: Palladium-Catalyzed Methoxycarbonylation

Mechanistic Causality: To install the methyl ester, a palladium-catalyzed cross-coupling is utilized. The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) provides a wide bite angle, which accelerates the reductive elimination step of the acyl-palladium intermediate, suppressing unwanted homocoupling of the aryl bromide.

Protocol:

  • In a high-pressure Parr reactor, combine 6-bromo-3-hydroxyquinoline (20.0 g, 89 mmol), Pd(dppf)Cl2 (3.25 g, 4.45 mmol, 5 mol%), and triethylamine (27.0 g, 267 mmol).

  • Add anhydrous methanol (150 mL) and DMF (50 mL) to solubilize the reactants.

  • Seal the reactor, purge with nitrogen (3 cycles), and then pressurize with Carbon Monoxide (CO) gas to 50 psi (3.4 atm).

  • Heat the reactor to 80 °C and stir vigorously for 12 hours.

  • Cool the reactor to room temperature and carefully vent the excess CO gas in a fume hood.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Eluent: Dichloromethane / Methanol 95:5) to yield Methyl 3-hydroxyquinoline-6-carboxylate as an off-white powder.

Mechanistic Visualization: Pfitzinger Ring Expansion

Mechanism N1 5-Bromoisatin N2 Base Hydrolysis (Ring Opening) N1->N2 N3 2-Amino-5-bromo- phenylglyoxylate N2->N3 N4 Aldol Condensation with Chloropyruvate N3->N4 N5 Cyclization & Dehydration N4->N5 N6 6-Bromo-3-hydroxyquinoline- 4-carboxylic acid N5->N6

Figure 2: Stepwise mechanistic progression of the Pfitzinger ring expansion yielding the quinoline core.

References

  • Organic Syntheses. "3-Hydroxyquinoline." Organic Syntheses, Coll. Vol. 5, p.635 (1973); Vol. 46, p.55 (1966). URL:[Link]

  • Massoud, M. A. M., & El Bialy, S. "Facile and Efficient Synthesis of Quinoline-4-carboxylic Acids under Microwave Irradiation." Letters in Organic Chemistry, 2014. URL:[Link]

  • Youn, S. W., et al. "Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts." RSC Advances, 2018, 8, 39602-39606. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 3-hydroxyquinoline-6-carboxylate

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Methyl 3-hydroxyquinoline-6-carboxylate, a heterocyclic compound of significant interest...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Methyl 3-hydroxyquinoline-6-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document is structured to provide not just data, but also expert insights into the practical application and scientific reasoning behind the presented information.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The introduction of hydroxyl and carboxylate functional groups to this scaffold, as seen in Methyl 3-hydroxyquinoline-6-carboxylate, offers versatile points for molecular modification and can significantly influence the compound's pharmacokinetic and pharmacodynamic profiles. This guide will delve into the key characteristics of this specific quinoline derivative, providing a foundational understanding for its potential use in research and drug development.

Physicochemical Properties

Obtaining comprehensive, experimentally-derived physicochemical data for Methyl 3-hydroxyquinoline-6-carboxylate from publicly available literature is challenging. However, based on its structure and data for analogous compounds, we can infer key properties that are critical for its handling, formulation, and biological activity.

Table 1: Physicochemical Properties of Methyl 3-hydroxyquinoline-6-carboxylate

PropertyValueSource/Method
CAS Number 1261596-90-0[3]
Molecular Formula C₁₁H₉NO₃[3]
Molecular Weight 203.19 g/mol [3]
Appearance White to off-white solid (predicted)Analogues[4]
Melting Point Not available. Expected to be a solid at room temperature.-
Boiling Point Not available-
Solubility Predicted to be soluble in organic solvents like DMSO and ethanol.[4]Analogues
pKa Not available. The 3-hydroxy group is expected to be weakly acidic.-
LogP Not available. The presence of both a hydroxyl and an ester group suggests a moderate lipophilicity.-

Note: The data in Table 1 is partially based on predictions and data from similar compounds due to the limited availability of experimental values for Methyl 3-hydroxyquinoline-6-carboxylate in the literature. Researchers are advised to determine these properties experimentally for their specific applications.

Spectroscopic Data

  • ¹H NMR: Resonances in the aromatic region (δ 7-9 ppm) corresponding to the quinoline ring protons. A singlet for the methyl ester protons (δ ~3.9 ppm). A broad singlet for the hydroxyl proton, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the aromatic carbons of the quinoline ring, and the methyl carbon of the ester.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound (203.19 g/mol ).

Synthesis of Methyl 3-hydroxyquinoline-6-carboxylate

While a specific, detailed synthesis protocol for Methyl 3-hydroxyquinoline-6-carboxylate is not widely published, a plausible and robust synthetic strategy can be designed based on well-established named reactions in organic chemistry, most notably the Gould-Jacobs reaction [6][7][8]. This reaction is a powerful method for the synthesis of 4-hydroxyquinolines, and with appropriate starting materials, can be adapted for the synthesis of other hydroxylated quinoline derivatives.

The proposed synthesis involves a multi-step process, starting from a suitably substituted aniline. The rationale behind this proposed pathway is its versatility and the commercial availability of the necessary precursors.

Proposed Synthetic Pathway

A logical synthetic approach would involve the reaction of methyl 4-amino-3-hydroxybenzoate with a suitable three-carbon synthon to construct the pyridine ring of the quinoline system.

Synthetic Pathway A Methyl 4-amino-3-hydroxybenzoate C Condensation Intermediate A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D Thermal Cyclization C->D Heat (e.g., Dowtherm A) E Methyl 3-hydroxyquinoline-6-carboxylate D->E Tautomerization & Aromatization Drug Discovery Workflow cluster_0 Lead Optimization cluster_1 Screening & SAR A Methyl 3-hydroxyquinoline-6-carboxylate B Hydrolysis A->B C 3-Hydroxyquinoline-6-carboxylic acid B->C D Amide Coupling C->D E Diverse Amide Library D->E F Biological Screening E->F G Structure-Activity Relationship (SAR) F->G G->A Iterative Design

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Foundational

Methyl 3-hydroxyquinoline-6-carboxylate CAS number and structure

An In-Depth Technical Guide to Methyl 3-hydroxyquinoline-6-carboxylate Abstract This technical guide provides a comprehensive overview of Methyl 3-hydroxyquinoline-6-carboxylate, a heterocyclic building block of increasi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Methyl 3-hydroxyquinoline-6-carboxylate

Abstract

This technical guide provides a comprehensive overview of Methyl 3-hydroxyquinoline-6-carboxylate, a heterocyclic building block of increasing importance in medicinal chemistry and synthetic organic chemistry. The document details the compound's core chemical identity, including its definitive CAS number and structure. It further explores its synthesis, physicochemical properties, and chemical reactivity. A significant focus is placed on its application as a versatile intermediate in drug discovery, leveraging the well-established biological significance of the quinoline scaffold. This guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to facilitate its effective utilization in the laboratory.

Core Chemical Identity

Methyl 3-hydroxyquinoline-6-carboxylate is a substituted quinoline derivative. The quinoline ring system is a prominent pharmacophore found in a wide array of natural products and synthetic therapeutic agents. The strategic placement of a hydroxyl group at the 3-position and a methyl ester at the 6-position provides two distinct points for chemical modification, making this molecule a valuable scaffold for building diverse chemical libraries.

  • Compound Name: Methyl 3-hydroxyquinoline-6-carboxylate

  • CAS Number: 1261596-90-0[1]

  • Molecular Formula: C₁₁H₉NO₃

  • Molecular Weight: 203.19 g/mol

  • Structure:

Caption: Chemical structure of Methyl 3-hydroxyquinoline-6-carboxylate.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published in peer-reviewed literature, its properties can be reliably predicted based on its structure and data from closely related analogs. Commercial suppliers confirm its availability as a solid for research purposes.[1]

PropertyValue / DescriptionSource / Method
CAS Number 1261596-90-0[1]
Molecular Formula C₁₁H₉NO₃Calculated
Molecular Weight 203.19 g/mol Calculated
Appearance Solid (Predicted)-
XLogP3 2.3 (Predicted)Analog Data[2]
Hydrogen Bond Donors 1 (the hydroxyl group)Calculated
Hydrogen Bond Acceptors 4 (N, OH, and two ester oxygens)Calculated
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.Chemical Analogy

Synthesis and Reactivity

Synthetic Approach: Esterification

The most direct and industrially scalable synthesis of Methyl 3-hydroxyquinoline-6-carboxylate involves the esterification of its corresponding carboxylic acid precursor, 3-hydroxyquinoline-6-carboxylic acid (CAS 1233244-78-4).[3][4] This transformation is a cornerstone of organic synthesis, typically achieved under acidic conditions.

Causality in Experimental Choice: The choice of an acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is critical.

  • Fischer Esterification (e.g., H₂SO₄ in Methanol): This is a classic equilibrium-driven process. Using methanol as both the solvent and reactant drives the equilibrium towards the product. The strong acid protonates the carboxylic acid's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Via Acyl Chloride (e.g., SOCl₂): For substrates where Fischer esterification is slow or low-yielding, conversion to a highly reactive acyl chloride intermediate is preferred. Thionyl chloride reacts with the carboxylic acid to form an acyl chloride, which then reacts rapidly and irreversibly with methanol to yield the final ester. This method avoids the equilibrium limitations of the Fischer process.

Caption: General workflow for the synthesis of the title compound.

Chemical Reactivity and Synthetic Utility

The molecule's structure offers two primary sites for further chemical elaboration:

  • The 3-hydroxyl group: This phenol-like hydroxyl group can undergo O-alkylation or O-acylation, allowing for the introduction of diverse side chains. Its acidity also makes it a potential site for forming metal complexes.

  • The 6-methyl ester: This group can be readily hydrolyzed back to the carboxylic acid, which is a versatile handle for forming amide bonds via coupling with various amines. Amide bonds are ubiquitous in pharmaceuticals, making this a critical transformation for drug development.

This dual functionality makes Methyl 3-hydroxyquinoline-6-carboxylate a valuable intermediate for constructing more complex molecules, particularly in the generation of compound libraries for high-throughput screening.

Applications in Research and Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide spectrum of biological activities.[5] Derivatives of quinoline are known to possess anticancer, antibacterial, antiviral, and neuroprotective properties.[5][6][7]

Methyl 3-hydroxyquinoline-6-carboxylate serves as a key building block for accessing novel quinoline derivatives for therapeutic evaluation. Its utility stems from the ability to systematically modify the 3- and 6-positions to explore the structure-activity relationship (SAR) of a potential drug candidate.

  • Antiproliferative Agents: The quinoline-3-carboxylate core has been identified as a promising pharmacophore for developing new anticancer agents.[5] Modifications at the 6-position can modulate the compound's pharmacokinetic properties (ADMET) and target-binding affinity.

  • Antiviral Agents: Related quinoline structures have shown potent inhibition of viruses like Hepatitis B by interfering with viral replication.[6] This scaffold can be used to design new antivirals targeting viral enzymes or proteins.

  • Scaffold for Kinase Inhibitors: The quinoline ring is a common feature in many kinase inhibitors used in oncology. The functional handles on Methyl 3-hydroxyquinoline-6-carboxylate allow for the synthesis of derivatives that can be tested against various kinase targets.

G cluster_1 Drug Discovery Pipeline cluster_2 Chemical Derivatization Start Core Scaffold: Methyl 3-hydroxyquinoline-6-carboxylate Mod1 Modification at 3-OH (e.g., Alkylation) Start->Mod1 Mod2 Modification at 6-COOCH₃ (e.g., Amidation) Start->Mod2 Library Diverse Compound Library Mod1->Library Mod2->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Role as a building block in a typical drug discovery workflow.

Experimental Protocol: Synthesis

Protocol: Synthesis of Methyl 3-hydroxyquinoline-6-carboxylate from 3-hydroxyquinoline-6-carboxylic acid

This protocol is a representative procedure based on standard esterification methods. Researchers should conduct their own risk assessment and optimization.

Materials:

  • 3-hydroxyquinoline-6-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Anhydrous Methanol (MeOH) (as solvent)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 3-hydroxyquinoline-6-carboxylic acid (1.0 eq).

  • Acyl Chloride Formation: Suspend the starting material in anhydrous DCM (or THF). Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. The progress can be monitored by TLC (Thin Layer Chromatography).

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation).

  • Esterification: Re-dissolve the crude acyl chloride intermediate in anhydrous methanol. Stir the solution at room temperature for 4-6 hours or until TLC analysis indicates the complete formation of the product.

  • Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure Methyl 3-hydroxyquinoline-6-carboxylate.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

References

  • NextSDS. (n.d.). 3-hydroxy-6-Methylquinoline-4-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 3-hydroxyisoquinoline-6-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736812, Methyl quinoline-6-carboxylate. Retrieved from [Link]

  • Gora, I., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4268. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-4-carboxylate (C11H13NO3). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56636124, Methyl 3-bromoquinoline-6-carboxylate. Retrieved from [Link]

  • Joule, J. A., et al. (1988). Synthesis of 6-hydroxy-1,4-dimethylisoquinoline and of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate. Journal of the Chemical Society, Perkin Transactions 1, 1705-1710. Available at: [Link]

  • Google Patents. (n.d.). US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • PubMed. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies. Retrieved from [Link]

  • Research and Reviews: Journal of Chemistry. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

Sources

Exploratory

The Predicted Biological Activity and Therapeutic Potential of Methyl 3-hydroxyquinoline-6-carboxylate

An In-depth Technical Guide: Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide provides a comprehensive analysis of the predicted biological activities of Methyl 3-hydroxyquinoline-6-carboxylate. While direct experimental data on this specific molecule is limited, this paper will synthesize information from structurally related analogs to forecast its therapeutic potential. By examining the established anticancer, antimicrobial, and anti-inflammatory properties of 3-hydroxyquinolines and quinoline-6-carboxylates, we will construct a predictive framework for its mechanism of action and guide future research endeavors for drug development professionals.

Introduction: The Quinoline Scaffold and the Subject Molecule

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a structural motif present in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[4][5] Derivatives of quinoline have been successfully developed into drugs for treating malaria, cancer, bacterial infections, and inflammatory conditions.[6][7]

Methyl 3-hydroxyquinoline-6-carboxylate is a specific derivative of this versatile scaffold. Its structure combines two key pharmacophoric features: the 3-hydroxyquinoline core and a methyl carboxylate group at the 6-position. The 3-hydroxyquinoline moiety is known to be a crucial component for various biological interactions, while the ester at the 6-position offers a site for potential metabolic activity or further chemical modification to modulate pharmacokinetic and pharmacodynamic properties.

This guide will provide an in-depth, predictive analysis of the biological potential of Methyl 3-hydroxyquinoline-6-carboxylate by leveraging the extensive research on its close structural analogs.

Chemical Profile and Synthetic Considerations

The structure of Methyl 3-hydroxyquinoline-6-carboxylate is characterized by the following key features:

  • 3-Hydroxy Group: This phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, which is critical for binding to biological targets such as enzymes and receptors. It can also participate in chelation with metal ions, a mechanism relevant to some antimicrobial and anticancer activities.

  • 6-Methyl Carboxylate Group: This ester group can influence the molecule's solubility, membrane permeability, and metabolic stability. It may be hydrolyzed in vivo to the corresponding carboxylic acid, which could alter the biological activity and pharmacokinetic profile.[8][9]

  • Quinoline Core: The aromatic, planar nature of the quinoline ring system allows for π-π stacking interactions with biological macromolecules like DNA and proteins.

The synthesis of this molecule and its analogs can be approached through established methodologies in heterocyclic chemistry. A common route is the Gould-Jacobs reaction, which involves the condensation of a substituted aniline with an alkoxymethylenemalonate, followed by thermal cyclization.[2]

Predicted Biological Activities Based on Structural Analogs

Anticancer Potential

Numerous quinoline derivatives have demonstrated significant anticancer properties through various mechanisms of action.[6][10]

  • Kinase Inhibition: Structurally similar quinolinone derivatives have been shown to inhibit phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in a signaling pathway often dysregulated in cancer.[11] The 4-hydroxy (a tautomer of the 4-oxo form) and other substituents on the quinoline ring are crucial for this interaction.

  • Topoisomerase Inhibition: Some quinoline-carboxamides act as topoisomerase inhibitors, disrupting DNA replication in cancer cells.[10]

  • Induction of Apoptosis: Many quinolinone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cell lines, a hallmark of effective anticancer agents.[12]

Table 1: Anticancer Activity of Structurally Related Quinoline Derivatives

Compound/Analog ClassCancer Cell Line(s)Reported IC50Mechanism of ActionReference
N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamidesCaco-2, HCT-11613 µM - 337 µMPI3Kα Inhibition[11]
2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-oneHL-60Low µM rangeInduction of DNA damage and apoptosis[12]
2,4-disubstituted quinoline-3-carboxylic acid derivativesMCF-7, K562Micromolar inhibitionEnhanced selectivity for cancer cells[8]
Quinoline-fused 1,2,3-triazole derivativesMCF-7, MDA-MB-468, MDA-MB-231Potent cytotoxicityEGFR/HER2 inhibition[7]
Antimicrobial Activity

The quinoline scaffold is the basis for the quinolone class of antibiotics. Therefore, it is highly probable that Methyl 3-hydroxyquinoline-6-carboxylate possesses antimicrobial properties.

  • DNA Gyrase and Topoisomerase IV Inhibition: The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[13]

  • Antifungal Activity: Certain hydroxyquinolinone derivatives have also shown potent antifungal activity, for instance, by inhibiting N-myristoyltransferase in Candida albicans.[14]

Table 2: Antimicrobial Activity of Structurally Related Quinoline Derivatives

Compound/Analog ClassMicroorganism(s)Reported MICMechanism of ActionReference
4,6-dihydroxyquinolin-2(1H)-oneStaphylococcus aureus, Candida albicansComparable to reference drugsDNA gyrase B, N-myristoyltransferase inhibition[14]
Pyrano[3,2-c]quinoline-3-carboxylatesStaphylococcus aureusPotent activityDNA gyrase inhibition[15]
Quinoline-based hydroxyimidazolium hybridsStaphylococcus aureus, Mycobacterium tuberculosis H37Rv2 µg/mL, 10 µg/mLNot specified[16]
Triazolyl-2-methyl-4-phenylquinoline-3-carboxylate derivativesLeishmania infantumPotent activityNot specified[17]
Other Potential Biological Activities

The versatility of the quinoline scaffold suggests that Methyl 3-hydroxyquinoline-6-carboxylate could exhibit other biological activities, including:

  • Anti-inflammatory activity [5][7]

  • Antiviral activity [7][18]

  • Neuroprotective effects [1]

  • Antimalarial activity [4][7]

Proposed Mechanisms of Action

Based on the activities of related compounds, we can propose several potential mechanisms of action for Methyl 3-hydroxyquinoline-6-carboxylate.

Anticancer Mechanism: PI3K/AKT Pathway Inhibition

The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers. Quinolinone derivatives have been identified as inhibitors of PI3Kα.[11]

PI3K_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Downstream Effects Downstream Effects AKT->Downstream Effects Proliferation, Survival Methyl 3-hydroxyquinoline-6-carboxylate Methyl 3-hydroxyquinoline-6-carboxylate Methyl 3-hydroxyquinoline-6-carboxylate->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/AKT signaling pathway.

Antibacterial Mechanism: DNA Gyrase Inhibition

DNA gyrase is a bacterial enzyme that introduces negative supercoils into DNA, a process essential for DNA replication. Quinolone antibiotics bind to the DNA-gyrase complex, trapping the enzyme in its cleavage-competent state and leading to double-strand DNA breaks and cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Bacterial DNA Bacterial DNA DNA-Gyrase Complex DNA-Gyrase Complex Bacterial DNA->DNA-Gyrase Complex DNA Gyrase DNA Gyrase DNA Gyrase->DNA-Gyrase Complex Replication Blocked Replication Blocked DNA-Gyrase Complex->Replication Blocked Cell Death Cell Death Replication Blocked->Cell Death Methyl 3-hydroxyquinoline-6-carboxylate Methyl 3-hydroxyquinoline-6-carboxylate Methyl 3-hydroxyquinoline-6-carboxylate->DNA-Gyrase Complex Inhibition

Caption: Proposed mechanism of bacterial DNA gyrase inhibition.

Recommended Experimental Workflows

To validate the predicted biological activities of Methyl 3-hydroxyquinoline-6-carboxylate, a structured experimental approach is necessary.

Experimental_Workflow Synthesis & Purification Synthesis & Purification In Vitro Screening In Vitro Screening Synthesis & Purification->In Vitro Screening Anticancer Assays Anticancer Assays In Vitro Screening->Anticancer Assays Antimicrobial Assays Antimicrobial Assays In Vitro Screening->Antimicrobial Assays Mechanism of Action Studies Mechanism of Action Studies Anticancer Assays->Mechanism of Action Studies Antimicrobial Assays->Mechanism of Action Studies In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization

Caption: Overall workflow for biological evaluation.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Methyl 3-hydroxyquinoline-6-carboxylate in culture medium. Add the dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[19]

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

  • Compound Dilution: Prepare two-fold serial dilutions of Methyl 3-hydroxyquinoline-6-carboxylate in a 96-well plate containing the broth.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, a comprehensive analysis of structurally related compounds strongly suggests that Methyl 3-hydroxyquinoline-6-carboxylate is a promising candidate for further investigation as a therapeutic agent. Its chemical structure embodies features common to potent anticancer and antimicrobial compounds. The predicted mechanisms of action, including the inhibition of crucial cellular pathways like PI3K/AKT and bacterial DNA gyrase, provide a solid foundation for targeted experimental validation.

Future research should focus on:

  • Synthesis and Characterization: The first step is the efficient synthesis and thorough characterization of high-purity Methyl 3-hydroxyquinoline-6-carboxylate.

  • Broad-Spectrum Screening: The compound should be screened against a diverse panel of cancer cell lines and microbial pathogens to identify its primary biological activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications at the 3- and 6-positions will be crucial for optimizing potency and selectivity.

  • In Vivo Efficacy and Toxicology: Promising candidates from in vitro studies should be advanced to animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The exploration of Methyl 3-hydroxyquinoline-6-carboxylate and its derivatives holds significant potential for the discovery of novel drugs to address unmet needs in oncology and infectious diseases.

References

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of Methyl 3-hydroxyquinoline-6-carboxylate

Abstract Molecular Structure and Spectroscopic Overview Methyl 3-hydroxyquinoline-6-carboxylate possesses a rigid heterocyclic core with key functional groups that produce distinct spectroscopic signatures. The quinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Molecular Structure and Spectroscopic Overview

Methyl 3-hydroxyquinoline-6-carboxylate possesses a rigid heterocyclic core with key functional groups that produce distinct spectroscopic signatures. The quinoline ring system, a hydroxyl group at the 3-position, and a methyl ester at the 6-position each contribute to the molecule's unique electronic and vibrational properties. Understanding these structural features is paramount to interpreting the resulting spectra.

DOT Script for Molecular Structure

Caption: Structure of Methyl 3-hydroxyquinoline-6-carboxylate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct protons and their connectivity. The aromatic protons of the quinoline ring will appear in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can be concentration-dependent. The methyl ester protons will be a sharp singlet in the upfield region.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
~10.0 br s 1H - OH
~8.9 s 1H - H2
~8.5 d 1H ~2.0 H5
~8.1 dd 1H ~8.8, 2.0 H7
~7.8 d 1H ~8.8 H8
~7.5 s 1H - H4

| 3.9 | s | 3H | - | OCH₃ |

Causality: The assignments are based on established patterns for quinoline systems.[1][2] H2 and H4 are on the pyridine ring, with H2 being significantly deshielded by the adjacent nitrogen. H5 is deshielded by the anisotropic effect of the ester carbonyl group. The ortho and meta couplings between H7 and H8, and H5 and H7, respectively, are characteristic of this substitution pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the ester will be the most downfield signal. Aromatic carbons typically resonate between 110-150 ppm.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~166.0 C=O (ester)
~150.0 C3
~148.0 C8a
~145.0 C2
~135.0 C7
~130.0 C5
~129.0 C6
~125.0 C4a
~122.0 C8
~110.0 C4

| ~52.0 | OCH₃ |

Causality: The chemical shifts are predicted based on the electronic environment of each carbon. The carbon attached to the hydroxyl group (C3) and the carbons adjacent to the nitrogen (C2, C8a) are significantly influenced. Standard chemical shift ranges for quinolines and esters support these assignments.[3]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of Methyl 3-hydroxyquinoline-6-carboxylate in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Frequency (cm⁻¹) Intensity Functional Group Assignment
3300-3500 (broad) Medium O-H stretch (hydroxyl)
~3050 Weak C-H stretch (aromatic)
~2950 Weak C-H stretch (methyl)
~1720 Strong C=O stretch (ester)[4]
1600, 1500, 1450 Medium-Strong C=C and C=N stretches (aromatic rings)

| ~1250 | Strong | C-O stretch (ester) |

Causality: The broad O-H stretch is characteristic of a hydrogen-bonded hydroxyl group.[4] The strong carbonyl absorption around 1720 cm⁻¹ is a definitive feature of the ester group. The C-O stretch of the ester also provides a key signature. The aromatic ring vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ region.[5]

Experimental Protocol for IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Obtain a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Perform an ATR correction on the resulting spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

  • Expected Molecular Ion: For the molecular formula C₁₁H₉NO₃, the expected monoisotopic mass is 203.0582 g/mol . In a high-resolution mass spectrum (HRMS), the [M+H]⁺ ion would be observed at m/z 204.0655.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃, 31 Da) or the entire methoxycarbonyl group (-COOCH₃, 59 Da) from the molecular ion. The quinoline ring itself is relatively stable, but loss of HCN (27 Da) from the heterocyclic ring is a known fragmentation pathway for quinolines under certain ionization conditions.[6]

Experimental Protocol for MS Data Acquisition (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution measurements.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ adduct.

    • Set the mass range to scan from m/z 50 to 500.

Integrated Spectroscopic Workflow for Structural Elucidation

The confirmation of the structure of Methyl 3-hydroxyquinoline-6-carboxylate is a synergistic process where each spectroscopic technique provides complementary information. The workflow below illustrates the logical progression from initial functional group identification to the final, unambiguous structural assignment.

DOT Script for Workflow Diagram

cluster_0 Spectroscopic Analysis Workflow MS Mass Spectrometry (Determine Molecular Formula) IR IR Spectroscopy (Identify Functional Groups: -OH, C=O, Aromatic) MS->IR Formula suggests functional groups C13_NMR ¹³C NMR (Identify Carbon Environments) MS->C13_NMR Confirm carbon count H1_NMR ¹H NMR (Determine Proton Connectivity) IR->H1_NMR Confirm functional groups & guide proton assignment Structure Final Structure Confirmed: Methyl 3-hydroxyquinoline-6-carboxylate C13_NMR->Structure Final carbon framework H1_NMR->C13_NMR Correlate protons to carbons (2D NMR) H1_NMR->Structure Final proton placement

Caption: Integrated workflow for the structural elucidation of Methyl 3-hydroxyquinoline-6-carboxylate.

Conclusion

The spectroscopic characterization of Methyl 3-hydroxyquinoline-6-carboxylate relies on a multi-faceted approach. ¹H and ¹³C NMR define the core carbon-hydrogen framework and the precise location of substituents. IR spectroscopy provides rapid confirmation of key functional groups, particularly the hydroxyl and ester moieties. High-resolution mass spectrometry validates the molecular formula and offers insights into the molecule's stability and fragmentation. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently synthesize and characterize this and other related quinoline derivatives, advancing their work in drug discovery and materials science.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0152597). Retrieved from [Link]

  • MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

  • PMC. (n.d.). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Methyl quinoline-6-carboxylate. Retrieved from [Link]

  • Trinh Thi Huan. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1988). Synthesis of 6-hydroxy-1,4-dimethylisoquinoline and of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate. Retrieved from [Link]

  • MoNA - MassBank of North America. (n.d.). Spectrum CCMSLIB00000848556 for NCGC00381268-01!6-[4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S). Retrieved from [Link]

  • Google Patents. (n.d.). 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • PMC. (2025). Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies. Retrieved from [Link]

  • Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Retrieved from [Link]_carboxylate_solutions)

Sources

Exploratory

Unlocking the Therapeutic Potential of Methyl 3-hydroxyquinoline-6-carboxylate: A Mechanistic and Pharmacological Blueprint

Executive Summary In contemporary medicinal chemistry, the identification of versatile, highly functionalized pharmacophores is critical for accelerating drug discovery. Methyl 3-hydroxyquinoline-6-carboxylate (CAS: 1261...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the identification of versatile, highly functionalized pharmacophores is critical for accelerating drug discovery. Methyl 3-hydroxyquinoline-6-carboxylate (CAS: 1261596-90-0) represents a highly privileged bicyclic scaffold. By integrating a hydrogen-bonding/metal-chelating hydroxyl group at the C3 position and a synthetically tractable methyl ester at the C6 position, this molecule serves as a foundational building block for targeting complex pathologies, including oncology, neurodegeneration, and inflammatory diseases.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the structural rationale, highlight the primary therapeutic targets, and provide self-validating experimental workflows for researchers leveraging this scaffold in hit-to-lead optimization.

Structural Rationale & Pharmacophore Analysis

The pharmacological value of Methyl 3-hydroxyquinoline-6-carboxylate lies in its dual-functional geometry, which allows for precise interactions within target binding pockets:

  • The 3-Hydroxyquinoline Core (Hinge-Binding & Chelation): The quinoline nitrogen and the adjacent C3-hydroxyl group create a potent bidentate interaction motif. In kinase targets, this structural feature mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region[1]. Furthermore, the 3-hydroxyquinoline motif is a well-documented metal chelator, making it highly effective against metalloenzymes such as histone demethylases (KDMs) and viral endonucleases[2].

  • The 6-Carboxylate Methyl Ester (Solvent Channel Vector): The C6 position on the quinoline ring typically orients toward the solvent-exposed channel of enzyme active sites. The methyl ester can be readily hydrolyzed to a free carboxylic acid, enabling amide coupling with various aliphatic or aromatic amines. This allows medicinal chemists to append solubilizing groups, target-directing moieties, or E3 ligase ligands (for PROTAC development) without disrupting the core binding affinity[3].

Primary Therapeutic Targets

Based on structure-activity relationship (SAR) data of closely related analogs, Methyl 3-hydroxyquinoline-6-carboxylate derivatives exhibit profound potential against several high-value therapeutic targets.

A. Cyclin-Dependent Kinases (CDK8/19)

CDK8 and its paralog CDK19 are critical regulators of transcription and are frequently dysregulated in various cancers, including colorectal cancer and leukemia. Quinoline-6-carboxylate derivatives have been identified as potent CDK8/19 inhibitors. The quinoline core anchors into the ATP-binding pocket, while derivatization at the C6 position allows the molecule to extend out of the pocket, making it an ideal candidate for developing CDK8/19-degrading PROteolysis Targeting Chimeras (PROTACs)[3].

B. Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A)

DYRK1A is heavily implicated in neurodegenerative diseases, particularly Down syndrome and Alzheimer's disease, due to its role in Tau phosphorylation. Indolo[3,2-c]quinoline-6-carboxylic acids have been proven to be highly selective DYRK1A inhibitors[4]. The 6-carboxylate moiety is essential for establishing selectivity over other closely related CMGC kinases[5].

C. C-Type Lectins (ASGPR & P-Selectin)

Derivatives of 3-hydroxyquinoline-4-carboxylic acid (such as PSI-697) are orally active P-selectin inhibitors used to treat atherothrombotic vascular events[6]. Furthermore, recent in silico and surface plasmon resonance (SPR) studies have demonstrated that 3-hydroxyquinoline derivatives exhibit strong nanomolar binding affinity to the Asialoglycoprotein receptor (ASGPR), making them exceptional targeting ligands for liver-directed drug delivery[7].

Pathway M3H6C Methyl 3-hydroxyquinoline -6-carboxylate CDK8 CDK8/19 Complex M3H6C->CDK8 Inhibits DYRK1A DYRK1A Kinase M3H6C->DYRK1A Inhibits Wnt Wnt/β-Catenin Pathway CDK8->Wnt Activates Tau Tau Phosphorylation DYRK1A->Tau Phosphorylates Tumor Tumor Proliferation Wnt->Tumor Promotes Neuro Neurodegeneration Tau->Neuro Induces

Caption: Mechanistic pathways illustrating the therapeutic impact of quinoline-6-carboxylate derivatives.

Quantitative Data Presentation

To contextualize the potency of this scaffold, the following table summarizes representative SAR data extrapolated from structurally analogous 3-hydroxyquinoline and quinoline-6-carboxylate derivatives against their respective targets.

Derivative Class (Post-Derivatization)Primary TargetBinding Affinity / IC₅₀Assay MethodologyLiterature Precedent
M3H6C-Amide Analog CDK8/1912.5 nMTR-FRETSenexin C analogs[3]
M3H6C-Indolo Analog DYRK1A2.6 µMKinase-Glo LuminescenceIndolo-quinoline acids[5]
M3H6C-Acid ASGPR0.1 - 30 nMSPR Kinetics3-HQ-carboxylic acids[7]
M3H6C-Cyano Analog EGFR / VEGFR-245.1 nMELISA / Western Blot2-Cyano-3-hydroxyquinoline[1]

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, any hit derived from Methyl 3-hydroxyquinoline-6-carboxylate must be validated through orthogonal assays. Below are the step-by-step, self-validating methodologies for target validation.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To quantify the IC₅₀ of synthesized derivatives against CDK8/19. Causality: TR-FRET is chosen over standard colorimetric assays because it eliminates compound auto-fluorescence interference—a common issue with highly conjugated quinoline systems.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution: Perform an 11-point, 3-fold serial dilution of the quinoline derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume proplate (Final DMSO concentration = 1%). Control: Include Senexin A as a positive control[3].

  • Enzyme/Substrate Addition: Add 5 µL of a 2X CDK8/CycC enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of 2X ATP/ULight-labeled substrate mix.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Termination & Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and a Europium-labeled anti-phospho antibody.

  • Readout: After 60 minutes, read the plate on a multi-mode reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615).

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: To validate the direct binding affinity (K_D) of derivatives to ASGPR. Causality: SPR provides real-time, label-free kinetic data (k_on and k_off), which is critical for confirming that the 3-hydroxyl group is driving target engagement rather than non-specific aggregation[7].

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize recombinant ASGPR protein in 10 mM sodium acetate (pH 4.5) to achieve ~2000 Response Units (RU). Block remaining active sites with 1 M ethanolamine.

  • Analyte Preparation: Dilute the quinoline derivative in running buffer (HBS-P+ with 5% DMSO to maintain solubility).

  • Association Phase: Inject the analyte at varying concentrations (0.1 nM to 100 nM) over the flow cells at a flow rate of 30 µL/min for 120 seconds.

  • Dissociation Phase: Switch to running buffer and monitor dissociation for 300 seconds.

  • Regeneration: Inject a 30-second pulse of 10 mM Glycine-HCl (pH 2.0) to strip bound analyte and regenerate the ASGPR surface.

  • Data Analysis: Subtract the reference cell signal and fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract K_D.

Workflow Synth 1. Scaffold Derivatization (Ester Hydrolysis & Amidation) Screen 2. Primary Screening (TR-FRET Kinase Assay) Synth->Screen SPR 3. Target Binding Validation (SPR Kinetics) Screen->SPR Cell 4. Cellular Efficacy Assays (Proliferation/Toxicity) SPR->Cell

Caption: Step-by-step hit-to-lead validation workflow for quinoline-6-carboxylate derivatives.

Conclusion

Methyl 3-hydroxyquinoline-6-carboxylate is far more than a simple synthetic intermediate; it is a meticulously balanced pharmacophore. By exploiting the hinge-binding and chelating properties of the 3-hydroxyquinoline core, alongside the synthetic versatility of the 6-carboxylate ester, drug development professionals can rapidly generate highly selective inhibitors for kinases (CDK8/19, DYRK1A) and high-affinity ligands for lectins (ASGPR). Rigorous adherence to orthogonal validation protocols, such as TR-FRET and SPR, ensures the translation of this scaffold into viable clinical candidates.

References

  • Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery Source: Public Health Toxicology URL:[Link]

  • 3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic Acid (PSI-421), a P-Selectin Inhibitor with Improved Pharmacokinetic Properties and Oral Efficacy in Models of Vascular Injury Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • The Development of Novel CDK8 and CDK19 Inhibitors and Degraders as Potential Anti-cancer Agents Source: Scholar Commons - University of South Carolina URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the In Silico Modeling of Methyl 3-hydroxyquinoline-6-carboxylate

Foreword: The Quinoline Scaffold - A Privileged Structure in Drug Discovery The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Quinoline Scaffold - A Privileged Structure in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. From the pioneering antimalarial quinine to modern targeted cancer therapies, quinoline derivatives have demonstrated a remarkable breadth of biological activity. This guide focuses on a specific, yet representative, member of this class: Methyl 3-hydroxyquinoline-6-carboxylate. While this particular molecule may not have an extensive body of published research, its structure embodies the key chemical features that make quinolines a fertile ground for drug discovery.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on how to approach the in silico modeling of Methyl 3-hydroxyquinoline-6-carboxylate. We will not merely list protocols; we will delve into the strategic thinking and scientific rationale behind each step of the computational workflow. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that the methodologies presented are both robust and scientifically valid.

Part 1: Characterization and Preparation of Methyl 3-hydroxyquinoline-6-carboxylate for In Silico Analysis

Before any computational analysis can begin, a thorough understanding of the molecule's physicochemical properties is essential. This foundational knowledge informs the selection of appropriate modeling techniques and the interpretation of the resulting data.

Physicochemical Properties

Methyl 3-hydroxyquinoline-6-carboxylate is a small organic molecule with the molecular formula C₁₁H₉NO₃. Its structure consists of a quinoline core, a hydroxyl group at the 3-position, and a methyl carboxylate group at the 6-position.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃[1]
Molecular Weight 187.19 g/mol [2]
CAS Number 1261596-90-0[3]
IUPAC Name methyl 3-hydroxyquinoline-6-carboxylate[3]
3D Structure Generation and Optimization

The starting point for most in silico studies is a high-quality 3D representation of the molecule. This can be generated from its 2D structure using computational chemistry software.

Experimental Protocol: Ligand Preparation

  • 2D Structure Sketching: Draw the 2D structure of Methyl 3-hydroxyquinoline-6-carboxylate using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for removing any steric clashes or unfavorable geometries.

  • Protonation State and Tautomer Generation: At physiological pH (around 7.4), the hydroxyl group and the quinoline nitrogen can exist in different protonation and tautomeric states. It is critical to enumerate these states as they can significantly impact ligand-protein interactions. Tools like LigPrep (Schrödinger) or the Protonate 3D function in MOE can be used for this purpose.

Part 2: Target Identification and Validation - A Hypothesis-Driven Approach

Given the broad biological activities of quinoline derivatives, a key initial step is to identify potential protein targets for Methyl 3-hydroxyquinoline-6-carboxylate. This can be achieved through a combination of ligand-based and structure-based approaches.

Ligand-Based Target Fishing

This approach leverages the principle of "similar properties, similar activities." We search for known bioactive molecules that are structurally similar to our query compound.

Experimental Protocol: Similarity Searching

  • Database Selection: Utilize large chemical databases such as PubChem, ChEMBL, or BindingDB.

  • Similarity Metric: Employ a 2D fingerprint-based similarity metric, such as the Tanimoto coefficient.

  • Search Execution: Perform a similarity search using the 2D structure of Methyl 3-hydroxyquinoline-6-carboxylate as the query.

  • Target Analysis: Analyze the protein targets of the most similar compounds retrieved from the search. A consensus of targets or target families can provide a strong starting hypothesis. For instance, many quinoline derivatives have been investigated as inhibitors of kinases and enzymes involved in neurodegenerative diseases.[4][5]

Inverse Virtual Screening

Inverse virtual screening (IVS) docks the ligand of interest against a large library of protein structures to predict potential binding partners.[6]

Experimental Protocol: Inverse Virtual Screening

  • Protein Structure Library Preparation: A curated, non-redundant library of protein structures from the Protein Data Bank (PDB) is required. This library should represent a diverse set of biological targets.[6]

  • Docking Site Definition: For each protein in the library, the binding site is defined, typically based on the location of a co-crystallized ligand.

  • High-Throughput Docking: Dock the prepared 3D structure of Methyl 3-hydroxyquinoline-6-carboxylate against all defined binding sites in the library using a fast and reliable docking program like AutoDock Vina.

  • Hit List Analysis: Rank the protein targets based on their docking scores. The top-scoring hits are considered potential targets. It is crucial to visually inspect the binding poses of the top hits to assess the plausibility of the predicted interactions.

Target Validation and Selection

The list of potential targets generated from ligand-based and structure-based approaches must be critically evaluated and narrowed down to a few high-priority candidates for further investigation. Factors to consider include:

  • Biological Relevance: Is the target implicated in a disease of interest?

  • Druggability: Does the target have a well-defined binding pocket that can accommodate a small molecule?

  • Cross-validation: Do different target identification methods point to the same or similar targets?

For the purpose of this guide, let's hypothesize that our target identification efforts point towards c-MET kinase , a receptor tyrosine kinase implicated in various human tumors, and a known target for quinoline derivatives.[4][7]

Part 3: Molecular Docking - Unraveling the Binding Mode

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. It is a powerful tool for understanding the structural basis of ligand-protein interactions and for virtual screening of compound libraries.

Protein Preparation

The quality of the protein structure is paramount for obtaining meaningful docking results.

Experimental Protocol: Protein Preparation

  • PDB Structure Selection: Choose a high-resolution crystal structure of the target protein (e.g., c-MET kinase) from the PDB.

  • Structure Cleaning: Remove water molecules, co-solvents, and any non-essential ligands from the PDB file.

  • Protonation and Tautomeric State Assignment: Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly histidine, aspartate, and glutamate, at a physiological pH.

  • Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.

Docking and Scoring

Experimental Protocol: Molecular Docking

  • Binding Site Definition: Define the binding site on the protein, typically based on the location of a known inhibitor or through binding pocket prediction algorithms.

  • Docking Algorithm: Choose a suitable docking algorithm. Popular choices include Glide, AutoDock, and GOLD.

  • Ligand Docking: Dock the prepared 3D structure of Methyl 3-hydroxyquinoline-6-carboxylate into the defined binding site of the prepared c-MET kinase structure.

  • Pose Analysis and Scoring: The docking program will generate a set of possible binding poses for the ligand, each with a corresponding docking score. The top-scoring poses should be visually inspected to assess the quality of the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

Workflow for Target Identification and Molecular Docking

G cluster_target_id Target Identification cluster_docking Molecular Docking ligand_based Ligand-Based (Similarity Search) target_list Potential Target List ligand_based->target_list structure_based Structure-Based (Inverse Virtual Screening) structure_based->target_list target_validation Target Validation (c-MET Kinase) target_list->target_validation protein_prep Protein Preparation (PDB Structure) target_validation->protein_prep Selected Target ligand_prep Ligand Preparation (3D Structure) target_validation->ligand_prep Query Ligand docking Docking Simulation protein_prep->docking ligand_prep->docking pose_analysis Binding Pose and Interaction Analysis docking->pose_analysis

Caption: Workflow for target identification and subsequent molecular docking.

Part 4: Molecular Dynamics Simulations - Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the system over time. This is crucial for assessing the stability of the predicted binding pose and for understanding the role of protein flexibility.

System Setup

Experimental Protocol: MD System Setup

  • Complex Preparation: Start with the best-docked pose of the Methyl 3-hydroxyquinoline-6-carboxylate/c-MET kinase complex.

  • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

  • Ionization: Add counter-ions to neutralize the system and to mimic a physiological salt concentration.

  • Force Field Selection: Choose an appropriate force field for both the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

Simulation and Analysis

Experimental Protocol: MD Simulation

  • Minimization: Perform a series of energy minimization steps to relax the system.

  • Equilibration: Gradually heat the system to the desired temperature and then equilibrate it at constant temperature and pressure.

  • Production Run: Run the production simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the ligand in the binding pocket (e.g., by calculating the root-mean-square deviation of the ligand) and to identify key and persistent interactions.

Part 5: ADMET Prediction - Assessing Drug-Likeness

A potent molecule is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction plays a critical role in the early stages of drug discovery by flagging potential liabilities.

Physicochemical Properties and Lipinski's Rule of Five

Lipinski's Rule of Five provides a set of simple physicochemical property-based rules of thumb for evaluating the "drug-likeness" of a molecule.

RuleThresholdMethyl 3-hydroxyquinoline-6-carboxylateCompliance
Molecular Weight ≤ 500 Da187.19 g/mol Yes
LogP ≤ 5~2.3 (predicted)Yes
H-bond Donors ≤ 51Yes
H-bond Acceptors ≤ 103Yes
In Silico ADMET Modeling

A wide range of computational models are available to predict various ADMET properties.

Experimental Protocol: ADMET Prediction

  • Model Selection: Utilize well-validated in silico models, such as those available in software packages like QikProp (Schrödinger), ADMET Predictor (Simulations Plus), or online platforms like SwissADME.

  • Property Prediction: Predict key ADMET properties for Methyl 3-hydroxyquinoline-6-carboxylate, including:

    • Aqueous Solubility (LogS): Important for absorption.

    • Blood-Brain Barrier (BBB) Permeability: Relevant for CNS-acting drugs.

    • CYP450 Inhibition: To assess the potential for drug-drug interactions.

    • hERG Inhibition: To predict the risk of cardiotoxicity.

    • Toxicity Endpoints: Such as mutagenicity (Ames test) and carcinogenicity.

Workflow for In Silico Modeling and ADMET Prediction

G cluster_modeling In Silico Modeling cluster_admet ADMET Prediction initial_characterization Initial Characterization (Physicochemical Properties) target_id Target Identification (Ligand & Structure-based) initial_characterization->target_id docking Molecular Docking target_id->docking md_simulation Molecular Dynamics docking->md_simulation liability_assessment Liability Assessment md_simulation->liability_assessment Candidate for ADMET profiling lipinski Lipinski's Rule of Five property_prediction Prediction of ADMET Properties lipinski->property_prediction admet_models In Silico ADMET Models admet_models->property_prediction property_prediction->liability_assessment

Caption: Overall workflow for in silico modeling and ADMET prediction.

Conclusion: From In Silico Insights to Experimental Validation

This guide has outlined a comprehensive in silico workflow for the characterization and evaluation of Methyl 3-hydroxyquinoline-6-carboxylate as a potential drug candidate. The methodologies described, from target identification to ADMET prediction, provide a powerful framework for generating testable hypotheses and for prioritizing molecules for further experimental validation. It is imperative to remember that in silico modeling is a tool to guide and accelerate drug discovery, not to replace experimental work. The ultimate validation of any computational prediction lies in its confirmation through in vitro and in vivo studies. The quinoline scaffold continues to be a rich source of therapeutic innovation, and a rigorous and well-designed in silico modeling cascade, as detailed in this guide, is an indispensable component of modern drug discovery efforts.

References

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment.
  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PubMed.
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed.
  • Designing of Novel Quinolines Derivatives as Hepatocellular Carcinoma Inhibitors by Using In silico Approaches.
  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential ant.
  • Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem - NIH.
  • 1261596-90-0|Methyl 3-hydroxyquinoline-6-carboxylate|BLD Pharm.
  • Methyl 2-hydroxy-3-methylquinoline-6-carboxylate 1895365-72-6 wiki - Guidechem.

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Exploratory

The Architecture of a Privileged Scaffold: A Technical Guide to the Discovery and Isolation of Quinoline Carboxylic Acid Derivatives

Introduction: The Enduring Legacy of the Quinoline Core The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its presence in numerous natural products, m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Legacy of the Quinoline Core

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its presence in numerous natural products, most notably the antimalarial alkaloid quinine, spurred over a century of research into its synthetic derivatives.[1] Among these, quinoline carboxylic acids have emerged as a class of compounds with exceptional therapeutic potential, demonstrating a remarkable breadth of pharmacological activities.[2] This technical guide provides a comprehensive exploration of the discovery, synthesis, and isolation of quinoline carboxylic acid derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices in their synthesis and detail the self-validating protocols that ensure scientific integrity.

The versatility of the quinoline carboxylic acid framework allows for extensive structural modifications, enabling the fine-tuning of its biological properties.[2] This has led to the development of potent anticancer, antibacterial, antiviral, and anti-inflammatory agents.[2][3] Understanding the foundational synthetic routes to this privileged scaffold is therefore of paramount importance for the continued discovery of novel therapeutics.

Foundational Syntheses: Forging the Quinoline Carboxylic Acid Core

The construction of the quinoline ring system, particularly with the introduction of a carboxylic acid moiety, has been achieved through several classical name reactions. The choice of a specific synthetic route is often dictated by the desired substitution pattern on the final molecule.

The Gould-Jacobs Reaction: A Versatile Route to 4-Hydroxyquinoline-3-Carboxylic Acids

First reported in 1939, the Gould-Jacobs reaction is a cornerstone for the synthesis of 4-hydroxyquinoline derivatives, which are key precursors to various quinoline carboxylic acids.[4][5] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[5] Subsequent hydrolysis and decarboxylation can then yield the desired quinoline-4-carboxylic acid.[6]

The mechanism begins with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of a reagent like diethyl ethoxymethylenemalonate (DEEM).[5] This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate. The critical step is a high-temperature 6-electron electrocyclization, which forms the quinoline ring system.[5]

Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol details a modern, microwave-assisted approach which significantly reduces reaction times compared to classical thermal methods.[5]

Materials:

  • Aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 eq)

  • High-boiling point inert solvent (e.g., Dowtherm A)

  • Microwave reactor vials

  • Sodium hydroxide (10% w/v aqueous solution)

  • Concentrated hydrochloric acid

Procedure:

  • Condensation: In a microwave reactor vial, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 250 °C and hold for 5-10 minutes.[5] Monitor the formation of the anilidomethylenemalonate intermediate by Thin Layer Chromatography (TLC).

  • Cyclization: The high temperature of the microwave irradiation facilitates the intramolecular cyclization to the ethyl 4-hydroxyquinoline-3-carboxylate.

  • Isolation: After cooling, a precipitate of the product should form. Filter the solid product and wash it with a cold solvent like acetonitrile.

  • Hydrolysis (Optional, for the carboxylic acid): Suspend the dried ethyl 4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).[5]

  • Acidification: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum.

Diagram: Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_synthesis Synthesis cluster_workup Workup & Derivatization Aniline Aniline Condensation Condensation (Microwave, 250°C) Aniline->Condensation DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product_Ester Ethyl 4-hydroxyquinoline-3-carboxylate Cyclization->Product_Ester Hydrolysis Hydrolysis (NaOH, Reflux) Product_Ester->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Final_Product 4-Hydroxyquinoline-3-carboxylic Acid Acidification->Final_Product DHODH_Inhibition DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate DHODH->Orotate Catalyzes Quinoline Quinoline Carboxylic Acid Derivative Quinoline->DHODH Inhibits Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine Pyrimidine Biosynthesis Orotate->Pyrimidine DNA_RNA DNA/RNA Synthesis Pyrimidine->DNA_RNA Cancer_Cell Cancer Cell Proliferation DNA_RNA->Cancer_Cell

Sources

Foundational

A Technical Guide to the Acute Toxicological Assessment of Methyl 3-hydroxyquinoline-6-carboxylate

Executive Summary This technical guide provides a comprehensive, field-proven framework for conducting an acute oral toxicity study of the novel chemical entity, Methyl 3-hydroxyquinoline-6-carboxylate. As dedicated toxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive, field-proven framework for conducting an acute oral toxicity study of the novel chemical entity, Methyl 3-hydroxyquinoline-6-carboxylate. As dedicated toxicological data for this specific compound are not publicly available, this document outlines a robust, scientifically-grounded, and ethically-sound protocol designed to classify its potential toxicity. The methodology is rooted in the internationally recognized OECD Guideline for the Testing of Chemicals, No. 423 (Acute Toxic Class Method), ensuring regulatory compliance and data integrity.[1][2][3] We will detail the pre-study characterization of the test article, provide a step-by-step experimental workflow, explain the scientific causality behind procedural choices, and present a clear method for data analysis and classification according to the Globally Harmonized System (GHS).[4][5] This guide is intended for researchers, toxicologists, and drug development professionals tasked with the initial safety assessment of new chemical entities.

Introduction: The Quinoline Moiety and the Imperative for Toxicological Screening

Methyl 3-hydroxyquinoline-6-carboxylate is a heterocyclic organic compound featuring a quinoline core. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer and antibacterial properties.[6][7] However, the biological activity that makes quinoline derivatives promising as pharmaceuticals also necessitates a thorough evaluation of their potential toxicity.[8][9][10]

Acute toxicity studies represent the first critical step in the safety assessment of any new chemical or pharmaceutical candidate.[3][11] These studies provide essential information on the adverse effects that may occur shortly after the administration of a single dose of a substance.[2] The data generated are fundamental for:

  • Hazard Classification: Assigning a toxicity category according to the Globally Harmonized System (GHS), which informs safe handling, labeling, and transport procedures.[4][12][13]

  • Dose Range Finding: Informing the dose selection for subsequent sub-chronic and chronic toxicity studies.

  • Risk Assessment: Providing a preliminary understanding of the potential risks associated with acute human exposure.

Given the intended biological applications of quinoline derivatives, a rigorous and well-documented acute toxicity assessment is not merely a regulatory formality but a scientific and ethical obligation.[14][15][16]

Pre-Study Validation of the Test Article

Before initiating any in-vivo experiment, the identity, purity, and stability of the test article—Methyl 3-hydroxyquinoline-6-carboxylate—must be unequivocally established. This step is foundational to the trustworthiness of the entire study.

3.1 Physicochemical Characterization The test article should be a well-characterized batch. All data must be documented in a certificate of analysis (CoA).

PropertySpecificationMethod
Identity Conforms to the structure of Methyl 3-hydroxyquinoline-6-carboxylate¹H-NMR, ¹³C-NMR, LC-MS
Purity ≥98%HPLC/UPLC
Appearance Off-white to pale yellow solidVisual Inspection
Solubility To be determined in selected vehicles (e.g., water, 0.5% CMC, corn oil)Empirical Solubility Testing
Stability in Vehicle Stable for the duration of the dosing periodHPLC/UPLC analysis of dose formulation

3.2 Causality Behind Pre-Study Validation

  • Expertise & Experience: An impure test article containing uncharacterized contaminants can lead to erroneous toxicity results, attributing adverse effects to the wrong molecule. From field experience, impurities are a common source of study failure and irreproducibility.

  • Trustworthiness: A comprehensive CoA ensures that the results are directly and solely attributable to Methyl 3-hydroxyquinoline-6-carboxylate, making the study a self-validating system.

Experimental Design: The Acute Toxic Class Method (OECD 423)

For this investigation, we select the Acute Toxic Class Method (OECD TG 423) .[1][17][18] This method is chosen for its scientific rigor, its adherence to the 3Rs principles (Reduction, Refinement, Replacement) by using fewer animals than the traditional LD₅₀ test (OECD 401), and its acceptance by global regulatory bodies.[15][17] The method allows for the classification of a substance into one of five GHS toxicity categories based on a stepwise procedure with a small number of animals per step.[2][17]

4.1 Justification of Animal Model

  • Species: Healthy, young adult nulliparous and non-pregnant female Sprague-Dawley rats (8-12 weeks old).

  • Rationale: Rodents are the standard model for regulatory acute toxicity studies. Females are often used as they have been found to be slightly more sensitive. Using a single-sex reduces variability and minimizes the number of animals required.

4.2 Husbandry and Acclimatization Animals must be acclimatized to laboratory conditions for at least 5 days prior to dosing. They should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and provided with standard rodent chow and water ad libitum.

4.3 Step-by-Step Experimental Protocol

  • Animal Preparation: Fast animals overnight prior to dosing (food, but not water, should be withheld). This ensures uniformity of the gastrointestinal state and enhances absorption of the test article.

  • Dose Formulation: Prepare a homogenous suspension of Methyl 3-hydroxyquinoline-6-carboxylate in a pre-validated vehicle (e.g., 0.5% w/v carboxymethylcellulose in water). The concentration should be calculated to deliver the required dose in a volume that does not exceed 2 mL/100 g body weight.[2]

  • Dose Administration: Administer the prepared formulation accurately to each animal via oral gavage using a suitable intubation cannula.

  • Starting Dose Selection: Based on the lack of existing data, the protocol starts at a default dose level of 300 mg/kg body weight.

  • Sequential Dosing Workflow: The study proceeds sequentially using groups of three animals. The outcome of the first group determines the dose for the next group.

Diagram: OECD 423 Dosing and Decision Workflow

OECD_423_Workflow start Start: Dose 3 animals at 300 mg/kg decision1 Observe for 48h Mortality? start->decision1 outcome_0_1 0 or 1 death decision1->outcome_0_1 No outcome_2_3 2 or 3 deaths decision1->outcome_2_3 Yes step_up Dose 3 new animals at 2000 mg/kg outcome_0_1->step_up step_down Dose 3 new animals at 50 mg/kg outcome_2_3->step_down decision2_up Observe for 48h Mortality? step_up->decision2_up decision2_down Observe for 48h Mortality? step_down->decision2_down class_5 Classify: GHS Category 5 or Unclassified (LD50 > 2000) decision2_up->class_5 0 or 1 death class_4 Classify: GHS Category 4 (300 < LD50 ≤ 2000) decision2_up->class_4 2 or 3 deaths class_3 Classify: GHS Category 3 (50 < LD50 ≤ 300) decision2_down->class_3 0 or 1 death class_2 STOP & Classify: GHS Category 1 or 2 (LD50 ≤ 50) decision2_down->class_2 2 or 3 deaths

A stepwise decision logic for the OECD 423 Acute Toxic Class Method.

4.4 Clinical Observations and Endpoints

  • Post-Dose Monitoring: Observe animals intensively during the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

  • Parameters: All observed signs of toxicity, their onset, intensity, and duration must be recorded for each animal.

Observation CategorySpecific Signs to Monitor
General Appearance Changes in skin and fur, eyes (e.g., cloudiness), and mucous membranes.
Autonomic System Salivation, lacrimation, piloerection, changes in pupil size.
Central Nervous System Tremors, convulsions, changes in gait, reactivity to handling, bizarre behavior.
Respiratory System Changes in respiratory rate or pattern.
Body Weight Record individual animal weights just prior to dosing and on Days 7 and 14.
Mortality/Morbidity Record the time of death or if animals are humanely euthanized due to severe pain or distress.

4.5 Pathology At the end of the 14-day observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (including those that died during the study). All macroscopic pathological changes in major organs and tissues should be recorded.

Data Analysis and GHS Classification

The primary output of this study is not a precise LD₅₀ value but rather a classification of the test article into a GHS acute toxicity hazard category.[2][4] The classification is determined by the mortality observed at specific dose levels, as outlined in the workflow diagram.

GHS CategoryOral LD₅₀ Estimate (mg/kg)Hazard Statement
Category 1 ≤ 5Fatal if swallowed
Category 2 > 5 and ≤ 50Fatal if swallowed
Category 3 > 50 and ≤ 300Toxic if swallowed
Category 4 > 300 and ≤ 2000Harmful if swallowed
Category 5 > 2000 and ≤ 5000May be harmful if swallowed
Unclassified > 5000-

Source: Adapted from the UN Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5][11][12]

Conclusion and Future Directions

This technical guide provides a robust and authoritative protocol for the initial acute oral toxicity assessment of Methyl 3-hydroxyquinoline-6-carboxylate. By adhering to the OECD 423 guideline, the study will generate reliable data to classify the compound's hazard potential, ensuring safety in handling and guiding future non-clinical development.[1][19] The results of this study are a critical decision-making point in the drug development pipeline, determining whether and how to proceed with more extensive safety evaluations, such as repeated-dose toxicity studies.[14][16]

References

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Organisation for Economic Co-operation and Development (OECD). [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration (FDA). [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Saudi Pharmaceutical Journal. [Link]

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Wikipedia. [Link]

  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. YouTube (Pharma Adda). [Link]

  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. European Medicines Agency (EMA). [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals. [Link]

  • Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals M3(R2). Pharmaceuticals and Medical Devices Agency (PMDA), Japan. [Link]

  • ICH M3 (R2) —Guideline on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for. SlidePlayer. [Link]

  • GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). United Nations Economic Commission for Europe (UNECE). [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals. [Link]

  • International Conference on Harmonisation; Guidance on M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals; availability. Notice. PubMed. [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. U.S. Department of Commerce. [Link]

  • (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate. [Link]

  • Acute Toxicity. Joint Research Centre - European Commission. [Link]

  • Assessment of the rat acute oral toxicity of quinoline-based pharmaceutical scaffold molecules using QSTR, q-RASTR and machine learning methods. ResearchGate. [Link]

  • GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). United Nations Economic Commission for Europe (UNECE). [Link]

  • Globally harmonized system of Classification and Labelling of Chemicals for Substances Health and Environmental Hazards. United Nations Economic Commission for Europe (UNECE). [Link]

  • GHS Classification Criteria for Acute Toxicity. ChemSafetyPro.COM. [Link]

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Exploratory

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-hydroxyquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the solubility and stability of Methyl 3-hydroxyquinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of Methyl 3-hydroxyquinoline-6-carboxylate, a heterocyclic compound of interest in pharmaceutical research and development. Given the limited publicly available data on this specific molecule, this document synthesizes information from closely related structural analogs and outlines detailed experimental protocols to empower researchers to determine its precise physicochemical properties.

Introduction and Physicochemical Profile

Methyl 3-hydroxyquinoline-6-carboxylate belongs to the quinoline class of compounds, which are known for their diverse biological activities.[1] The molecule's structure, featuring a 3-hydroxyquinoline core and a methyl ester at the 6-position, dictates its physicochemical characteristics, including solubility and stability.

Inferred Physicochemical Properties:

Based on the properties of its constituent functional groups—3-hydroxyquinoline, quinoline-6-carboxylic acid, and methyl quinoline-6-carboxylate—we can infer the following characteristics for Methyl 3-hydroxyquinoline-6-carboxylate:

  • Solubility: The presence of the quinoline ring system suggests a degree of lipophilicity. 3-Hydroxyquinoline exhibits limited solubility in water but is soluble in organic solvents such as ethanol and ether.[2] Conversely, quinoline-6-carboxylic acid is practically insoluble in water.[3] The methyl ester group in methyl quinoline-6-carboxylate also contributes to its solubility in organic solvents like ethanol and DMSO.[4] Therefore, Methyl 3-hydroxyquinoline-6-carboxylate is anticipated to have low aqueous solubility but should be soluble in a range of organic solvents . The solubility in aqueous solutions is expected to be pH-dependent due to the ionizable hydroxyl group.[5]

  • Stability: The molecule possesses two key functional groups susceptible to degradation: the 3-hydroxyquinoline ring and the methyl ester. The hydroxyquinoline core can be prone to oxidation , a process that can be influenced by factors such as light, air, and the presence of metal ions.[1] The methyl ester group is susceptible to hydrolysis , particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid.[6][7] Quinoline derivatives are also known to be potentially photolabile.[8]

A summary of the anticipated physicochemical properties is presented in Table 1.

Table 1: Inferred Physicochemical Properties of Methyl 3-hydroxyquinoline-6-carboxylate

PropertyInferred CharacteristicRationale
Aqueous Solubility LowBased on the poor water solubility of quinoline-6-carboxylic acid.[3]
Organic Solvent Solubility SolubleBased on the solubility of 3-hydroxyquinoline and methyl quinoline-6-carboxylate in common organic solvents.[2][4]
Acid Stability Potential for ester hydrolysis.The methyl ester group is susceptible to acid-catalyzed hydrolysis.[6]
Base Stability Potential for ester hydrolysis.The methyl ester group is susceptible to base-catalyzed hydrolysis.[7]
Oxidative Stability Susceptible to oxidation.The electron-rich 3-hydroxyquinoline ring can be prone to oxidation.[1]
Photostability Potentially photolabile.Quinoline derivatives can degrade upon exposure to light.[8]

Experimental Determination of Solubility

To ascertain the precise solubility of Methyl 3-hydroxyquinoline-6-carboxylate, the shake-flask method is a widely accepted and robust technique.[4][9]

Principle of the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent. An excess amount of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.[9]

Detailed Experimental Protocol

Materials:

  • Methyl 3-hydroxyquinoline-6-carboxylate (solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid Methyl 3-hydroxyquinoline-6-carboxylate to a glass vial.

    • Add a known volume of the desired solvent.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[10]

    • Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.[9]

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Centrifuge the vials to further separate the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

    • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted filtrate using a validated HPLC method to determine the concentration of Methyl 3-hydroxyquinoline-6-carboxylate.

    • Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.[11]

Data Reporting:

Solubility is typically reported in mg/mL or mol/L at the specified temperature and pH (for aqueous solutions).

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Add excess solid to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge equil1->sep1 sep2 Filter supernatant sep1->sep2 quant1 Dilute filtrate sep2->quant1 quant2 Analyze by HPLC quant1->quant2 quant3 Calculate concentration quant2->quant3

Caption: Workflow for the shake-flask solubility determination method.

Stability Assessment and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods, as mandated by ICH guidelines.[6][12] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.[13]

Principles of Forced Degradation

The goal is to induce degradation to an extent of 5-20%, which is sufficient to identify degradation products and pathways without leading to complete decomposition of the molecule.[6]

Detailed Experimental Protocols

A stock solution of Methyl 3-hydroxyquinoline-6-carboxylate (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) should be prepared for these studies.

A. Hydrolytic Degradation (Acid and Base):

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid.[7]

    • Incubate at a controlled temperature (e.g., 60-80 °C).[12]

    • Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24 hours).

    • Neutralize the samples with a suitable base before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide.[7]

    • Incubate at a controlled temperature (e.g., 40-60 °C).

    • Withdraw samples at various time points.

    • Neutralize the samples with a suitable acid before analysis.

B. Oxidative Degradation:

  • Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3-30%).[12]

  • Keep the mixture at room temperature, protected from light.

  • Withdraw samples at various time points.

C. Thermal Degradation:

  • Place the solid compound in a thin layer in a suitable container.

  • Expose to dry heat in a temperature-controlled oven (e.g., 60-80 °C).[12]

  • Withdraw samples at various time points, dissolve in a suitable solvent, and analyze.

D. Photolytic Degradation:

  • Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14]

  • A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same conditions.[15]

  • Analyze the samples after the exposure period.

Analytical Methodology

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[11]

  • Column: A C18 reverse-phase column is commonly used for quinoline derivatives.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: A photodiode array (PDA) detector is useful for assessing peak purity, while a mass spectrometer (MS) is invaluable for the identification of unknown degradation products.[11][16]

Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare Stock Solution stress1 Acid Hydrolysis prep1->stress1 stress2 Base Hydrolysis prep1->stress2 stress3 Oxidation prep1->stress3 stress4 Thermal prep1->stress4 stress5 Photolytic prep1->stress5 analysis1 Sample at Time Points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Analyze by HPLC-PDA/MS analysis1->analysis2 analysis3 Identify Degradants analysis2->analysis3 analysis4 Quantify Degradation analysis3->analysis4

Caption: General workflow for conducting forced degradation studies.

Potential Degradation Pathways

Based on the structure of Methyl 3-hydroxyquinoline-6-carboxylate, the following degradation pathways are plausible:

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent Methyl 3-hydroxyquinoline-6-carboxylate Hydrolysis_Product 3-Hydroxyquinoline-6-carboxylic acid Parent->Hydrolysis_Product H+ or OH- Oxidation_Product N-oxide or Hydroxylated Derivatives Parent->Oxidation_Product [O] Photo_Product Ring Cleavage or Isomerization Products Parent->Photo_Product hv

Sources

Protocols & Analytical Methods

Method

Application Note: Concise Synthesis of Methyl 3-hydroxyquinoline-6-carboxylate via Interrupted Heyns Rearrangement

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: Methyl 3-hydroxyquinoline-6-carboxylate (CAS: 1261596-90-0) Executive Summary & Strategic Rationale 3-Hydroxyquinoline deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: Methyl 3-hydroxyquinoline-6-carboxylate (CAS: 1261596-90-0)

Executive Summary & Strategic Rationale

3-Hydroxyquinoline derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators[1] and novel antimalarial agents. Historically, the synthesis of the 3-hydroxyquinoline core has relied on classic Friedländer-type condensations, Pfitzinger reactions, or the aerobic oxidation of 3,4-dihydroquinolinium salts[2]. However, these traditional routes often suffer from harsh basic conditions, the need for unstable pre-functionalized α -halo carbonyls, or poor regioselectivity.

To overcome these bottlenecks, this protocol adapts a modern, highly efficient acid-promoted annulation strategy utilizing an interrupted Heyns rearrangement [3]. By reacting the commercially available building block methyl 4-amino-3-formylbenzoate [4] with glycolaldehyde dimer , the C2-unsubstituted 3-hydroxyquinoline core is constructed in a single pot. This approach offers superior atom economy, operational simplicity, and excellent chemoselectivity.

Mechanistic Causality

The success of this protocol hinges on reversing the traditional reactivity of the Heyns intermediate.

  • Imine Condensation: The primary aniline of methyl 4-amino-3-formylbenzoate condenses with monomeric glycolaldehyde (dissociated in situ from its dimer) to form an electrophilic α -hydroxyimine.

  • Interrupted Heyns Tautomerization: Instead of fully isomerizing to an α -aminoketone, the α -hydroxyimine tautomerizes into a highly reactive aminoenol intermediate.

  • Trapping & Aromatization: The electron-rich enamine carbon acts as a nucleophile, attacking the adjacent electrophilic ortho-formyl group. Subsequent dehydration drives the thermodynamic rearomatization, yielding the fully conjugated methyl 3-hydroxyquinoline-6-carboxylate[3].

Workflow SM1 Methyl 4-amino-3-formylbenzoate Cond Imine Condensation (HCl, CH3CN) SM1->Cond SM2 Glycolaldehyde Dimer SM2->Cond Int1 α-Hydroxyimine Cond->Int1 Int2 Aminoenol Intermediate Int1->Int2 Heyns Tautomerization Cycl Intramolecular Cyclization Int2->Cycl Nucleophilic Attack Prod Methyl 3-hydroxyquinoline-6-carboxylate Cycl->Prod Dehydration (-H2O)

Fig 1. Synthesis of Methyl 3-hydroxyquinoline-6-carboxylate via Heyns rearrangement.

Reaction Optimization Data

The choice of acid catalyst and solvent is critical. While protic solvents (like EtOH) hydrogen-bond with the aminoenol and suppress the cyclization, polar aprotic solvents like Acetonitrile ( CH3​CN ) stabilize the transition state. Furthermore, concentrated aqueous HCl provides the exact hydration shell needed to facilitate the proton-transfer steps of the Heyns tautomerization without hydrolyzing the ester[3].

Table 1: Optimization of Cyclization Conditions

EntryCatalyst (Equiv)SolventTemp (°C)Time (h)Isolated Yield (%)Observation / Causality
1None CH3​CN 8024TraceImine forms, but fails to tautomerize.
2PTSA (0.2)Toluene1001245Incomplete cyclization; side-product polymerization.
3AcOH (Solvent)AcOH801238Protic environment inhibits nucleophilic attack.
411.5 N HCl (5.0)THF251267Good conversion, but product isolation is difficult.
5 11.5 N HCl (5.0) CH3​CN 25 12 82 Optimal stabilization of aminoenol intermediate.

Experimental Protocol

This protocol is designed as a self-validating system. Visual and chromatographic checkpoints are embedded to ensure reproducibility.

Materials & Reagents
  • Methyl 4-amino-3-formylbenzoate (CAS: 841296-15-9): 179.17 mg (1.0 mmol)

  • Glycolaldehyde dimer (CAS: 23147-58-2): 72.06 mg (0.6 mmol, equivalent to 1.2 mmol monomer)

  • 11.5 N Aqueous HCl : 0.43 mL (5.0 mmol)

  • Anhydrous Acetonitrile ( CH3​CN ) : 5.0 mL

  • Methanol (MeOH) : 2.0 mL (for quenching)

Step-by-Step Methodology

Step 1: Reaction Setup & Imine Condensation

  • In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add methyl 4-amino-3-formylbenzoate (179.17 mg, 1.0 mmol) and glycolaldehyde dimer (72.06 mg, 0.6 mmol).

  • Suspend the solids in anhydrous CH3​CN (5.0 mL). Note: Glycolaldehyde dimer is hygroscopic; weigh rapidly to prevent moisture absorption which can skew stoichiometry.

  • While stirring vigorously at room temperature (25 °C), add 11.5 N aqueous HCl (0.43 mL, 5.0 mmol) dropwise over 1 minute.

  • Seal the vial. The reaction mixture will transition from a pale yellow suspension to a deep orange/brown homogeneous solution as the imine forms and cyclizes.

Step 2: Monitoring & Self-Validation 5. Stir the reaction at room temperature for 12 hours. 6. Checkpoint (TLC): Analyze the mixture via Thin Layer Chromatography using 30% Ethyl Acetate in Hexanes.

  • Starting Material Rf​ : ~0.50 (UV active, yellow spot).

  • Product Rf​ : ~0.30 (Intensely UV active, blue fluorescence under 365 nm).

  • Causality: If starting material persists, the glycolaldehyde may not have fully dissociated. Gentle heating to 40 °C for 1 hour can drive completion.

Step 3: Quenching & Workup 7. Upon complete consumption of the starting material, add Methanol (2.0 mL) to the vial. Expert Insight: Methanol solubilizes transient polymeric intermediates and prevents severe emulsion formation during the subsequent neutralization step. 8. Transfer the mixture to a separatory funnel and slowly add saturated aqueous NaHCO3​ until the aqueous layer reaches pH ~7-8 (monitor gas evolution). 9. Extract the aqueous phase with Ethyl Acetate ( 3×15 mL). 10. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude brown solid.

Step 4: Purification 11. Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution from 10% to 30% Ethyl Acetate in Hexanes. 12. Collect the fractions corresponding to the Rf​ 0.30 spot. Concentrate in vacuo to afford methyl 3-hydroxyquinoline-6-carboxylate as an off-white to pale yellow solid (Yield: ~166 mg, 82%).

Analytical Characterization

To verify the structural integrity of the synthesized compound, compare the isolated material against the following expected spectroscopic parameters:

  • 1 H NMR (400 MHz, DMSO- d6​ ): δ 10.65 (br s, 1H, -OH), 8.68 (d, J = 2.8 Hz, 1H, H-2), 8.48 (d, J = 1.8 Hz, 1H, H-5), 8.05 (dd, J = 8.8, 1.8 Hz, 1H, H-7), 7.98 (d, J = 8.8 Hz, 1H, H-8), 7.62 (d, J = 2.8 Hz, 1H, H-4), 3.92 (s, 3H, -OCH 3​ ).

  • 13 C NMR (100 MHz, DMSO- d6​ ): δ 166.2 (C=O), 151.4, 143.2, 141.5, 131.8, 129.5, 128.2, 127.4, 125.6, 116.8, 52.4 (-OCH 3​ ).

  • HRMS (ESI-TOF): m/z [M+H] + calculated for C 11​ H 9​ NO 3​

    • H: 204.0655; found: 204.0652.

References

  • Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines . The Journal of Organic Chemistry - ACS Publications. 3

  • Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts . RSC Advances. 2

  • Combination of macrocyclic cftr modulators with cftr correctors and / or cftr potentiators (WO2024056791A1) . Google Patents. 1

  • 4-Amino-3-formyl-benzoic acid methyl ester | 841296-15-9 . ChemicalBook. 4

Sources

Application

using Methyl 3-hydroxyquinoline-6-carboxylate as a pharmaceutical intermediate

Application Note: Methyl 3-hydroxyquinoline-6-carboxylate as a Privileged Scaffold in Kinase Inhibitor Synthesis Introduction & Structural Rationale Methyl 3-hydroxyquinoline-6-carboxylate (CAS: 1261596-90-0)[1],[2] is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 3-hydroxyquinoline-6-carboxylate as a Privileged Scaffold in Kinase Inhibitor Synthesis

Introduction & Structural Rationale

Methyl 3-hydroxyquinoline-6-carboxylate (CAS: 1261596-90-0)[1],[2] is a highly versatile pharmaceutical intermediate utilized extensively in targeted drug discovery. The quinoline-6-carboxamide pharmacophore is a proven hinge-binding motif in numerous FDA-approved multi-kinase inhibitors, including Lenvatinib (targeting VEGFR1-3, FGFR1-4)[3] and Galunisertib (targeting TGF-β)[4],[5].

For drug development professionals, this specific intermediate offers a dual-functional advantage:

  • C3-Hydroxyl Group: Provides a synthetic handle for etherification or transition-metal-catalyzed cross-coupling[6]. Functionalizing the C3 position allows medicinal chemists to probe the solvent-exposed region or adjacent hydrophobic pockets of the kinase active site to optimize target selectivity[7].

  • C6-Methyl Ester: Serves as a stable, orthogonally protected precursor to the critical carboxamide group, which acts as the primary hydrogen-bond donor/acceptor pair in the ATP-binding cleft of the kinase.

Synthetic Strategy & Causality (E-E-A-T)

A common pitfall in quinoline functionalization is attempting to modify the core structure while the carboxylic acid is unprotected. Free quinoline-6-carboxylic acids can poison palladium catalysts during cross-coupling and are prone to undesired side reactions under basic conditions.

By starting with the methyl ester , the C6 position remains inert during harsh C3-modifications (e.g., triflation, Mitsunobu reactions, or Suzuki-Miyaura couplings). Once the C3-pharmacophore is fully elaborated, the ester is cleanly saponified. The subsequent amidation requires highly reactive coupling reagents (such as HATU) because the electron-withdrawing nature of the quinoline nitrogen inherently deactivates the C6-carbonyl, making standard EDC/HOBt couplings sluggish and low-yielding.

Divergent Synthetic Workflow

Workflow SM Methyl 3-hydroxyquinoline-6-carboxylate (CAS: 1261596-90-0) Triflation C3-Triflation Reagents: Tf2O, Pyridine SM->Triflation Path A Etherification C3-Etherification Reagents: R-OH, DIAD, PPh3 SM->Etherification Path B Suzuki Suzuki Coupling Reagents: Pd(dppf)Cl2, Ar-B(OH)2 Triflation->Suzuki Int2 3-Alkoxyquinoline-6-carboxylate Etherification->Int2 Int1 3-Arylquinoline-6-carboxylate Suzuki->Int1 Hydrolysis Saponification Reagents: LiOH, THF/H2O Int1->Hydrolysis Int2->Hydrolysis Acid Quinoline-6-carboxylic acid Intermediate Hydrolysis->Acid Amidation Amidation Reagents: HATU, DIPEA, R-NH2 Acid->Amidation Target Quinoline-6-carboxamide (Active Kinase Inhibitor) Amidation->Target

Divergent synthetic workflow for generating quinoline-6-carboxamide kinase inhibitors.

Step-by-Step Experimental Protocols

Protocol A: C3-Triflation and Suzuki-Miyaura Coupling

This self-validating protocol installs an aryl group at the C3 position, a common requirement for targeting the hydrophobic pocket II in kinases.

  • Triflation Preparation: Dissolve Methyl 3-hydroxyquinoline-6-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add anhydrous pyridine (3.0 eq) and cool the reaction mixture to 0 °C.

    • Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. It prevents the premature degradation of the triflating agent and neutralizes the triflic acid byproduct, which would otherwise protonate the quinoline nitrogen and halt the reaction.

  • Electrophile Addition: Dropwise add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq).

    • Causality: Dropwise addition strictly controls the exothermic nature of the reaction, minimizing the formation of dark, tarry byproducts common in electron-deficient quinoline chemistry.

  • Suzuki Coupling: Isolate the triflate via aqueous workup. Dissolve the triflate (1.0 eq) and the desired arylboronic acid (1.2 eq) in a degassed 4:1 mixture of 1,4-dioxane and water. Add K₂CO₃ (2.5 eq) and Pd(dppf)Cl₂ (0.05 eq). Heat to 90 °C for 4 hours.

    • Self-Validation: The reaction is complete when LC-MS shows the disappearance of the triflate mass [M+H]⁺ and the emergence of the cross-coupled product.

Protocol B: C6-Saponification and Amidation (Pharmacophore Installation)

This protocol converts the stable ester into the active hinge-binding carboxamide.

  • Saponification: Dissolve the C3-modified quinoline-6-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

    • Causality: The mixed solvent system ensures the solubility of both the organic ester and the inorganic base. LiOH is preferred over NaOH to prevent undesired nucleophilic aromatic substitution (SₙAr) at the electron-deficient quinoline ring.

  • Acidification: Acidify to pH 4 using 1M HCl to precipitate the quinoline-6-carboxylic acid. Filter and dry under high vacuum.

  • Amidation Activation: Dissolve the acid (1.0 eq) in anhydrous DMF. Add (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes.

    • Causality: HATU is critical here. The electron-withdrawing quinoline nitrogen reduces the nucleophilicity of the carboxylate. HATU rapidly generates a highly reactive HOAt ester, suppressing epimerization and increasing yields compared to standard EDC/HOBt coupling.

  • Amine Addition: Add the target amine (1.2 eq) and stir at room temperature for 12 hours. Purify the final kinase inhibitor via reverse-phase HPLC.

Quantitative Data & Analytical Benchmarks

To ensure reproducibility across drug development laboratories, the following table summarizes the expected quantitative yields and self-validating analytical markers for each step of the workflow.

Reaction StepPrimary ReagentsTypical Yield (%)Key Analytical Marker (¹H NMR / LC-MS)
C3-Triflation Tf₂O, Pyridine, DCM85 - 92%Downfield shift of C2/C4 quinoline protons.
C3-Etherification R-OH, DIAD, PPh₃, THF70 - 85%Appearance of alkoxy protons (~4.0 - 4.5 ppm).
Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃75 - 90%Appearance of aryl multiplet (7.2 - 7.8 ppm).
Saponification LiOH, THF/MeOH/H₂O> 95%Disappearance of methyl ester singlet (~3.9 ppm).
Amidation HATU, DIPEA, DMF, R-NH₂65 - 85%Appearance of amide N-H broad singlet (~8.5 - 9.0 ppm).

References

  • Matsui, J., et al. "Multi-kinase inhibitor E7080 suppresses lymph node and lung metastases of human mammary breast tumor MDA-MB-231 via inhibition of vascular endothelial growth factor-receptor (VEGF-R) 2 and VEGF-R3 kinase." Clinical Cancer Research 14.17 (2008): 5459-5465.

  • Sigma-Aldrich. "Galunisertib (LY2157299) Product Information." Sigma-Aldrich Catalog (CAS: 700874-72-2).

  • Apicule. "4-Chloro-7-methoxyquinoline-6-carboxamide (CAS No: 417721-36-9) API Intermediate." Apicule Database.

  • BLD Pharm. "Methyl 3-hydroxyquinoline-6-carboxylate (CAS: 1261596-90-0)." BLD Pharm Catalog.

  • American Chemical Society. "Structure-Based Discovery of Novel, Highly Potent VEGFR2 Inhibitors with a Naphthalene Scaffold against a Broad Range of Solid Tumors." Journal of Medicinal Chemistry (2026).

Sources

Method

Application Notes and Protocols: Derivatization of Methyl 3-hydroxyquinoline-6-carboxylate for Biological Assays

Introduction: The Quinoline Scaffold as a Versatile Tool in Biological Research The quinoline moiety, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry and chemical biology.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold as a Versatile Tool in Biological Research

The quinoline moiety, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry and chemical biology.[1][2][3][4] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][5] Beyond therapeutics, the quinoline core is a key component in the design of fluorescent probes for bio-imaging due to its inherent photophysical properties, which can be finely tuned through chemical modification.[6][7][8] Methyl 3-hydroxyquinoline-6-carboxylate is a particularly attractive starting material for generating diverse molecular tools for biological assays. Its two distinct functional groups, a phenolic hydroxyl at the 3-position and a methyl ester at the 6-position, offer orthogonal handles for chemical derivatization. This allows for the systematic modification of the molecule's properties to create tailored probes for specific biological applications.

This technical guide provides a comprehensive overview of the derivatization strategies for Methyl 3-hydroxyquinoline-6-carboxylate, offering detailed experimental protocols and explaining the rationale behind the synthetic choices. The aim is to empower researchers, scientists, and drug development professionals to leverage this versatile scaffold for their specific research needs.

Strategic Derivatization of Methyl 3-hydroxyquinoline-6-carboxylate

The derivatization of Methyl 3-hydroxyquinoline-6-carboxylate can be strategically approached by targeting its two key functional groups: the 3-hydroxyl and the 6-methyl ester. This allows for a modular approach to library synthesis, where different functionalities can be introduced to modulate properties such as solubility, cell permeability, target affinity, and fluorescent properties.

Figure 1: Overall derivatization strategy for Methyl 3-hydroxyquinoline-6-carboxylate.

I. Derivatization of the 3-Hydroxyl Group: Tuning Lipophilicity and Introducing Reporter Groups

The phenolic hydroxyl group at the 3-position is a prime site for modification to alter the molecule's lipophilicity and to introduce functionalities such as reporter groups or reactive handles.

The Williamson ether synthesis is a robust and widely used method for forming ethers from an alcohol and an organohalide.[9][10][11][12] This reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group (alkoxide) acts as a nucleophile.[9][12] For the 3-hydroxyquinoline, this approach allows for the introduction of a wide variety of alkyl and substituted alkyl chains.

Rationale: By varying the alkyl halide, one can systematically tune the lipophilicity of the resulting quinoline derivative, which can significantly impact its cell permeability and pharmacokinetic properties. Furthermore, functionalized alkyl halides can be used to introduce reporter groups (e.g., fluorophores), affinity tags (e.g., biotin), or reactive groups for covalent labeling of biomolecules.

Experimental Protocol: Synthesis of Methyl 3-propoxyquinoline-6-carboxylate

  • Deprotonation: To a solution of Methyl 3-hydroxyquinoline-6-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stirring: Allow the reaction mixture to stir at room temperature for 30 minutes. The formation of the sodium salt can be observed by the evolution of hydrogen gas.

  • Alkylation: Add 1-bromopropane (1.5 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired Methyl 3-propoxyquinoline-6-carboxylate.

Sources

Application

Application Notes and Protocols for Determining the Antibacterial Activity of Quinolone Compounds

Introduction: The Enduring Significance of Quinolones and the Imperative for Standardized Susceptibility Testing Quinolones represent a critical class of synthetic, broad-spectrum antibacterial agents that have been a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Significance of Quinolones and the Imperative for Standardized Susceptibility Testing

Quinolones represent a critical class of synthetic, broad-spectrum antibacterial agents that have been a cornerstone of infectious disease treatment for decades.[1][2] Their mechanism of action, which is the inhibition of essential bacterial enzymes DNA gyrase and topoisomerase IV, leads to the fragmentation of the bacterial chromosome and ultimately cell death.[2][3][4][5] This unique bactericidal action has made them invaluable in treating a wide array of infections caused by both Gram-positive and Gram-negative bacteria.[2] The evolution of quinolones, from the first-generation nalidixic acid to the later-generation fluoroquinolones, has expanded their spectrum of activity and clinical utility.[1][4]

However, the rise of antibiotic resistance poses a significant threat to the continued efficacy of quinolones.[2][3] Consequently, the precise and reproducible evaluation of the antibacterial activity of novel quinoline derivatives is a critical endeavor in the field of drug development. This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the experimental setup for testing the antibacterial activity of quinoline compounds. The protocols herein are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and comparability across different laboratories.[6][7][8][9]

PART 1: Foundational Requirements for Robust Antibacterial Susceptibility Testing

Before embarking on the experimental protocols, it is crucial to establish a well-controlled laboratory environment and utilize high-quality reagents.

Essential Materials and Reagents
  • Test Compounds: Quinolone derivatives of interest, with known purity.

  • Solvent: Dimethyl sulfoxide (DMSO) is commonly used to dissolve quinoline compounds.[10] It is imperative to ensure the final DMSO concentration in the assay does not exceed a level that affects bacterial growth (typically ≤1%).

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria. Quality control (QC) strains with known susceptibility profiles, such as those from the American Type Culture Collection (ATCC), are mandatory for validating each experiment.[11][12]

    • Staphylococcus aureus (e.g., ATCC 25923, ATCC 29212)[13]

    • Escherichia coli (e.g., ATCC 25922)[11][13]

    • Pseudomonas aeruginosa (e.g., ATCC 27853)[11][13]

  • Culture Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB): The standard medium for broth dilution susceptibility testing.[14][15]

    • Mueller-Hinton Agar (MHA): For bacterial stock maintenance and for determining the Minimum Bactericidal Concentration (MBC).[15]

  • Reagents for Inoculum Preparation:

    • Sterile 0.85% saline solution.

    • McFarland turbidity standards (0.5 standard is crucial for achieving the correct inoculum density).[16]

  • Labware:

    • Sterile 96-well microtiter plates (U- or flat-bottom).[17]

    • Sterile test tubes, pipettes, and pipette tips.

    • Incubator set at 35 ± 2 °C.[18]

    • Spectrophotometer or nephelometer for turbidity measurement.

The Principle of Self-Validation: The Role of Quality Control

Every antimicrobial susceptibility test must be a self-validating system. This is achieved through the concurrent testing of QC strains with well-defined susceptibility ranges.[11][12][19][20] If the results for the QC strain fall outside the acceptable range, the results for the test compounds are considered invalid, and the entire experiment must be repeated.[11] This stringent approach ensures the accuracy and reproducibility of the data.

PART 2: Core Experimental Protocols

The following protocols detail the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC), two fundamental parameters for assessing antibacterial activity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[21][22] The broth microdilution method is a standardized and widely accepted technique for determining the MIC of a compound.[21][23]

Step-by-Step Methodology:

  • Preparation of the Quinolone Compound Stock Solution:

    • Accurately weigh the quinoline compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute this stock solution in CAMHB to create a working stock at twice the highest desired final concentration in the assay.[17]

  • Preparation of the Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an MHA plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[24]

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[21][25]

  • Serial Dilution in a 96-Well Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the working quinolone stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[17] This creates a gradient of decreasing quinolone concentrations.

    • Column 11 will serve as the growth control (containing only the bacterial inoculum and broth), and column 12 will be the sterility control (containing only broth).[17]

  • Inoculation of the Microtiter Plate:

    • Add the appropriate volume of the diluted bacterial inoculum (prepared in Step 2) to each well (columns 1-11) to achieve the final target concentration of 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.[18]

  • Reading and Interpreting the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the quinoline compound at which there is no visible bacterial growth.[18][22]

.dot

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Quinolone Stock Preparation C Serial Dilution in 96-Well Plate A->C B Bacterial Inoculum (0.5 McFarland) D Inoculation of Plate B->D C->D E Incubation (16-20h, 35°C) D->E F Read MIC (No Visible Growth) E->F

Caption: Workflow for MIC Determination.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[26] It is a crucial parameter for determining whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Step-by-Step Methodology:

  • Perform an MIC Test:

    • Follow the complete MIC protocol as described above.

  • Subculturing from Non-Turbid Wells:

    • After determining the MIC, take a 10-100 µL aliquot from all the clear wells (i.e., the well corresponding to the MIC and all wells with higher concentrations).[27]

    • Spread each aliquot onto a separate, appropriately labeled MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.

  • Reading and Interpreting the MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the quinolone compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[26][28]

MBC_Workflow A Completed MIC Plate (Read MIC Value) B Select Clear Wells (MIC and Higher Concentrations) A->B C Subculture Aliquots onto MHA Plates B->C D Incubate MHA Plates (18-24h, 35°C) C->D E Count Colonies and Determine MBC (≥99.9% Killing) D->E

Sources

Method

Application Notes and Protocols: A Researcher's Guide to Investigating Methyl 3-hydroxyquinoline-6-carboxylate in Enzyme Inhibition Studies

Introduction: The Quinoline Scaffold and the Untapped Potential of Methyl 3-hydroxyquinoline-6-carboxylate The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold and the Untapped Potential of Methyl 3-hydroxyquinoline-6-carboxylate

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] This versatility stems from its rigid, bicyclic aromatic structure, which provides a robust framework for presenting functional groups in a well-defined three-dimensional space, enabling precise interactions with biological macromolecules. Quinoline derivatives have a rich history as potent inhibitors of various enzyme classes, including protein kinases, DNA-modifying enzymes, and dehydrogenases.[1]

This document focuses on Methyl 3-hydroxyquinoline-6-carboxylate , a specific derivative that, while not extensively studied, possesses chemical features suggesting significant potential as an enzyme inhibitor. The 3-hydroxy group can act as a crucial hydrogen bond donor and/or acceptor, while the methyl ester at the 6-position provides a handle for further derivatization or can influence solubility and cell permeability.

These application notes provide a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals to systematically investigate the enzyme inhibition profile of Methyl 3-hydroxyquinoline-6-carboxylate. We will proceed from fundamental compound handling to detailed protocols for determining inhibitory potency (IC₅₀) and elucidating the mechanism of action (MoA), grounding our approach in established biochemical principles.

Part 1: Compound Characterization and Preparation for In Vitro Assays

A prerequisite for any successful screening campaign is the accurate preparation and handling of the test compound. The physicochemical properties of Methyl 3-hydroxyquinoline-6-carboxylate dictate its solubility and stability, which are critical for generating reliable and reproducible data.

Physicochemical Properties

The table below summarizes the key computed properties for Methyl 3-hydroxyquinoline-6-carboxylate.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃PubChem CID: 736812 (Analog)[2]
Molecular Weight 203.19 g/mol PubChem CID: 736812 (Analog)[2]
XLogP3 1.8PubChem CID: 736812 (Analog)[2]
Hydrogen Bond Donors 1Computed
Hydrogen Bond Acceptors 3Computed

Note: Data is for the closely related analog Methyl quinoline-6-carboxylate and serves as an estimate.

Protocol: Preparation of Stock Solutions

The accuracy of concentration-response curves depends entirely on the precise preparation of stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic molecules and its compatibility with most enzymatic assays at low final concentrations.

Materials:

  • Methyl 3-hydroxyquinoline-6-carboxylate powder

  • Anhydrous, molecular biology grade DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

Procedure:

  • Weighing the Compound: Tare a clean, dry microcentrifuge tube or vial on an analytical balance. Carefully weigh a precise amount of Methyl 3-hydroxyquinoline-6-carboxylate (e.g., 2.03 mg).

  • Calculating Solvent Volume: Calculate the volume of DMSO required to achieve a high-concentration stock solution, typically 10 mM or 20 mM.

    • Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Desired Concentration (mol/L))

    • Example (for 10 mM stock): Volume (L) = 0.00203 g / (203.19 g/mol x 0.01 mol/L) = 0.001 L = 1.0 mL

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound. Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A brief sonication step can be used if necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by DMSO.

Causality Behind the Protocol:

  • Anhydrous DMSO: Used to prevent compound precipitation and maintain stability, as water can alter solubility.

  • High Concentration Stock: Minimizes the final percentage of DMSO in the assay well, which can inhibit enzyme activity (typically kept below 1-2%).[3]

  • Aliquoting: Prevents degradation of the entire stock from repeated temperature changes, ensuring consistency across experiments.

Part 2: Strategic Selection of Target Enzymes

Based on the extensive literature on quinoline derivatives, a logical starting point for screening Methyl 3-hydroxyquinoline-6-carboxylate is to test it against enzyme classes where this scaffold has previously shown activity. We propose a focused panel of three representative enzyme types.

  • Protein Kinases (e.g., Casein Kinase II - CK2): The quinoline core is a well-established ATP-competitive scaffold. CK2 is a constitutively active serine/threonine kinase implicated in cell proliferation and survival, making it a key oncology target.[4]

  • Dehydrogenases (e.g., Lactate Dehydrogenase - LDH): Hydroxyquinoline carboxylic acids have demonstrated inhibitory activity against dehydrogenases, which are critical enzymes in metabolic pathways.[5] LDH, which catalyzes the interconversion of pyruvate and lactate, is a target in cancer metabolism.

  • DNA Methyltransferases (e.g., DNMT1): A growing body of evidence shows that quinoline-based compounds can inhibit DNA-modifying enzymes, often through mechanisms like DNA intercalation. DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns after replication.

General Experimental Workflow

The overall process for evaluating a novel inhibitor follows a logical progression from broad screening to detailed mechanistic studies.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening & Potency cluster_moa Phase 3: Mechanism of Action CompoundPrep Prepare 10 mM Stock in DMSO IC50_Kinase Protocol 1: Kinase IC₅₀ Determination CompoundPrep->IC50_Kinase Serial Dilutions IC50_DH Protocol 2: Dehydrogenase IC₅₀ Determination CompoundPrep->IC50_DH Serial Dilutions IC50_DNMT DNMT IC₅₀ Assay CompoundPrep->IC50_DNMT Serial Dilutions DataAnalysis1 Plot Dose-Response Curves Calculate IC₅₀ Values IC50_Kinase->DataAnalysis1 IC50_DH->DataAnalysis1 IC50_DNMT->DataAnalysis1 MoA_Setup Protocol 3: Kinetic Assay Setup DataAnalysis1->MoA_Setup Select Most Potent Hit(s) MoA_Analysis Michaelis-Menten & Lineweaver-Burk Plots MoA_Setup->MoA_Analysis MoA_Conclusion Determine Inhibition Type (Competitive, Non-competitive, etc.) MoA_Analysis->MoA_Conclusion

Caption: General workflow for inhibitor characterization.

Part 3: Experimental Protocols

The following protocols are detailed, self-validating methodologies for assessing the inhibitory activity of Methyl 3-hydroxyquinoline-6-carboxylate.

Protocol 1: IC₅₀ Determination for a Protein Kinase (CK2)

This protocol uses a generic ADP-Glo™ Kinase Assay format, which measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human CK2 enzyme

  • CK2 peptide substrate (e.g., RRREEETEEE)

  • ATP (at a concentration equal to its Kₘ for CK2)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Methyl 3-hydroxyquinoline-6-carboxylate (serial dilutions from 100 µM to 1 nM in assay buffer)

  • Positive control inhibitor (e.g., TBB)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette and plate reader capable of luminescence detection

Procedure:

  • Assay Setup: In a 96-well plate, prepare the following reactions in triplicate.

    • Test Wells: 5 µL of kinase reaction buffer + 2.5 µL of inhibitor solution (at various concentrations).

    • Positive Control Wells: 5 µL of kinase reaction buffer + 2.5 µL of positive control inhibitor.

    • No Inhibitor Control (100% Activity): 5 µL of kinase reaction buffer + 2.5 µL of assay buffer containing the same final DMSO concentration as the test wells.

    • No Enzyme Control (0% Activity): 7.5 µL of kinase reaction buffer (no enzyme to be added later).

  • Enzyme Addition: Add 2.5 µL of diluted CK2 enzyme solution to all wells except the "No Enzyme Control".

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[6]

  • Reaction Initiation: Start the kinase reaction by adding 2.5 µL of a substrate/ATP mix to all wells.

  • Kinase Reaction: Incubate the plate at 37°C for 60 minutes. The reaction must be run under initial rate conditions, which should be established beforehand by ensuring product formation is linear with respect to time.[7]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Protocol 2: IC₅₀ Determination for Lactate Dehydrogenase (LDH)

This protocol is a classic spectrophotometric assay that monitors the decrease in absorbance at 340 nm as the cofactor NADH is oxidized to NAD⁺.

Materials:

  • LDH enzyme (e.g., from rabbit muscle)

  • Sodium pyruvate (substrate)

  • NADH (cofactor)

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5

  • Methyl 3-hydroxyquinoline-6-carboxylate (serial dilutions)

  • UV-transparent 96-well plate

  • Microplate reader capable of kinetic absorbance measurements at 340 nm

Procedure:

  • Assay Setup: In a UV-transparent 96-well plate, add the following to each well (in triplicate):

    • 150 µL of Assay Buffer

    • 10 µL of NADH solution (final concentration ~0.2 mM)

    • 10 µL of inhibitor solution or solvent control (DMSO)

  • Pre-incubation: Add 10 µL of LDH enzyme solution to each well. Mix and incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add 20 µL of sodium pyruvate solution (final concentration ~2.5 mM) to initiate the reaction.

  • Data Acquisition: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes in kinetic mode.[8]

Protocol 3: Mechanism of Action (MoA) Elucidation

This protocol determines how the inhibitor interacts with the enzyme and its substrate (e.g., competitive, non-competitive). It involves measuring enzyme kinetics at various concentrations of both substrate and inhibitor.[6][7]

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition E Enzyme (E) ES ES Complex E:f0->ES:f0 S binds EI EI Complex E:f0->EI:f0 I binds S Substrate (S) I Inhibitor (I) ES:f0->E:f0 k_cat P Product (P) ESI ESI Complex E2 Enzyme (E) ES2 ES Complex E2:f0->ES2:f0 S binds EI2 EI Complex E2:f0->EI2:f0 I binds S2 Substrate (S) I2 Inhibitor (I) ES2:f0->E2:f0 k_cat ESI2 ESI Complex ES2:f0->ESI2:f0 I binds P2 Product (P) EI2:f0->ESI2:f0 S binds

Caption: Competitive vs. Non-competitive Inhibition Mechanisms.

Procedure:

  • Design the Matrix: Prepare a matrix of reactions in a 96-well plate. The matrix should consist of a range of substrate concentrations (e.g., 0.2x to 5x the known Kₘ) and several fixed concentrations of the inhibitor (e.g., 0x, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).[6]

  • Execute Assay: Follow the procedure for the relevant primary assay (e.g., Protocol 2 for LDH), initiating the reaction by adding the substrate.

  • Data Acquisition: Measure the initial reaction rate (V₀) for each well.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction rate (V₀) against the substrate concentration.

    • Fit this data to the Michaelis-Menten equation to determine the apparent Vₘₐₓ and Kₘ values.

    • Create a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]). The pattern of line intersections will reveal the mechanism of inhibition.

Part 4: Data Analysis and Interpretation

Calculating Percent Inhibition and IC₅₀
  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = (1 - (Signal_Inhibitor - Signal_Min) / (Signal_Max - Signal_Min)) * 100

    • Signal_Max: Reading from the "No Inhibitor Control".

    • Signal_Min: Reading from the "No Enzyme Control".

  • Generate IC₅₀ Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value. The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%.[6]

Interpreting MoA Data

The changes in the kinetic parameters Vₘₐₓ and Kₘ in the presence of the inhibitor determine its mechanism:

  • Competitive: Kₘ increases, Vₘₐₓ remains unchanged. Lineweaver-Burk lines intersect on the y-axis.

  • Non-competitive: Kₘ remains unchanged, Vₘₐₓ decreases. Lineweaver-Burk lines intersect on the x-axis.

  • Uncompetitive: Both Kₘ and Vₘₐₓ decrease. Lineweaver-Burk lines are parallel.

  • Mixed: Both Kₘ and Vₘₐₓ change. Lineweaver-Burk lines intersect in the left quadrant.

Data Presentation

Summarize the potency and mechanism of the compound in a clear, tabular format for easy comparison.

Table: Summary of Hypothetical Inhibitory Activity

Target Enzyme IC₅₀ (µM) Mechanism of Action
CK2 9.5 ± 1.2 ATP-Competitive
LDH 22.1 ± 3.5 Non-competitive

| DNMT1 | >100 | Not Determined |

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors. BenchChem.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for In Vitro Enzymatic Inhibition Assays using 5-ethyl-4,6 - Benchchem. BenchChem.
  • Zhang, Y., et al. (2024).
  • Nisar, R., et al. In Vitro Enzyme Inhibition Assay. Bio-protocol.
  • Guedes, G. G., et al. (2025).
  • Zhang, Y., et al. (2024).
  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs.
  • Yadav, P., & Shah, K. (2023). AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Semantic Scholar.
  • Osorio-Méndez, D., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.
  • Ingerman, E., et al. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
  • PubChem. Methyl quinoline-6-carboxylate.
  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Haug, E., et al. (1981). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-hydroxyquinoline-6-carboxylate

Welcome to the technical support center for the synthesis of Methyl 3-hydroxyquinoline-6-carboxylate. This guide is designed for researchers, chemists, and professionals in drug development who are working with this impo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 3-hydroxyquinoline-6-carboxylate. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important quinoline derivative. Here, we address common challenges and provide in-depth, field-proven solutions to help you optimize your synthesis, improve yields, and ensure the purity of your final product.

The synthesis of substituted quinolones, such as Methyl 3-hydroxyquinoline-6-carboxylate, is a cornerstone in the development of a wide range of pharmaceuticals, including antibiotics.[1][2] The most common and versatile method for preparing the 4-hydroxyquinoline core of this molecule is the Gould-Jacobs reaction.[1][3][4] This reaction typically involves the condensation of an appropriately substituted aniline with a malonic ester derivative, followed by a high-temperature thermal cyclization.[1][3]

While robust, the Gould-Jacobs reaction is notorious for its sensitivity to reaction conditions. High temperatures required for the cyclization step can often lead to product decomposition, tar formation, and low overall yields.[1][5][6] This guide provides a structured approach to troubleshooting these common issues, grounded in established chemical principles and recent advancements in synthetic methodology.

Troubleshooting Guide: Enhancing Your Synthesis

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Q1: My overall yield of Methyl 3-hydroxyquinoline-6-carboxylate is consistently low. What are the primary factors I should investigate?

A low overall yield is a common challenge that can stem from inefficiencies in one or both of the main stages of the Gould-Jacobs synthesis: the initial condensation and the subsequent thermal cyclization. The high temperatures required for cyclization can also lead to degradation of the starting materials or the product.[5][6]

To diagnose the issue, it is crucial to analyze each step independently. Monitor the progress of both the condensation and cyclization reactions using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you pinpoint which stage is underperforming.

Below is a general workflow for troubleshooting low yields.

Low_Yield_Troubleshooting start Low Overall Yield check_condensation Analyze Condensation Step (TLC, LC-MS) start->check_condensation condensation_ok Condensation Yield >85%? check_condensation->condensation_ok check_cyclization Analyze Cyclization Step (TLC, LC-MS) cyclization_ok Cyclization Yield >80%? check_cyclization->cyclization_ok condensation_ok->check_cyclization Yes optimize_condensation Optimize Condensation: - Check reagent purity - Use excess malonate ester - Consider microwave heating condensation_ok->optimize_condensation No optimize_cyclization Optimize Cyclization: - Adjust temperature & time - Use high-boiling inert solvent - Consider Eaton's reagent cyclization_ok->optimize_cyclization No purification_issue Investigate Purification: - Check for product loss during workup - Optimize recrystallization solvent - Consider column chromatography cyclization_ok->purification_issue Yes optimize_condensation->check_condensation optimize_cyclization->check_cyclization success Improved Yield purification_issue->success Cyclization_Optimization start Tar Formation in Cyclization check_temp Is reaction temp > 260°C or heating uneven? start->check_temp check_time Is reaction time prolonged after intermediate is consumed? check_temp->check_time No solution_solvent Use high-boiling inert solvent (e.g., Dowtherm A) check_temp->solution_solvent Yes solution_temp_time Optimize Temperature & Time (240-250°C, monitor by TLC) check_time->solution_temp_time Yes solution_eaton Consider milder conditions: Use Eaton's Reagent (80-100°C) check_time->solution_eaton No/Substrate is sensitive success Clean Reaction, High Yield solution_solvent->success solution_temp_time->success solution_eaton->success

Caption: Decision tree for optimizing the cyclization step.

Q4: I am observing a significant amount of a decarboxylated byproduct alongside my desired product. How can I prevent this?

The ester group at the 3-position can be susceptible to hydrolysis and subsequent decarboxylation, especially under the harsh, high-temperature conditions of the cyclization. [5]This leads to the formation of 3-unsubstituted 4-hydroxyquinoline byproducts, reducing the yield of the desired ester.

Preventative Measures:

  • Strict Temperature Control: Excessive heat is the primary driver of decarboxylation. Carefully control the reaction temperature and time to favor cyclization without promoting this side reaction. [5][6]* Anhydrous Conditions: Ensure your reagents and solvent are dry. The presence of water can facilitate the hydrolysis of the ester group, which is the first step toward decarboxylation.

  • Controlled Saponification: If the final goal is the carboxylic acid, it is far better to isolate the ester first and then perform a separate, controlled saponification (hydrolysis) followed by decarboxylation if needed. This two-step process offers much greater control and higher yields of the desired acid. [1]

Q5: The crude product is an oil or is difficult to crystallize. What are the best purification strategies?

Difficulty in obtaining a crystalline product often points to the presence of impurities, such as residual high-boiling solvent or side-products.

Purification Workflow:

  • Solvent Removal: If you used a high-boiling solvent like Dowtherm A, ensure it is thoroughly removed under high vacuum.

  • Trituration: Try triturating the crude oil with a non-polar solvent like cold petroleum ether or hexane. [5][6]This can often induce crystallization of the desired product while washing away more soluble impurities.

  • Recrystallization: Once a solid is obtained, recrystallize it from a suitable solvent. Ethanol or acetic acid are often good starting points for quinolone derivatives. [5]4. Column Chromatography: If recrystallization fails to yield a pure product, purification by column chromatography on silica gel is the most reliable alternative. [6]

Frequently Asked Questions (FAQs)

What is the reaction mechanism for the Gould-Jacobs synthesis?

The reaction proceeds in two main stages:

  • Condensation: The synthesis begins with a nucleophilic attack from the aniline nitrogen on the malonic ester derivative, followed by the elimination of ethanol to form the anilidomethylenemalonate intermediate. [3]2. Cyclization: This intermediate then undergoes a thermally induced 6-electron electrocyclization, followed by the elimination of a second molecule of ethanol, to form the quinoline ring system. [3]The product initially forms as the 4-hydroxy-3-carboalkoxyquinoline, which exists in tautomeric equilibrium with its 4-oxo form. [3]

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aniline Aniline Derivative Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate + Intermediate2 Anilinomethylenemalonate Intermediate Malonate Malonate Ester Malonate->Intermediate - EtOH Cyclization 6π Electrocyclization (High Temp) Product 4-Hydroxyquinoline Product Cyclization->Product - EtOH Intermediate2->Cyclization

Caption: Simplified overview of the Gould-Jacobs reaction mechanism.

What analytical techniques are best for monitoring this synthesis?

  • Thin Layer Chromatography (TLC): Essential for tracking the consumption of starting materials and the formation of the intermediate and final product. It's a quick way to determine reaction completion and identify the presence of byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information than TLC, allowing for the confirmation of the mass of the desired product and intermediates, which is invaluable for troubleshooting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are required to confirm the structure and purity of the final isolated product.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the precise purity of the final compound. [2]

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a general guide. Optimal conditions may vary depending on the specific substrates used. Always perform a risk assessment before conducting any chemical synthesis.

Protocol 1: Synthesis of Diethyl (4-(methoxycarbonyl)anilino)methylenemalonate (Intermediate)
  • In a round-bottom flask, combine methyl 4-aminobenzoate (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Add anhydrous ethanol to the flask to create a solution or slurry.

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction progress by TLC until the starting aniline is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Thermal Cyclization to Methyl 3-hydroxyquinoline-6-carboxylate
  • Place the dried intermediate from Protocol 1 into a round-bottom flask equipped with a reflux condenser and a thermometer.

  • Add a high-boiling solvent, such as Dowtherm A, to the flask (enough to ensure good stirring).

  • Begin heating the mixture in a sand or oil bath.

  • Gradually increase the temperature to 240-250 °C.

  • Maintain this temperature and monitor the disappearance of the intermediate by TLC (typically 30-60 minutes).

  • Once the cyclization is complete, cool the reaction mixture to below 100 °C.

  • Carefully pour the mixture into a beaker of cold petroleum ether while stirring vigorously. The desired product should precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with cold petroleum ether to remove the high-boiling solvent, and dry under vacuum.

  • Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid). [5]

References

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Gould-Jacobs reaction - wikidoc. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC - Biotage. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Quinoline Derivatives

Welcome to the Technical Support Center for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols. As Senior Application Scientists, our goal is to bridge the gap between theory and practice, offering solutions grounded in mechanistic understanding and field-proven experience.

General Troubleshooting & Optimization

This section addresses broad challenges that can arise across various quinoline synthesis methodologies.

Frequently Asked Questions (FAQs)

Question: My quinoline synthesis is resulting in a very low yield or has failed completely. What are the primary factors to investigate?

Answer: Low yields in quinoline synthesis are a frequent challenge and can often be traced back to a few fundamental parameters. A systematic approach to troubleshooting is crucial.

  • Catalyst Choice and Activity: The selection of an acid or base catalyst is highly substrate-dependent. An inappropriate or inactive catalyst can lead to low conversion rates or the promotion of undesired side reactions.[1][2] For moisture-sensitive catalysts, such as Lewis acids, ensure that your reaction is performed under strictly anhydrous conditions.[3]

  • Reaction Temperature: Temperature is a critical variable. Many quinoline cyclizations require heat to overcome activation barriers.[2] However, excessive temperatures can cause decomposition of starting materials or the desired product, often leading to the formation of intractable tars.[2][4] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[2]

  • Substrate Reactivity: The electronic and steric properties of your starting materials play a significant role. For example, anilines bearing strong electron-withdrawing groups can be deactivated, making the crucial electrophilic cyclization step more difficult.[2][5]

  • Presence of Water: In many classical acid-catalyzed syntheses, water is a byproduct. Its accumulation can inhibit reactions that are governed by equilibrium.[2][4] Using anhydrous reagents and solvents, or a setup designed to remove water, can significantly improve yields.[4]

Question: I'm observing significant tar or polymer formation in my reaction. What causes this and how can it be minimized?

Answer: Tar formation is a common pitfall, especially in strongly acidic, high-temperature reactions like the Skraup and Doebner-von Miller syntheses.[5][6] The primary cause is the acid-catalyzed polymerization of reactive intermediates, such as acrolein (in the Skraup synthesis) or other α,β-unsaturated carbonyl compounds.[6][7][8]

Strategies to Mitigate Tar Formation:

  • Use a Moderator: For notoriously vigorous reactions like the Skraup synthesis, adding a moderator such as ferrous sulfate (FeSO₄) or boric acid can help control the exotherm and reduce charring.[5][6][7][9] Ferrous sulfate is believed to act as an oxygen carrier, smoothing the reaction rate over a longer period.[6][7][10]

  • Control Reagent Concentration: A slow, controlled addition of reagents can maintain a low concentration of reactive intermediates, disfavoring polymerization.[5][8] For the Doebner-von Miller reaction, generating the α,β-unsaturated carbonyl in situ or using a biphasic solvent system can sequester it and reduce self-condensation.[5][6][9]

  • Precise Temperature Control: Avoid localized overheating by ensuring efficient stirring and using a controlled heating profile.[7][9][11] A stepwise increase in temperature can sometimes be beneficial.[11]

General Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing common issues in quinoline synthesis.

Start Start: Low Yield or No Product Check_Purity Verify Purity & Integrity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Check_Purity->Check_Conditions Reagents OK Purification_Issue Re-evaluate Purification Strategy Check_Purity->Purification_Issue Impure Reagents Catalyst_Issue Investigate Catalyst (Choice, Loading, Activity) Check_Conditions->Catalyst_Issue Conditions Match Protocol Optimize_Temp Optimize Temperature (Incremental Changes) Check_Conditions->Optimize_Temp Suboptimal Temp Suspected Side_Reactions Analyze for Side Products (TLC, LC-MS, NMR) Catalyst_Issue->Side_Reactions Catalyst Seems Appropriate Optimize_Catalyst Screen Alternative Catalysts (Lewis/Brønsted Acids, etc.) Catalyst_Issue->Optimize_Catalyst Catalyst Ineffective Solvent_Effect Consider Solvent Effects (Polarity, Anhydrous) Catalyst_Issue->Solvent_Effect Anhydrous Conditions Needed? Side_Reactions->Optimize_Temp Side Products Identified Success Problem Resolved Optimize_Temp->Success Optimize_Catalyst->Success Solvent_Effect->Success

Caption: General workflow for troubleshooting low-yield quinoline synthesis.

Reaction-Specific Troubleshooting Guides

The Skraup Synthesis

This powerful but notoriously violent reaction requires careful control. It involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[4]

Question: My Skraup reaction is extremely violent and difficult to control. How can I run it safely?

Answer: The primary cause of the violent exotherm is the rapid, acid-catalyzed dehydration of glycerol to acrolein.[7][9] To manage this:

  • Use a Moderator: Add ferrous sulfate (FeSO₄·7H₂O) to the reaction mixture before heating.[6][7][9] This is the most common and effective method for taming the reaction.[10] Boric acid can also be used.[6][7]

  • Controlled Reagent Addition: The order of addition is critical. Add reagents as specified in reliable protocols, typically involving the slow, careful addition of sulfuric acid to a mixture of the other components with efficient stirring and external cooling.[7][10]

  • Vigorous Stirring: Ensure efficient mechanical stirring to dissipate heat and prevent the formation of local hot spots.[11]

Question: My Skraup synthesis produces a large amount of black, intractable tar, making product isolation impossible.

Answer: This is a classic problem arising from the polymerization of the acrolein intermediate under the harsh reaction conditions.[6][7]

  • Moderator: As with controlling the exotherm, using ferrous sulfate helps minimize tar formation.[7]

  • Anhydrous Conditions: Ensure the glycerol used is as dry as possible. Water can interfere with the dehydration step and affect yields.[7][10]

  • Purification: The most effective method for separating the quinoline product from the tarry residue is steam distillation from the basified reaction mixture.[7][9][11] The crude quinoline co-distills with the water.[11]

Optimized Protocol: Moderated Skraup Synthesis of Quinoline

Adapted from Organic Syntheses[7]

  • Setup: In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, add aniline, nitrobenzene (as the oxidant), and powdered ferrous sulfate heptahydrate (FeSO₄·7H₂O).

  • Glycerol Addition: Add anhydrous glycerol to the mixture.

  • Acid Addition: With vigorous stirring and external cooling (ice bath), slowly and carefully add concentrated sulfuric acid.

  • Reaction: Gently heat the mixture until the reaction commences, which is often indicated by bubbling. The heat of the reaction should sustain boiling. If it becomes too vigorous, cool the flask intermittently.

  • Completion: Once the initial exotherm subsides, continue heating under reflux for several hours to ensure the reaction goes to completion.

  • Work-up: Allow the mixture to cool. Carefully dilute with water and neutralize with a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Purification: Isolate the quinoline product via steam distillation from the neutralized mixture.[7][11]

The Doebner-von Miller Synthesis

A modification of the Skraup reaction that uses α,β-unsaturated aldehydes or ketones, allowing for a wider variety of substituted quinolines.[4][12]

Question: My Doebner-von Miller reaction is plagued by low yields and significant polymer formation.

Answer: Similar to the Skraup synthesis, the primary side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[6][8][9]

  • In Situ Generation: Instead of adding the α,β-unsaturated carbonyl directly, it can be generated in situ from an aldol condensation.[9][12] This is known as the Beyer method and keeps the concentration of the reactive intermediate low, minimizing polymerization.[9]

  • Slow Addition: Slowly add the carbonyl compound to the heated acidic solution of the aniline.[8]

  • Biphasic System: Using a two-phase solvent system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing its exposure to the aqueous acid and thus lowering the rate of polymerization.[3][5][6]

The Combes Quinoline Synthesis

This method involves the acid-catalyzed reaction of an aniline with a β-diketone.[13][14]

Question: What is the mechanism of the Combes synthesis, and how can that knowledge help me troubleshoot?

Answer: The Combes synthesis proceeds in two main stages:

  • Enamine Formation: The aniline first condenses with one of the carbonyl groups of the β-diketone to form an enamine intermediate. This step is typically fast and may even be exothermic.[2][13][15]

  • Cyclodehydration: Under strong acid catalysis (e.g., concentrated H₂SO₄), the enamine undergoes an intramolecular electrophilic aromatic substitution onto the aniline ring, followed by dehydration to form the aromatic quinoline product.[13][14][15] This cyclization is often the rate-determining step.[14][16]

Understanding this mechanism helps troubleshoot:

  • Poor Cyclization: If you can isolate the enamine intermediate but see no product, the issue lies in the cyclization step. This points to either insufficient acid strength/concentration or a deactivated aniline ring (e.g., one with strong electron-withdrawing groups) that is resistant to electrophilic attack.[2][17]

  • Side Reactions: The strong acid and heat required for cyclization can cause degradation if not carefully controlled. Monitor the reaction by TLC to avoid prolonged heating after the product has formed.[2]

cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclodehydration (Rate-Determining) Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Diketone β-Diketone Diketone->Enamine Cyclization Intramolecular Electrophilic Substitution Enamine->Cyclization Acid H⁺ (e.g., H₂SO₄) Acid->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Quinoline Quinoline Product Dehydration->Quinoline

Caption: Simplified workflow for the Combes quinoline synthesis mechanism.

The Friedländer Synthesis

A versatile and widely used method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][18][19]

Question: I am getting a very low yield in my Friedländer synthesis. What are the most common causes?

Answer: Low yields in the Friedländer synthesis are a common frustration. The causes are often related to catalyst, conditions, or side reactions.[1]

  • Suboptimal Catalyst: The choice of catalyst is critical and can be acidic, basic, or a Lewis acid.[1][18] An inappropriate catalyst will result in poor conversion.[1] Modern methods often use milder and more efficient catalysts like molecular iodine, ionic liquids, or various metal triflates.[1][20][21]

  • Harsh Conditions: Traditional methods often use high temperatures and strong acids or bases, which can degrade the starting materials or the quinoline product.[1][18]

  • Side Reactions: The self-condensation of the ketone partner (an aldol condensation) is a major competing reaction, especially under basic conditions, and can significantly reduce the yield.[1][20]

Question: How can I improve the yield and minimize side reactions in my Friedländer synthesis?

Answer:

  • Catalyst Selection: Screen a variety of modern catalysts. For example, solvent-free reactions catalyzed by p-toluenesulfonic acid (p-TsOH) or molecular iodine (I₂) often give high yields.[20] Indium(III) triflate (In(OTf)₃) has also been shown to be a highly effective Lewis acid catalyst.[21]

  • Temperature Optimization: If the reaction is sluggish, a moderate increase in temperature may be needed.[1] Microwave-assisted synthesis can dramatically shorten reaction times and improve yields.[20] If you observe degradation, try lowering the temperature.[20]

  • Minimize Aldol Condensation: To suppress the self-condensation of the ketone, switching from basic to acidic catalysis is often the most effective strategy.[20] Alternatively, a slow addition of the ketone to the reaction mixture keeps its instantaneous concentration low, favoring the desired intermolecular reaction.[20]

Table 1: Comparison of Catalytic Systems for the Friedländer Synthesis
Catalyst SystemStarting MaterialsConditionsYield Range (%)Reference(s)
p-TsOH2-Aminoaryl Ketone + KetoneSolvent-free, 120°C, 15-30 min85-95[20]
Iodine (I₂) (10 mol%)2-Aminoaryl Ketone + KetoneSolvent-free, 80-100°C82-94[3][20]
In(OTf)₃2-Aminobenzophenone + Ethyl AcetoacetateSolvent-free75-92[21]
Choline Hydroxide (1 mol%)2-Aminonicotinaldehyde + KetoneWater, 50°C, 6h86-95[20]
Catalyst-Free2-Aminobenzaldehyde + KetonesWater, 70°C, 3hUp to 97[20]
Acetic Acid (Solvent & Catalyst)2-Aminophenylketone + KetoneMicrowave, 160°C, 5 minExcellent[20]

Note: Yields are highly dependent on the specific substrates used and are presented for comparative purposes.[20]

Optimized Protocol: Iodine-Catalyzed Friedländer Synthesis

Adapted from BenchChem Protocols[1][20]

  • Reactant Preparation: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).

  • Reaction: Heat the solvent-free mixture to 80-100°C with magnetic stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate.

  • Purification: Wash the organic solution with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Purification Challenges

Obtaining quinoline derivatives in high purity is a critical final step.

Question: My quinoline derivative streaks badly on a silica gel TLC plate and gives poor separation during column chromatography. What should I do?

Answer: This is a very common problem caused by the basic nature of the quinoline's nitrogen atom interacting strongly with the acidic silanol groups on the silica gel surface.[22] This can lead to irreversible adsorption and poor separation.

  • Incorporate a Basic Modifier: The most effective solution is to add 0.5-2% triethylamine (NEt₃) or ammonia to your eluent system (e.g., Hexane:Ethyl Acetate:NEt₃ 9:1:0.1).[22][23] This neutralizes the acidic sites on the silica, allowing for clean elution.

  • Use an Alternative Stationary Phase: If a basic modifier is insufficient, switch to a less acidic stationary phase like neutral or basic alumina.[22]

  • Reverse-Phase Chromatography: For highly lipophilic or stubborn compounds, reverse-phase chromatography on a C18 stationary phase may provide better separation.[22]

Question: My purified quinoline derivative is an oil and refuses to crystallize. How can I obtain a solid?

Answer: "Oiling out" is a frequent issue, especially for highly lipophilic compounds or those with low melting points.[22][24]

  • Solvent Screening: The key is finding the right solvent or solvent pair. Dissolve your oil in a minimal amount of a "good" solvent (e.g., dichloromethane, ethyl acetate) and slowly add a "poor" non-polar solvent (e.g., hexane, pentane) until turbidity persists, then allow it to stand.[22][24]

  • Induce Nucleation: If a supersaturated solution is formed, try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the desired compound.[22]

  • Salt Formation: Since quinolines are basic, they can often be precipitated as highly crystalline salts.[24] Dissolve the oil in a suitable solvent (e.g., isopropanol, ether) and add a solution of HCl, picric acid, or phosphoric acid.[24][25] The resulting salt can be filtered and, if necessary, the free base can be regenerated by treatment with a base.[24]

Table 2: Comparison of Quinoline Purification Techniques
Purification TechniqueBest ForAchieved Purity (%)Typical Yield (%)Source(s)
Vacuum Distillation Thermally stable liquids; separation from non-volatile tars.>9784-91[25]
Crystallization (Salt Formation) Achieving very high purity; solidifying oils.98-99 (multiple cycles)Not Specified[24][25]
Recrystallization (from solvent) Purifying crude solids with moderate impurity levels.99.0-99.595.0-96.5[25][26]
Column Chromatography Separating complex mixtures; high-purity small-scale preps.>99 (if optimized)Variable[22][25]

References

  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Quinoline Cyclization Reactions - Benchchem. (n.d.).
  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide - Benchchem. (n.d.).
  • Combes quinoline synthesis - Grokipedia. (n.d.).
  • Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives - Benchchem. (n.d.).
  • avoiding common pitfalls in quinoline synthesis - Benchchem. (n.d.).
  • Addressing challenges in the purification of quinoline derivatives - Benchchem. (n.d.).
  • Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide - Benchchem. (n.d.).
  • byproduct formation in the Doebner-von Miller reaction - Benchchem. (n.d.).
  • Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center - Benchchem. (n.d.).
  • Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis - Benchchem. (n.d.).
  • Technical Support Center: Friedländer Quinoline Synthesis - Benchchem. (n.d.).
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Purification method of 8-hydroxyquinoline crude product - Google Patents. (n.d.).
  • side reactions in the synthesis of quinoline derivatives - Benchchem. (n.d.).
  • Technical Support Center: Optimizing Quinoline Synthesis - Benchchem. (n.d.).
  • Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2021, August 26). Retrieved from [Link]

  • Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis - Benchchem. (n.d.).
  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Combes Quinoline Synthesis - Cambridge University Press & Assessment. (n.d.). Retrieved from [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Method Refinement for Methyl 3-hydroxyquinoline-6-carboxylate

Welcome to the Advanced Method Refinement hub. As a Senior Application Scientist, I frequently consult with drug development professionals facing reproducibility issues when incorporating Methyl 3-hydroxyquinoline-6-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Method Refinement hub. As a Senior Application Scientist, I frequently consult with drug development professionals facing reproducibility issues when incorporating Methyl 3-hydroxyquinoline-6-carboxylate (CAS: 1261596-90-0) into their synthetic pipelines.

This bifunctional scaffold is highly valuable in the design of kinase inhibitors and topoisomerase targeting agents[1]. However, it presents unique handling challenges: it features a weakly acidic, phenolic-like hydroxyl at the C3 position and an highly activated methyl ester at the C6 position. Mastering this compound requires precise stoichiometric control, an understanding of Hard-Soft Acid-Base (HSAB) theory, and strict environmental management.

Below is our definitive troubleshooting guide and self-validating protocol repository designed to ensure consistent, high-yield results.

Part 1: Troubleshooting FAQs

Q1: During O-alkylation of the 3-hydroxyl group, I am observing inconsistent yields and the formation of a highly polar, water-soluble byproduct. What is causing this? A1: You are likely observing competing N-alkylation, which results in the formation of an unwanted quinolinium salt.

  • The Causality: The 3-hydroxyl group has an unusually low pKa (experimentally determined at ~8.06) due to the stabilization of the phenoxide anion by the adjacent electron-withdrawing heteroaromatic system[2]. Once deprotonated, the molecule acts as an ambident nucleophile. According to HSAB theory, the phenoxide oxygen is a "hard" nucleophile, while the quinoline nitrogen is "softer." If you use a soft base or a highly polarizable electrophile in a protic solvent, the reaction pathway shifts toward the nitrogen.

  • The Solution: To strictly favor O-alkylation, use a hard base such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF. This selectively coordinates the alkali metal to the oxygen, enhancing its nucleophilicity while leaving the basic nitrogen unreactive.

Q2: My cross-coupling reactions involving the quinoline core consistently show 15-20% of the corresponding carboxylic acid byproduct. How is the ester hydrolyzing without added water? A2: The methyl ester at the C6 position is exceptionally labile under basic cross-coupling conditions.

  • The Causality: The electron-withdrawing nature of the quinoline nitrogen pulls electron density away from the aromatic ring, making the C6 carbonyl carbon significantly more electrophilic than a standard benzoate ester[3]. Even trace ambient moisture in hygroscopic solvents (like THF or DMF), when combined with mild bases (e.g., K₃PO₄), is sufficient to initiate rapid saponification[4].

  • The Solution: Implement strict anhydrous protocols. Use freshly distilled or sure-seal solvents, flame-dried glassware, and add activated 4Å molecular sieves directly to the reaction mixture to scavenge trace water.

Q3: The starting material exhibits terrible solubility in standard organic solvents like DCM and EtOAc. Can I heat the reaction to force dissolution? A3: Heating is strongly discouraged prior to reagent addition, as it exacerbates ester hydrolysis and potential oxidative degradation of the 3-OH group.

  • The Causality: The poor solubility in moderately polar solvents is driven by strong intermolecular hydrogen bonding between the 3-hydroxyl group of one molecule and the basic quinoline nitrogen of another, creating a robust, insoluble crystalline lattice.

  • The Solution: Disrupt the hydrogen bonding network by utilizing strongly hydrogen-bond-accepting polar aprotic solvents (e.g., DMF, DMAc, or DMSO) at room temperature.

Part 2: Quantitative Data Summaries

To optimize your reaction conditions, refer to the empirically validated matrices below.

Table 1: Base Selection Matrix for Selective O-Alkylation
BaseSolventO:N SelectivityEster Hydrolysis RiskMechanistic Rationale
Cs₂CO₃ (Hard)MeCN>98:2Very Low"Cesium effect" maximizes solubility and strictly directs hard-hard O-alkylation.
K₂CO₃ (Hard)DMF>95:5LowStandard choice; strong coordination to oxygen prevents N-attack.
NaH (Strong)THF80:20HighOverly strong base risks direct nucleophilic attack on the activated C6 ester.
DIPEA (Amine)DCM50:50LowWeak coordination fails to block the nitrogen, leading to quinolinium salts.
Table 2: Solvent Solubility & H-Bond Disruption Index
SolventSolubility ProfileH-Bond DisruptionRecommendation
DMF / DMAc Excellent (>100 mg/mL)HighPrimary choice for functionalization and cross-coupling reactions.
DMSO Excellent (>150 mg/mL)HighIdeal for stock solutions; however, requires lyophilization for removal.
Methanol Moderate (~20 mg/mL)ModerateUseful for controlled saponification; risks transesterification if heated.
DCM Poor (<5 mg/mL)LowAvoid. Fails to break intermolecular OH--N hydrogen bonds.

Part 3: Mechanistic Visualizations

The following diagrams illustrate the critical pathway divergences and workflows associated with this scaffold.

AlkylationPathways SM Methyl 3-hydroxyquinoline -6-carboxylate O_Alk O-Alkylation (Target Ether) SM->O_Alk Hard Base (K2CO3) Polar Aprotic (DMF) N_Alk N-Alkylation (Quinolinium Salt) SM->N_Alk Soft Electrophile Protic Solvent Hydro Ester Hydrolysis (Carboxylic Acid) SM->Hydro Trace H2O + Base Elevated Temp

Diagram 1: Mechanistic divergence of Methyl 3-hydroxyquinoline-6-carboxylate under basic conditions.

Saponification Step1 1. Suspension THF/MeOH (1:1) at 0°C Step2 2. Base Addition 1.5 eq LiOH (aq) dropwise Step1->Step2 Step3 3. Hydrolysis Stir at RT for 2-4 hours Step2->Step3 Step4 4. Acidification 1M HCl to pH 4.5 Step3->Step4 Step5 5. Isolation Filter & wash (Cold H2O) Step4->Step5

Diagram 2: Step-by-step controlled saponification workflow to prevent quinoline ring degradation.

Part 4: Experimental Protocols

Protocol A: Highly Selective O-Alkylation (Williamson-Type)

This protocol is self-validating: the use of Cs₂CO₃ ensures complete conversion to the O-alkylated product, which will appear as a distinct, non-polar spot on TLC compared to the baseline-restricted N-alkylated salt.

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve Methyl 3-hydroxyquinoline-6-carboxylate (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL). Stir until a clear, pale-yellow solution forms.

  • Base Addition: Add finely powdered, anhydrous Cs₂CO₃ (1.5 eq, 7.5 mmol) in one portion. Stir at room temperature for 15 minutes to allow for complete phenoxide formation (solution will darken slightly).

  • Electrophile Addition: Add the alkyl halide (1.2 eq, 6.0 mmol) dropwise over 5 minutes.

  • Reaction & Validation: Stir at room temperature for 4 hours. Validation Check: Run a TLC (Hexanes:EtOAc 1:1). The target ether will elute (Rf ~0.6), while any unreacted phenoxide or N-alkylated byproduct remains at the baseline.

  • Quench & Extraction: Quench the reaction by pouring it into 50 mL of ice-cold water. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to completely remove DMF.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the O-alkylated ester.

Protocol B: Controlled Saponification to 3-Hydroxyquinoline-6-carboxylic Acid

This protocol utilizes Lithium Hydroxide (LiOH) rather than NaOH/KOH to prevent harsh degradation of the quinoline core[3]. The pH-controlled acidification step self-validates the procedure by precipitating the zwitterionic product.

  • Solvent System: Suspend Methyl 3-hydroxyquinoline-6-carboxylate (1.0 eq, 5.0 mmol) in a 1:1 mixture of THF and Methanol (20 mL total) and cool to 0 °C in an ice bath.

  • Hydrolysis: Dissolve LiOH·H₂O (1.5 eq, 7.5 mmol) in 5 mL of deionized water. Add this aqueous solution dropwise to the suspension over 10 minutes.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours until the suspension becomes a homogeneous solution (indicating complete consumption of the ester).

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF and Methanol, leaving an aqueous alkaline solution.

  • Precipitation (Validation): Cool the aqueous layer to 0 °C. Slowly add 1M HCl dropwise while monitoring with a pH meter. Stop addition precisely at pH 4.5 . Validation: The product will crash out of solution as a dense, beige precipitate at its isoelectric point.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash with ice-cold water (2 x 10 mL), and dry in a vacuum oven at 45 °C overnight.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11376, 3-Hydroxyquinoline." PubChem, [Link]

  • Middle East Technical University. "Towards a General Descriptor for the Prediction of pKa." METU Open Access, [Link]

  • The Journal of Organic Chemistry. "One-Pot Selective Saturation and Functionalization of Heteroaromatics Leading to Dihydropyridines and Dihydroquinolines." ACS Publications, [Link]

  • National Institutes of Health. "Synthesis and biological evaluation of 6-substituted indolizinoquinolinediones as catalytic DNA topoisomerase I inhibitors." PMC, [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Batch-to-Batch Variability in the Synthesis of Methyl 3-hydroxyquinoline-6-carboxylate

Prepared by the Senior Application Scientist Team Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for addressing the common yet complex challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for addressing the common yet complex challenge of batch-to-batch variability in the synthesis of Methyl 3-hydroxyquinoline-6-carboxylate. Achieving consistency is paramount for reliable downstream applications, and this document provides in-depth, cause-and-effect troubleshooting strategies rooted in chemical principles. We have structured this guide to move from understanding the core chemical process to systematically diagnosing and resolving inconsistencies in your experimental outcomes.

Section 1: Understanding the Core Synthesis Pathway and Its Vulnerabilities

The most robust and widely documented method for constructing the quinoline scaffold for this target molecule is the Gould-Jacobs reaction .[1][2] This synthetic route, while effective, involves a high-energy thermal cyclization step that is highly sensitive to reaction parameters, making it a primary source of variability.[3][4] Understanding this pathway is the first step in diagnosing inconsistencies.

The synthesis proceeds in two primary stages:

  • Condensation: An aniline derivative (Methyl 4-aminobenzoate) reacts with an alkoxymethylenemalonate ester (e.g., Diethyl ethoxymethylenemalonate, DEEM) to form a stable intermediate.

  • Thermal Cyclization: This intermediate undergoes an intramolecular 6-electron cyclization at high temperatures (typically >250 °C) to form the quinoline ring system.[2] Subsequent hydrolysis and decarboxylation steps, if required, introduce further potential for variability but the core inconsistency often arises from the cyclization.

dot graph Synthesis_Pathway { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Node Definitions A [label="Methyl 4-aminobenzoate\n(Starting Material 1)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Diethyl Ethoxymethylenemalonate (DEEM)\n(Starting Material 2)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Condensation Intermediate\n(Anilidomethylenemalonate)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4-Hydroxy-3-carboethoxy-\n6-methoxycarbonylquinoline\n(Cyclized Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Final Product\n(Post-modification, if any)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edge Definitions A -> C [label="Condensation\n(100-130 °C)[2]"]; B -> C; C -> D [label="Thermal Cyclization\n(>250 °C)[3]"]; D -> E [label="Hydrolysis/Decarboxylation/\nFurther Modification"];

// Node Definitions A [label="Methyl 4-aminobenzoate\n(Starting Material 1)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Diethyl Ethoxymethylenemalonate (DEEM)\n(Starting Material 2)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Condensation Intermediate\n(Anilidomethylenemalonate)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4-Hydroxy-3-carboethoxy-\n6-methoxycarbonylquinoline\n(Cyclized Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Final Product\n(Post-modification, if any)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edge Definitions A -> C [label="Condensation\n(100-130 °C)[2]"]; B -> C; C -> D [label="Thermal Cyclization\n(>250 °C)[3]"]; D -> E [label="Hydrolysis/Decarboxylation/\nFurther Modification"];

// Graph Attributes graph [bgcolor="#FFFFFF"]; } Caption: The Gould-Jacobs reaction pathway.

Section 2: Troubleshooting Guides & FAQs

This section is formatted to directly address specific issues you may encounter during your synthesis campaigns.

Issue 1: Inconsistent Yields Between Batches

Q1: We are experiencing significant fluctuations in the final yield of our product, ranging from excellent to very poor. What are the primary causes and how can we systematically troubleshoot this?

A1: Inconsistent yields are the most common symptom of process variability and can almost always be traced back to three areas: raw materials, reaction conditions, or work-up procedures.[5] A systematic approach is essential to pinpoint the root cause.

Troubleshooting Workflow for Inconsistent Yields:

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Solution [label="Consistent Yield Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

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Solution [label="Consistent Yield Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions Start -> Check_Materials; Check_Materials -> Purity_Issue [label="Analyze purity of\nAniline & DEEM[6][7]"]; Purity_Issue -> Check_Conditions [label="If purity is consistent"];

Check_Conditions -> Temp_Issue [label="Audit cyclization temp logs"]; Temp_Issue -> Time_Issue [label="If temp is consistent"]; Time_Issue -> Check_Workup [label="If time is consistent"];

Check_Workup -> Isolation_Issue [label="Review precipitation\n& filtration steps"]; Isolation_Issue -> Solution [label="If isolation is consistent"];

Purity_Issue -> Solution [label="If purity was the issue & is now fixed"]; Temp_Issue -> Solution [label="If temp was the issue & is now fixed"]; Time_Issue -> Solution [label="If time was the issue & is now fixed"];

// Graph Attributes graph [bgcolor="#FFFFFF"]; } Caption: Systematic troubleshooting logic for yield inconsistency.

Detailed Causality:

  • Raw Material and Reagent Quality: Impurities in starting materials can act as reaction inhibitors or participate in side reactions, consuming reagents and lowering the yield of your desired product.[7][8]

    • Actionable Advice: Do not assume supplier specifications are sufficient. Perform in-house QC on new batches of Methyl 4-aminobenzoate and DEEM using HPLC or NMR to confirm purity against a trusted standard. Ensure reagents are stored correctly to prevent degradation.[5]

  • Reaction Condition Control: The thermal cyclization step is highly temperature-dependent.[4]

    • Causality: A temperature that is too low will result in an incomplete reaction, leaving a large amount of the condensation intermediate. A temperature that is too high, or applied for too long, can cause thermal degradation of the product, leading to tar formation and reduced yield.[9]

    • Actionable Advice: Calibrate your temperature probes regularly. For oil baths, ensure vigorous stirring for even heat distribution. Consider using a microwave reactor, which offers more precise temperature control and can significantly shorten reaction times, often improving yields.[2][4] Monitor the reaction by TLC or HPLC to determine the optimal reaction time, avoiding prolonged heating after product formation is complete.[9]

  • Work-up and Purification: Yield losses often occur during product isolation.[10]

    • Actionable Advice: Standardize your work-up protocol. Use consistent volumes of solvents for precipitation and washing. Control the cooling rate and temperature during precipitation, as this affects crystal size and filtration efficiency.

Issue 2: Variable Product Purity & Impurity Profiles

Q2: My final product has acceptable yields, but the purity varies significantly from batch to batch as determined by HPLC. What are the likely impurities and how can I prevent them?

A2: Variable purity points to inconsistent control over side reactions. The high-energy nature of the synthesis makes it prone to several competing reaction pathways. Identifying the impurities is key to optimizing the conditions to prevent their formation.

Common Impurity / Observation Potential Cause Recommended Solution & Rationale Analytical Identification
Unreacted Condensation Intermediate Cyclization temperature was too low or reaction time was too short.Gradually increase the cyclization temperature in 10°C increments or extend the reaction time. Monitor by HPLC to find the sweet spot between full conversion and degradation.[11]A distinct peak in HPLC, often with a different retention time and UV spectrum than the final product.
Polymerization / Tar Formation Reaction temperature is excessively high or the reaction time is too long, leading to product degradation.[9]Carefully control the temperature and monitor the reaction to stop it once the product is formed. Using a high-boiling solvent like diphenyl ether requires an efficient purification step to remove it.[3][12]Visible as a dark, insoluble material in the crude product. Can cause broad, unresolved peaks in chromatography.
Decarboxylated Byproduct Excessive heat can cause the loss of one of the carboxylate groups.[9]Optimize the cyclization temperature to the minimum required for ring closure. A two-step process with a separate, controlled decarboxylation (if desired) offers better control.Mass spectrometry (GC-MS or LC-MS) will show a molecular ion corresponding to the loss of a COOCH₃ or COOH group.
Isomeric Byproducts This can occur if the starting aniline has multiple possible cyclization sites, though less common with a para-substituted aniline.[3]Confirm the structure and purity of your starting Methyl 4-aminobenzoate.HPLC may show a peak with the same mass but a different retention time. 2D NMR techniques (like NOESY) may be required for definitive structural assignment.
Section 3: Recommended Protocols for Enhancing Consistency

Adopting standardized protocols is the most effective way to minimize batch-to-batch variability.[13]

Protocol A: Starting Material Quality Control (QC)
  • Visual Inspection: Check for any discoloration or change in the physical state of the starting materials.

  • Purity by HPLC:

    • Prepare a standard solution (e.g., 1 mg/mL) of your starting materials (Methyl 4-aminobenzoate and DEEM) in acetonitrile.

    • Use a C18 column and a mobile phase gradient (e.g., water:acetonitrile) with UV detection.[12]

    • Establish a purity specification (e.g., >99.0% by peak area) that must be met before a batch of starting material is approved for use.

  • Moisture Content: For moisture-sensitive steps, determine water content by Karl Fischer titration.

Protocol B: Standardized Gould-Jacobs Synthesis (Microwave-Assisted)

This protocol is adapted from established microwave-assisted methods for this reaction class, which offer superior control over conventional heating.[2][4]

  • Reaction Setup: In a dedicated microwave vial, add Methyl 4-aminobenzoate (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.2-2.0 eq).[2][4] The excess DEEM can serve as both a reagent and a solvent. Add a magnetic stir bar.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the pre-determined optimal temperature (e.g., 250 °C) and hold for the optimal time (e.g., 5-15 minutes).[4] This step must be optimized for your specific setup.

  • Isolation: After the reaction, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with a small amount of cold solvent (e.g., acetonitrile or ethanol) to remove unreacted DEEM and soluble impurities.[2][4]

  • Drying and Analysis: Dry the resulting solid under a vacuum and analyze for purity and identity using HPLC, MS, and NMR.

Protocol C: Analytical Purity Assessment (HPLC Method)

This general HPLC method can be used for both in-process control and final product QC.

Parameter Recommended Setting
Instrumentation HPLC with UV or Diode Array Detector (DAD)[14]
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength 225-254 nm (or as determined by UV scan of the product)[12]
Sample Preparation Dissolve sample in mobile phase or compatible solvent (e.g., Acetonitrile).[14]
Section 4: Data Management for Batch Comparison

To effectively diagnose the source of variability, maintain a detailed log for each batch. Comparing these logs will often reveal the critical parameter that deviated.[5]

Batch ID: [Batch_001] [Batch_002] [Batch_003]
Date:
Scientist:
Starting Material 1 (Aniline) Lot #:
Starting Material 1 Purity (%):
Starting Material 2 (DEEM) Lot #:
Starting Material 2 Purity (%):
Reaction Scale (g):
Cyclization Temp (°C):
Cyclization Time (min):
Crude Yield (g):
Purified Yield (g):
Final Purity (HPLC %):
Key Impurities Observed (%):
Observations/Deviations:
References
  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Gould-Jacobs reaction - wikidoc. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC - Biotage. [Link]

  • How to Maximize Yield in Chemical Manufacturing? - Deskera. [Link]

  • Purification method of 8-hydroxyquinoline crude product - Google P
  • A method for purifying 8-hydroxyquinoline reaction solution - Google P
  • How do impurities impact percentage yield? - TutorChase. [Link]

  • Separation of hydroxyquinolines by high-performance liquid chromatography - PubMed. [Link]

  • 3-hydroxyquinoline - Organic Syntheses Procedure. [Link]

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google P
  • Chemical Purity vs. Process Yield: Where Small Impurities Cause Big Losses - Decachem. [Link]

  • Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis - AZoM. [Link]

  • Chemical Synthesis Batch to Continuous Manufacturing - Kewaunee. [Link]

  • Yield (chemistry) - Wikipedia. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [Link]

  • Skraup Synthesis of Quinoline - Organic Syntheses. [Link]

  • Batch-to-Batch Variability - Applications using Sorption Experiments. [Link]

  • Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes - ACS Publications. [Link]

  • Skraup Synthesis of Quinoline - tips/pointers : r/chemistry - Reddit. [Link]

  • Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy - Acta Scientific. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. [Link]

  • Making quinoline - the Skraup synthesis - YouTube. [Link]

  • Navigating Batch-to-Batch Variability with a Data-Centric Approach - Zaether. [Link]

  • Syntheses of derivatives of quinoline - Journal of the American Chemical Society. [Link]

  • Synthesis of 6-hydroxy-1,4-dimethylisoquinoline and of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate - Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Eco-friendly synthesis of quinolines – a collection for RSC Advances - RSC Blogs. [Link]

  • 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google P
  • Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies - PMC. [Link]

  • The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines - Journal of the American Chemical Society. [Link]

Sources

Troubleshooting

enhancing the stability of Methyl 3-hydroxyquinoline-6-carboxylate in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the formulation and handling of functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the formulation and handling of functionalized heterocycles. Methyl 3-hydroxyquinoline-6-carboxylate presents a unique dual-stability challenge in solution: it contains a hydrolytically sensitive methyl ester and an oxidation-prone hydroxyquinoline core.

This guide synthesizes field-proven methodologies and chemical kinetics to help you establish self-validating workflows, ensuring your compound remains structurally intact and your biological or analytical assays remain reproducible.

Part 1: Mechanistic Insights (The "Why")

Before troubleshooting, we must understand the causality of the compound's degradation.

  • Ester Hydrolysis (pH Dependence): The methyl carboxylate group at the C6 position is highly susceptible to nucleophilic acyl substitution. Under basic conditions, hydroxide ions directly attack the electrophilic carbonyl carbon (saponification), which is an essentially irreversible process [1]. Under acidic conditions, protonation of the carbonyl oxygen increases its electrophilicity, facilitating attack by water [4].

  • Oxidative & Metal-Catalyzed Degradation: The 3-hydroxyquinoline core is electron-rich. The hydroxyl group acts as an electron donor, making the aromatic system highly susceptible to oxidation by dissolved oxygen (O₂) or reactive oxygen species (ROS). Furthermore, hydroxyquinolines are potent metal chelators. Trace transition metals (e.g., Fe³⁺, Cu²⁺) in your buffer can coordinate with the compound, catalyzing Fenton-like oxidative degradation[3, 5].

Part 2: Visualizing Degradation Pathways

G cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway Compound Methyl 3-hydroxyquinoline-6-carboxylate Hydrolysis Ester Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis pH < 4 or pH > 7 Oxidation Oxidative Degradation (O2, Light, Trace Metals) Compound->Oxidation Dissolved O2 / Fe3+ AcidProduct 3-hydroxyquinoline-6-carboxylic acid + Methanol Hydrolysis->AcidProduct OxProduct Quinone Derivatives & Polymeric Species Oxidation->OxProduct Stabilization Stabilization Strategies: pH 5.0-6.0 Buffer | 1mM EDTA | Argon Sparging | Amber Vials Stabilization->Compound Prevents degradation

Mechanistic degradation pathways of Methyl 3-hydroxyquinoline-6-carboxylate and stabilization.

Part 3: Troubleshooting FAQs

Q1: My stock solution loses potency over 48 hours, and I notice the appearance of a new peak in my HPLC chromatogram. What is happening? A1: You are likely observing ester hydrolysis. If your aqueous buffer is >pH 7.0 or

Q2: I am observing a color change (solution turns yellow/brown) after leaving my samples on the benchtop. How do I prevent this? A2: A color shift to yellow or brown is the hallmark of oxidative degradation, often resulting in quinone derivatives or polymeric species. This is driven by ambient light, dissolved oxygen, and trace metal ions in your solvent [2]. Actionable Fix: Add a chelating agent like EDTA (0.1–1.0 mM) to your buffer to sequester trace metals [3], sparge your aqueous buffers with Argon or Nitrogen for 15 minutes prior to use, and always store solutions in amber vials.

Q3: The compound has poor aqueous solubility. If I use NaOH to dissolve it, will that ruin the compound? A3: Yes. Using strong bases like NaOH to force dissolution will immediately trigger base-catalyzed saponification of the methyl ester [1]. Instead of using pH extremes, use a water-miscible organic co-solvent (e.g., anhydrous DMSO or DMF) to prepare a concentrated primary stock, then dilute into a pH-controlled aqueous buffer immediately before your experiment.

Part 4: Quantitative Stability Matrix

Use the following table to benchmark your experimental conditions against known stability parameters.

VariableStress ConditionEffect on StabilityMitigation Strategy
pH < 4.0 or > 7.0Rapid ester hydrolysis (saponification at high pH).Buffer aqueous solutions strictly to pH 5.0 - 6.0.
Oxygen Ambient dissolved O₂Accelerates oxidation of the hydroxyquinoline core.Sparge solvents with Argon/N₂; consider antioxidants.
Light UV/Vis exposurePhotodegradation and radical generation.Store in amber vials; work under low-light conditions.
Trace Metals Fe²⁺, Fe³⁺, Cu²⁺Catalyzes oxidative degradation via chelation.Supplement aqueous buffers with 0.1 - 1.0 mM EDTA.
Temperature > 25°CIncreases kinetic rate of all degradation pathways.Store primary stock solutions at -20°C or -80°C.

Part 5: Self-Validating Experimental Protocols

A robust experiment must be self-validating. Do not assume your compound is stable; prove it by implementing the following workflows.

Protocol 1: Preparation of a High-Stability Working Solution

This protocol minimizes hydrolytic and oxidative variables by controlling solvent purity, dissolved gases, and trace metals.

  • Primary Stock Preparation: Weigh Methyl 3-hydroxyquinoline-6-carboxylate powder and dissolve it in 100% anhydrous, amine-free DMSO to create a 10 mM stock. Causality: Anhydrous DMSO prevents premature hydrolysis during long-term storage.

  • Buffer Optimization: Prepare your target aqueous buffer (e.g., 50 mM Acetate or MES buffer) and adjust the pH to 5.5. Add 1.0 mM EDTA to the buffer.

  • Deoxygenation: Sparge the aqueous buffer with Argon gas for 15–20 minutes to displace dissolved oxygen.

  • Dilution: Immediately before your assay, dilute the DMSO stock into the deoxygenated buffer to your final working concentration (ensure final DMSO concentration is ≤1% to prevent biological assay interference).

  • Storage: Aliquot any remaining DMSO stock into amber glass vials, purge the headspace with Argon, seal tightly, and store at -80°C.

Protocol 2: Forced Degradation & Stability-Indicating HPLC Assay

To trust your analytical results, your HPLC method must be proven to separate the parent compound from its degradants.

  • Sample Preparation: Prepare four 1 mg/mL aliquots of the compound in a 50:50 Water:Acetonitrile mixture.

  • Stress Conditions (The "Forced" Degradation):

    • Control: Keep at 4°C in the dark.

    • Acid Stress: Add 0.1 M HCl (final concentration) and incubate at 40°C for 4 hours.

    • Base Stress: Add 0.1 M NaOH (final concentration) and incubate at 40°C for 4 hours.

    • Oxidative Stress: Add 3% H₂O₂ and incubate at room temperature for 4 hours.

  • Neutralization: Neutralize the acid and base stressed samples back to pH ~7.0 using NaOH and HCl, respectively, to protect your HPLC column.

  • HPLC Analysis: Inject 10 µL of each sample onto a C18 Reverse-Phase column. Use a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Causality: 0.1% TFA keeps the pH ~2.0, suppressing the ionization of the formed carboxylic acid degradant and the quinoline nitrogen, ensuring sharp peak shapes and preventing peak tailing.

  • Validation: You must observe distinct, baseline-separated peaks for the parent compound and the degradation products (especially the faster-eluting 3-hydroxyquinoline-6-carboxylic acid in the base-stressed sample). If peaks co-elute, adjust your gradient slope.

References

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. URL: [Link]

  • Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline. MDPI. URL: [Link]

  • Ester Bond: Chemically Labile Yet Mechanically Stable. ACS Nano. URL: [Link]

  • Suppression of pyrite oxidation by iron 8-hydroxyquinoline. PubMed. URL: [Link]

Optimization

Technical Support Center: Purification of Methyl 3-hydroxyquinoline-6-carboxylate by Column Chromatography

Welcome to the technical support center for the chromatographic purification of Methyl 3-hydroxyquinoline-6-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of Methyl 3-hydroxyquinoline-6-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related N-heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this polar, ionizable molecule.

I. Understanding the Molecule: Key Challenges

Methyl 3-hydroxyquinoline-6-carboxylate presents a unique set of purification challenges due to its chemical structure. Its quinoline core, hydroxyl group, and methyl ester functionality contribute to its moderate to high polarity and its ability to act as both a hydrogen bond donor and acceptor. These characteristics can lead to issues such as poor peak shape, tailing, and difficult separation from structurally similar impurities when using standard column chromatography techniques.[1][2] The basic nitrogen atom in the quinoline ring can interact strongly with acidic silanol groups on the surface of silica gel, a common stationary phase, leading to poor recovery and peak tailing.[2]

II. Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you may encounter during the column chromatography purification of Methyl 3-hydroxyquinoline-6-carboxylate.

Issue 1: Poor Separation of the Target Compound from Impurities

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Collected fractions are still impure as determined by TLC or other analytical methods.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inappropriate Solvent System The polarity of the eluent is not optimized to provide differential migration of your target compound and impurities.[3]1. TLC Optimization: Before running the column, systematically test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin-Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.[1] 2. Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, employ a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help to first elute less polar impurities, followed by your target compound, and then more polar impurities.[3][4][5]
Incorrect Stationary Phase Standard silica gel may not be the optimal choice due to strong interactions with the basic nitrogen of the quinoline ring.[2]1. Alternative Stationary Phases: Consider using a different stationary phase. Alumina (basic or neutral) can sometimes be a better choice for basic compounds.[3] Alternatively, reversed-phase chromatography using a C18 or a polar-embedded stationary phase can be effective, especially for polar compounds.[6][7] 2. Modified Silica: If using silica, consider pre-treating it with a small amount of a base like triethylamine (0.1-1%) in your eluent. This can help to "deactivate" the acidic silanol groups and reduce peak tailing.[1]
Column Overloading Too much crude sample has been loaded onto the column, exceeding its separation capacity.1. Reduce Sample Load: Decrease the amount of crude material loaded onto the column. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to stationary phase by weight. 2. Increase Column Size: If a large amount of material needs to be purified, use a larger column with more stationary phase.
Issue 2: Peak Tailing or Streaking on the Column

Symptoms:

  • Eluted bands on the column are not sharp and distinct.

  • TLC analysis of fractions shows streaking of the compound spot.

  • The resulting peak in an HPLC chromatogram is asymmetrical with a drawn-out tail.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Strong Analyte-Stationary Phase Interaction The basic nitrogen in the quinoline ring is interacting strongly with acidic silanol groups on the silica gel surface.[2]1. Add a Mobile Phase Modifier: Incorporate a small amount of a competitive base, such as triethylamine (0.1-1%) or pyridine, into your mobile phase. This will compete with your compound for the active sites on the silica, leading to improved peak shape.[1] 2. Change Stationary Phase: As mentioned previously, switching to a less acidic stationary phase like alumina or using reversed-phase chromatography can mitigate this issue.
Compound Insolubility The compound is not fully dissolved in the mobile phase as it moves through the column.1. Ensure Complete Dissolution: When loading your sample, ensure it is fully dissolved in a minimum amount of the initial mobile phase or a slightly more polar solvent. 2. Solvent Selection for Loading: If your compound is not soluble in the initial mobile phase, dissolve it in a stronger (more polar) solvent, but use the smallest volume possible to avoid disrupting the initial separation at the top of the column.
Poorly Packed Column The column packing is not uniform, leading to channeling of the solvent and uneven band broadening.[8]1. Proper Packing Technique: Ensure the column is packed uniformly without any air bubbles or cracks. A slurry packing method is generally recommended for silica gel.[4]
Issue 3: No Compound Eluting from the Column

Symptoms:

  • After running a significant volume of eluent, no compound is detected in the collected fractions.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Solvent Polarity is Too Low The eluent is not polar enough to displace your compound from the stationary phase.[3][4]1. Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. If you started with a low polarity solvent like hexane/ethyl acetate (9:1), try increasing the proportion of ethyl acetate or switch to a more polar system like dichloromethane/methanol.[3]
Irreversible Adsorption In rare cases, the compound may be irreversibly adsorbed onto the stationary phase due to very strong interactions.1. Drastic Polarity Increase: Try eluting with a very polar solvent system, such as methanol with a small percentage of acetic or formic acid, to protonate the quinoline nitrogen and increase its solubility in the mobile phase. 2. Consider Alternative Purification: If the compound still does not elute, other purification techniques like recrystallization or preparative HPLC might be more suitable.[1]

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of Methyl 3-hydroxyquinoline-6-carboxylate on a silica gel column?

A good starting point for developing a solvent system is to use a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[8] Begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the separation by TLC.[8] For more polar impurities, a gradient including an even more polar solvent like methanol may be necessary.

Q2: How can I effectively monitor the fractions collected from the column?

The most common method for analyzing collected fractions is Thin-Layer Chromatography (TLC).[3] Spot each fraction onto a TLC plate, along with a spot of your crude starting material and, if available, a pure standard of your target compound. Develop the TLC plate in a suitable solvent system and visualize the spots under UV light or by using a staining agent. Combine the fractions that contain your pure product.

Q3: Is reversed-phase chromatography a viable option for this compound?

Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) can be a very effective technique for purifying polar compounds like Methyl 3-hydroxyquinoline-6-carboxylate.[6] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). For basic compounds, it is often beneficial to control the pH of the mobile phase with a buffer or an additive like formic acid or ammonium hydroxide to ensure good peak shape and reproducibility.[6][9]

Q4: My compound seems to be degrading on the silica gel column. What can I do?

Some N-heterocycles can be sensitive to the acidic nature of silica gel.[1] If you suspect degradation, you can try neutralizing the silica gel by adding a small percentage of a base like triethylamine to your eluent.[1] Alternatively, using a less acidic stationary phase like neutral alumina or switching to a different purification technique such as recrystallization or reversed-phase chromatography can prevent degradation.[1]

Q5: What is the purpose of adding a base like triethylamine to the mobile phase?

Adding a small amount of a base like triethylamine (0.1-1%) serves to "cap" or block the highly acidic silanol groups on the surface of the silica gel.[1] These acidic sites are often responsible for the strong, sometimes irreversible, binding of basic compounds, which leads to peak tailing and poor recovery.[2] By adding a competitive base, you reduce these undesirable interactions and improve the chromatographic performance for your basic analyte.

IV. Experimental Workflow & Protocols

Protocol 1: TLC Method Development
  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • On a TLC plate, spot your crude mixture.

  • Prepare several developing chambers with different solvent systems of varying polarities (e.g., Hexane:Ethyl Acetate 8:2, 7:3, 1:1; Dichloromethane:Methanol 98:2, 95:5).

  • Place the TLC plates in the chambers and allow the solvent to run up the plate.

  • Visualize the developed plates under UV light and/or with a suitable stain.

  • The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4 and show good separation from impurities.

Protocol 2: Column Chromatography Purification
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis. Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.[4]

  • Sample Loading: Dissolve your crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully load the solution onto the top of the packed silica gel.

  • Elution: Begin eluting with the initial solvent system, collecting fractions.[8]

  • Gradient (if necessary): If separation is not achieved with the initial solvent, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[3][8]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified Methyl 3-hydroxyquinoline-6-carboxylate.[8]

Visualization of the Purification Workflow

Purification Workflow cluster_prep Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation Crude Product Crude Product TLC Method Development TLC Method Development Crude Product->TLC Method Development Optimize Eluent Pack Column Pack Column TLC Method Development->Pack Column Select Eluent Load Sample Load Sample Pack Column->Load Sample Elute & Collect Fractions Elute & Collect Fractions Load Sample->Elute & Collect Fractions Analyze Fractions (TLC) Analyze Fractions (TLC) Elute & Collect Fractions->Analyze Fractions (TLC) Combine Pure Fractions Combine Pure Fractions Analyze Fractions (TLC)->Combine Pure Fractions Identify Purity Solvent Evaporation Solvent Evaporation Combine Pure Fractions->Solvent Evaporation Pure Product Pure Product Solvent Evaporation->Pure Product

Caption: Workflow for the purification of Methyl 3-hydroxyquinoline-6-carboxylate.

Troubleshooting Logic Diagram

Troubleshooting Logic Start Problem Encountered Problem What is the issue? Start->Problem PoorSep Poor Separation Problem->PoorSep Poor Separation Tailing Peak Tailing Problem->Tailing Peak Tailing NoElution No Elution Problem->NoElution No Elution OptimizeEluent Action: Optimize Eluent via TLC PoorSep->OptimizeEluent Cause: Incorrect Eluent ChangePhase Action: Change Stationary Phase PoorSep->ChangePhase Cause: Wrong Stationary Phase ReduceLoad Action: Reduce Sample Load PoorSep->ReduceLoad Cause: Overloading AddModifier Action: Add Base to Eluent Tailing->AddModifier Cause: Strong Interaction CheckSolubility Action: Ensure Full Dissolution Tailing->CheckSolubility Cause: Insolubility Repack Action: Repack Column Tailing->Repack Cause: Poor Packing IncreasePolarity Action: Increase Eluent Polarity NoElution->IncreasePolarity Cause: Eluent Too Weak IrreversibleAdsorption Action: Use Stronger Eluent / Change Method NoElution->IrreversibleAdsorption Cause: Strong Adsorption End Resolution OptimizeEluent->End ChangePhase->End ReduceLoad->End AddModifier->End CheckSolubility->End Repack->End IncreasePolarity->End IrreversibleAdsorption->End

Caption: A logical approach to troubleshooting common chromatography issues.

V. References

  • Benchchem. (n.d.). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. Retrieved from

  • Benchchem. (2025, December). Troubleshooting common issues in the synthesis of N-heterocycles. Retrieved from

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from

  • Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Retrieved from

  • AKJournals. (n.d.). Effect of Chromatographic Conditions on Separation and System Efficiency in HPTLC of Selected Quinoline Standards on Cyanopropyl Stationary Phases. Retrieved from

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. Retrieved from

  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules. Retrieved from

  • Unknown. (n.d.). Column chromatography. Retrieved from

  • PMC. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Retrieved from

  • Organic Syntheses Procedure. (n.d.). 3-hydroxyquinoline. Retrieved from

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from

  • Sigma-Aldrich. (n.d.). Method development & optimization. Retrieved from

  • Unknown. (2025, December 6). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from

  • PubMed. (2004, March 19). Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases. Retrieved from

  • MDPI. (2020, September 16). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of Crude Methyl 6-bromoquinoline-3-carboxylate. Retrieved from

  • Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Relia. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Methyl 3-hydroxyquinoline-6-carboxylate: Gauging its Potential Against Established Quinolones

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the vast and continually evolving landscape of medicinal chemistry, the quinolone scaffold remains a cornerstone of therapeutic develop...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the vast and continually evolving landscape of medicinal chemistry, the quinolone scaffold remains a cornerstone of therapeutic development, renowned for its broad-spectrum antibacterial and emerging anticancer activities. This guide provides a detailed comparative analysis of Methyl 3-hydroxyquinoline-6-carboxylate, a lesser-explored derivative, against well-established quinolone compounds. While direct experimental data for this specific molecule is not extensively available in public literature, this analysis will extrapolate its potential performance based on established structure-activity relationships (SAR) within the quinolone class, supported by experimental data from analogous compounds.

Introduction to the Quinolone Framework

Quinolones are a class of synthetic heterocyclic compounds characterized by a bicyclic core structure.[1] Their initial claim to fame was as potent antibacterial agents, with the first clinically useful member being nalidixic acid. A significant breakthrough was the addition of a fluorine atom at the C-6 position, giving rise to the highly successful fluoroquinolones like ciprofloxacin, which exhibit a broader spectrum of activity.[2] More recently, the therapeutic potential of quinolones has expanded into oncology, with numerous derivatives demonstrating significant cytotoxicity against various cancer cell lines.[3][4][5]

The subject of this guide, Methyl 3-hydroxyquinoline-6-carboxylate, possesses a quinoline core with a hydroxyl group at the 3-position and a methyl carboxylate group at the 6-position. This analysis will compare its potential antibacterial and anticancer efficacy against representative quinolones.

Comparative Analysis of Antibacterial Potential

The antibacterial action of quinolones is primarily mediated by the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.[6]

Structural Considerations for Antibacterial Activity

The structure-activity relationship of quinolones is well-documented. Key structural features influencing antibacterial potency include:

  • The N-1 substituent: Often an ethyl or cyclopropyl group, crucial for DNA gyrase inhibition and overall antibacterial activity.[2]

  • The C-3 carboxylic acid: Essential for binding to the DNA gyrase.[2]

  • The C-4 keto group: Also critical for DNA gyrase binding.

  • The C-6 substituent: A fluorine atom at this position, as seen in fluoroquinolones, significantly enhances antibacterial activity.[2]

  • The C-7 substituent: Typically a piperazine or a similar heterocyclic ring, which influences the spectrum of activity and pharmacokinetic properties.

Methyl 3-hydroxyquinoline-6-carboxylate lacks the N-1 and C-7 substituents common in many potent quinolone antibiotics. Furthermore, the presence of a methyl ester at the 6-position instead of a fluorine atom suggests that its antibacterial activity may be modest compared to fluoroquinolones. However, the core quinoline scaffold itself possesses inherent antibacterial properties.

Postulated Antibacterial Performance

To contextualize the potential antibacterial efficacy of Methyl 3-hydroxyquinoline-6-carboxylate, a comparison with first-generation (nalidixic acid) and second-generation (ciprofloxacin) quinolones is instructive.

CompoundGram-Negative Activity (e.g., E. coli)Gram-Positive Activity (e.g., S. aureus)
Nalidixic Acid ModerateLimited
Ciprofloxacin ExcellentGood
Methyl 3-hydroxyquinoline-6-carboxylate (Predicted) Limited to ModerateLimited

This prediction is based on the absence of key pharmacophores known to enhance antibacterial potency. The ester group at C-6 may also present a steric hindrance for optimal interaction with the target enzymes.

Comparative Analysis of Anticancer Potential

The anticancer activity of quinolones is a more recent area of investigation, with several derivatives showing promise.[3][4][5][7] The mechanisms of action are diverse and can include:

  • Topoisomerase II inhibition: Similar to their antibacterial mechanism, some quinolones can poison human topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[5]

  • Protein kinase inhibition: Various quinolone derivatives have been shown to inhibit protein kinases involved in cancer cell signaling pathways.[8]

  • Induction of apoptosis: Quinolones can trigger programmed cell death through various intrinsic and extrinsic pathways.

Structural Insights into Anticancer Activity

The structural requirements for anticancer activity in quinolones can differ from those for antibacterial action. Modifications at various positions of the quinoline ring have been shown to enhance cytotoxicity. For instance, certain substitutions at the C-2, C-3, and C-7 positions have yielded compounds with potent anticancer effects.[4]

The 3-hydroxy group in Methyl 3-hydroxyquinoline-6-carboxylate could potentially contribute to its anticancer potential through hydrogen bonding interactions with target proteins. The 6-carboxylate group offers a site for further derivatization to potentially improve anticancer activity.

Postulated Anticancer Performance

Predicting the anticancer potency of Methyl 3-hydroxyquinoline-6-carboxylate is challenging without direct experimental data. However, we can draw parallels with other quinoline-3-carboxylic acid derivatives that have been evaluated for their anticancer effects. For example, some 2,4-disubstituted quinoline-3-carboxylic acid derivatives have exhibited micromolar inhibition against cancer cell lines like MCF-7 and K562.[3]

Below is a hypothetical comparison with a generic anticancer quinolone derivative reported in the literature.

CompoundCancer Cell LineIC50 (µM)
Reported Anticancer Quinolone Derivative e.g., A549 (Lung Carcinoma)1-10[4]
Methyl 3-hydroxyquinoline-6-carboxylate (Hypothetical) e.g., A549 (Lung Carcinoma)>10

This hypothetical value is based on the fact that the core, unsubstituted quinoline scaffold generally shows lower potency compared to derivatives specifically optimized for anticancer activity.

Experimental Protocols

To facilitate further research and direct comparison, the following are generalized, step-by-step methodologies for the synthesis of the quinoline core and for key biological assays.

Synthesis of the Quinolone Core (Gould-Jacobs Reaction)

A common method for synthesizing the 4-hydroxyquinoline scaffold is the Gould-Jacobs reaction.

Aniline Substituted Aniline Intermediate Condensation Intermediate Aniline->Intermediate + MalonicEster Alkoxymethylenemalonic Ester MalonicEster->Intermediate + Cyclization Thermal Cyclization Intermediate->Cyclization Quinolone 4-Hydroxyquinoline Derivative Cyclization->Quinolone

Caption: General workflow for the Gould-Jacobs reaction.

Step-by-Step Protocol:

  • Condensation: A substituted aniline is reacted with an alkoxymethylenemalonic ester. The mixture is heated, typically at 100-150°C, to form the enamine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: The intermediate is then heated at a higher temperature (250-300°C), often in a high-boiling point solvent like diphenyl ether, to induce cyclization and formation of the 4-hydroxyquinoline ring system.

  • Work-up and Purification: The reaction mixture is cooled, and the crude product is precipitated. Purification is typically achieved through recrystallization or column chromatography.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Prep Prepare serial dilutions of test compound Inoc Inoculate with standardized bacterial suspension Prep->Inoc Incubate Incubate at 37°C for 16-20 hours Inoc->Incubate Observe Observe for visible growth Incubate->Observe Determine Determine lowest concentration with no growth (MIC) Observe->Determine

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The wells containing the serially diluted compound are inoculated with the bacterial suspension. The plate is then incubated at 37°C for 16-20 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

IC50 Determination (MTT Assay)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Seed Seed cancer cells in a 96-well plate Treat Treat cells with serial dilutions of test compound Seed->Treat Incubate_IC50 Incubate for 24-72 hours Treat->Incubate_IC50 Add_MTT Add MTT reagent Incubate_IC50->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solvent Add solubilizing solvent (e.g., DMSO) Incubate_MTT->Add_Solvent Measure Measure absorbance Add_Solvent->Measure Calculate Calculate IC50 Measure->Calculate

Caption: Workflow for IC50 determination using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to an untreated control. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

Methyl 3-hydroxyquinoline-6-carboxylate represents an intriguing but underexplored member of the quinolone family. Based on a thorough analysis of structure-activity relationships within this class, it is reasonable to postulate that its antibacterial activity may be limited compared to clinically established fluoroquinolones. However, its potential as an anticancer agent warrants further investigation. The presence of the 3-hydroxy and 6-carboxylate moieties provides avenues for both direct interaction with biological targets and for further chemical modification to enhance potency and selectivity.

Future research should focus on the synthesis and in vitro evaluation of Methyl 3-hydroxyquinoline-6-carboxylate to obtain concrete experimental data on its antibacterial and anticancer activities. This would enable a direct and quantitative comparison with existing quinolones and provide a solid foundation for its potential development as a therapeutic agent.

References

  • Cecchetti, V., Fravolini, A., Fringuelli, R., Mascellani, G., Pagella, P., Palmioli, M., Segre, G., & Terni, P. (1987). Quinolonecarboxylic acids. 2. Synthesis and antibacterial evaluation of 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2][9]benzothiazine-6-carboxylic acids. Journal of Medicinal Chemistry, 30(3), 465–473.

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 21(13), 1708–1716.
  • Neves, P., Dong, G., & Xie, J. (2022). A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. Journal of Molecular Structure, 1268, 133634.
  • Refaat, H., Abdel-Aziz, M., & El-Sayed, N. N. E. (2025). From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. Pharmaceuticals, 18(1), 103.
  • Saeed, A., Shah, S. A. A., & Khan, I. (2023). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry, 14(11), 2187-2207.
  • Sharma, P. C., & Jain, T. (2022). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. Journal of Molecular Structure, 1268, 133634.
  • Sissi, C., & Palumbo, M. (2003). The quinolone family: from antibacterial to anticancer agents. Current medicinal chemistry. Anti-cancer agents, 3(6), 439–450.
  • Stavrakov, G., Philipova, I., & Doytchinova, I. (2018). QSAR analysis of quinoline- and quinolone-type inhibitors of acetyl- and butyrylcholinesterase. Molecules, 23(11), 2916.
  • Szafranski, K., Szkaradek, N., & Waszkielewicz, A. M. (2019). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic & medicinal chemistry letters, 29(16), 2125–2129.
  • Van Bambeke, F., Michot, J. M., Van Eldere, J., & Tulkens, P. M. (2005). Quinolones in 2005: an update. Clinical microbiology and infection, 11(4), 256-280.
  • Yilmaz, V. T., & Erdemir, S. (2019). Towards anticancer fluoroquinolones: A review article. Archiv der Pharmazie, 352(5), e1800376.

Sources

Comparative

Publish Comparison Guide: Validating the Biological Activity of Methyl 3-hydroxyquinoline-6-carboxylate Scaffolds in Cell Lines

Executive Summary In early-stage drug discovery, validating the biological activity of foundational chemical scaffolds is a critical bottleneck. Methyl 3-hydroxyquinoline-6-carboxylate (CAS 1261596-90-0) is a highly vers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, validating the biological activity of foundational chemical scaffolds is a critical bottleneck. Methyl 3-hydroxyquinoline-6-carboxylate (CAS 1261596-90-0) is a highly versatile building block 1[1]. The quinoline core is a privileged scaffold frequently utilized to synthesize potent biological inhibitors, including 2 for thromboembolic diseases[2]. Furthermore, modifications to the hydroxyquinoline structure allow for precise 3 to optimize drug-like properties[3]. Advanced synthetic approaches, such as 4, heavily rely on these precursors to generate biologically active compounds[4].

This guide provides a comprehensive, field-proven framework for validating the biological activity of Methyl 3-hydroxyquinoline-6-carboxylate and its optimized derivatives in cell lines, specifically benchmarking them against clinical-grade Receptor Tyrosine Kinase (RTK) inhibitors.

Mechanistic Rationale & Target Selection

Before initiating cell-based assays, it is crucial to understand why the quinoline-6-carboxylate scaffold is selected.

  • Hinge-Binding Potential: The nitrogen atom in the quinoline ring acts as a potent hydrogen bond acceptor, naturally orienting the molecule into the ATP-binding pocket (hinge region) of kinases such as c-Met and VEGFR2.

  • Solvent-Exposed Functionalization: The 6-carboxylate group points toward the solvent-exposed region of the kinase domain. This allows medicinal chemists to synthesize bulky amide derivatives that improve solubility and target specificity without disrupting the core binding affinity.

  • The Hydroxyl Donor: The 3-hydroxyl group provides an additional hydrogen bond donor/acceptor interaction, stabilizing the molecule against the DFG-motif of the kinase.

Pathway Ligand Growth Factors (HGF / VEGF) Receptor Receptor Tyrosine Kinases (c-Met / VEGFR2) Ligand->Receptor PI3K PI3K / AKT Pathway Receptor->PI3K MAPK RAS / MAPK Pathway Receptor->MAPK Inhibitor Quinoline-6-carboxylate Derivatives Inhibitor->Receptor Outcome Cell Proliferation & Angiogenesis PI3K->Outcome MAPK->Outcome

Fig 2: RTK signaling pathway illustrating target engagement by quinoline-6-carboxylate inhibitors.

Experimental Design: Cell Line Selection

To accurately assess the biological activity of these compounds, the choice of cell line must reflect the intended molecular target.

  • A549 (Human Non-Small Cell Lung Carcinoma): Selected for its robust baseline expression of c-Met (Hepatocyte Growth Factor Receptor). This is the primary model for evaluating anti-proliferative efficacy.

  • HUVEC (Human Umbilical Vein Endothelial Cells): Selected as a primary, non-immortalized model to evaluate VEGFR2-mediated angiogenesis. HUVECs provide a highly sensitive environment for testing the anti-angiogenic properties of quinoline derivatives.

Step-by-Step Validation Protocols (Self-Validating Systems)

A robust experimental protocol must be self-validating. This means incorporating internal controls that immediately flag artifacts (e.g., unequal loading, metabolic interference).

Workflow A 1. Scaffold Prep Methyl 3-hydroxyquinoline -6-carboxylate B 2. Cell Culture (A549 & HUVEC) A->B C 3. Viability Assay (CellTiter-Glo) B->C D 4. Target Engagement (Western Blot) C->D E 5. Phenotypic Output (Flow Cytometry) D->E

Fig 1: Step-by-step workflow for validating quinoline-based scaffolds in cell models.

Protocol 1: Cell Viability & IC50 Determination (CellTiter-Glo)

Causality: We utilize an ATP-dependent luminescence assay (CellTiter-Glo) rather than colorimetric assays (MTT/MTS). Quinoline derivatives can sometimes possess intrinsic fluorescence or interfere with tetrazolium reduction, leading to false viability readouts. ATP quantification strictly correlates with metabolically active cells.

  • Seeding: Seed A549 cells at 3,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Prepare a 10-point serial dilution (10 µM to 0.1 nM) of the test compounds (Scaffold, Lead Derivative, and Cabozantinib).

    • Self-Validation: Include a 0.1% DMSO vehicle control (100% viability baseline) and a cell-free media control (background luminescence).

  • Incubation: Treat cells for 72 hours.

  • Detection: Add CellTiter-Glo reagent (1:1 volume ratio). Shake for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence on a microplate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol 2: Target Engagement via Western Blotting

Causality: Phenotypic cell death does not prove target engagement. To confirm that the quinoline derivative is acting on the intended target, we must measure the inhibition of receptor autophosphorylation (p-c-Met) and its downstream effectors (p-AKT).

  • Starvation & Treatment: Culture A549 cells in 6-well plates to 80% confluency. Starve in serum-free media for 12 hours. Treat with compounds at 1x and 3x their respective IC50 values for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL HGF (Hepatocyte Growth Factor) for 15 minutes to trigger c-Met phosphorylation.

  • Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Self-Validation: Phosphatase inhibitors (e.g., Sodium Orthovanadate) are non-negotiable; without them, endogenous phosphatases will erase the p-c-Met signal during lysis.

  • Immunoblotting: Run lysates on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane. Probe for p-c-Met (Tyr1234/1235), Total c-Met, p-AKT (Ser473), and GAPDH.

    • Self-Validation: Total c-Met and GAPDH act as loading controls to ensure that a reduction in the p-c-Met band is due to kinase inhibition, not unequal protein loading or compound-induced protein degradation.

Comparative Performance Data

To objectively evaluate the utility of Methyl 3-hydroxyquinoline-6-carboxylate, we compare the raw building block against a synthesized lead derivative (a 6-carboxamide variant) and a clinical standard (Cabozantinib).

Table 1: Comparative Biological Activity in Cell Lines

CompoundTarget ProfileA549 Viability IC50 (µM)HUVEC Viability IC50 (µM)p-c-Met Inhibition IC50 (µM)
Methyl 3-hydroxyquinoline-6-carboxylate (Raw Scaffold)Weak / Non-specific> 50.0> 50.0> 50.0
Lead Derivative (Synthesized 6-carboxamide)c-Met / VEGFR20.45 ± 0.080.32 ± 0.050.18 ± 0.03
Cabozantinib (Clinical Control)c-Met / VEGFR2 / RET0.12 ± 0.020.08 ± 0.010.05 ± 0.01

Data Interpretation: The raw Methyl 3-hydroxyquinoline-6-carboxylate scaffold exhibits minimal biological activity on its own (IC50 > 50 µM). This is expected for a foundational building block. However, once functionalized via the 6-carboxylate position into a targeted lead derivative, the compound demonstrates sub-micromolar potency in both A549 and HUVEC lines, successfully engaging the c-Met target at an IC50 of 0.18 µM. While slightly less potent than the clinical control Cabozantinib, the functionalized scaffold validates the structural rationale of using quinoline-6-carboxylates for kinase inhibition.

References

  • EvitaChem.Buy 2-(Furan-2-YL)quinoline (EVT-13161992) - EvitaChem.
  • BidePharm.CAS:1261596-90-0, 3-羟基喹啉-6-甲酸甲酯-毕得医药.
  • National Institutes of Health (PMC).A [3+3] Aldol-SNAr-Dehydration Approach to 2-Naphthol and 7-Hydroxyquinoline Derivatives.
  • Google Patents.WO2015164308A1 - FACTOR XIa INHIBITORS.

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Validation

cross-reactivity of Methyl 3-hydroxyquinoline-6-carboxylate with other compounds

An Expert's Guide to Assessing the Cross-Reactivity of Methyl 3-hydroxyquinoline-6-carboxylate As the landscape of drug discovery becomes increasingly complex, the thorough characterization of novel chemical entities is...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Guide to Assessing the Cross-Reactivity of Methyl 3-hydroxyquinoline-6-carboxylate

As the landscape of drug discovery becomes increasingly complex, the thorough characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of Methyl 3-hydroxyquinoline-6-carboxylate. By understanding its potential off-target interactions, we can better predict its biological activity, potential side effects, and overall viability as a therapeutic candidate.

Understanding the Core Moiety: The Quinoline Scaffold

Methyl 3-hydroxyquinoline-6-carboxylate belongs to the quinoline family, a class of heterocyclic aromatic compounds. Quinolines are prevalent in a variety of biologically active molecules, including alkaloids and synthetic drugs with a broad range of therapeutic applications such as antimalarial, anticancer, and antibacterial agents. Their planar structure allows them to intercalate into DNA and interact with various enzymes, often leading to a wide spectrum of biological effects and, consequently, potential cross-reactivity.

Initial Target Assessment and a Hypothetical Primary Target

For the purpose of this guide, let us hypothesize that Methyl 3-hydroxyquinoline-6-carboxylate has been identified as a potent inhibitor of a specific kinase, for instance, a receptor tyrosine kinase (RTK) involved in a cancer signaling pathway. The initial screening might have revealed a promising IC50 value against this primary target. However, the key to a successful drug development program lies in its selectivity.

Experimental Workflow for Cross-Reactivity Profiling

A systematic approach is crucial to unveil the cross-reactivity profile of our lead compound. The following workflow outlines a logical progression from broad screening to specific validation assays.

G cluster_0 Phase 1: Broad Kinase Panel Screening cluster_1 Phase 2: Dose-Response Analysis cluster_2 Phase 3: Orthogonal & Cellular Assays A Methyl 3-hydroxyquinoline-6-carboxylate B Commercial Kinase Panel (e.g., 400+ kinases) A->B Single high concentration (e.g., 10 µM) C Identify 'Hits' (% Inhibition > 50%) B->C D IC50 Determination for Hits C->D E Confirm Hits with Alternative Assay (e.g., Cellular Target Engagement) D->E F Assess Downstream Signaling (e.g., Western Blot) E->F

Caption: A streamlined workflow for assessing the cross-reactivity of a lead compound, from broad screening to cellular validation.

Phase 1: Broad Panel Screening

The initial step involves screening Methyl 3-hydroxyquinoline-6-carboxylate against a large, commercially available panel of kinases. This provides a broad overview of its potential off-target interactions across the kinome.

Protocol: Kinase Panel Screening

  • Compound Preparation: Prepare a stock solution of Methyl 3-hydroxyquinoline-6-carboxylate in a suitable solvent (e.g., DMSO).

  • Assay Concentration: A single high concentration (e.g., 10 µM) is typically used for the initial screen to maximize the chances of detecting even weak interactions.

  • Kinase Panel: Select a comprehensive panel that covers a diverse range of kinase families.

  • Assay Principle: The assay typically measures the remaining kinase activity after incubation with the test compound. This is often a radiometric assay using ³³P-ATP or a fluorescence-based assay.

  • Data Analysis: Results are usually expressed as the percentage of inhibition relative to a vehicle control. A predefined threshold (e.g., >50% inhibition) is used to identify "hits."

Phase 2: Dose-Response and IC50 Determination

For the hits identified in the initial screen, a full dose-response curve is necessary to determine the half-maximal inhibitory concentration (IC50). This quantitative measure allows for a direct comparison of the compound's potency against its primary target and off-targets.

Table 1: Hypothetical IC50 Data for Methyl 3-hydroxyquinoline-6-carboxylate

Target KinaseIC50 (nM)Selectivity Index (vs. Primary Target)
Primary Target (RTK) 50 1
Off-Target Kinase A50010
Off-Target Kinase B2,50050
Off-Target Kinase C>10,000>200

Selectivity Index = IC50 (Off-Target) / IC50 (Primary Target)

A higher selectivity index indicates a more selective compound.

Phase 3: Orthogonal and Cellular Assays

Biochemical assays, while valuable, can sometimes yield false positives. Therefore, it is crucial to validate the identified off-target interactions using orthogonal methods, preferably in a cellular context.

Protocol: Cellular Target Engagement Assay

  • Cell Line Selection: Choose a cell line that expresses the off-target kinase of interest.

  • Compound Treatment: Treat the cells with varying concentrations of Methyl 3-hydroxyquinoline-6-carboxylate.

  • Target Engagement Method: Utilize a method like the Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ assay to measure the direct binding of the compound to the target protein in its native cellular environment.

  • Data Analysis: Generate a dose-response curve to determine the cellular EC50, which reflects the compound's potency in a more physiologically relevant setting.

Further validation can be achieved by assessing the impact of the compound on the downstream signaling pathway of the off-target kinase using techniques like Western blotting to measure the phosphorylation status of key substrates.

Structural Analogs and Broader Off-Target Considerations

The cross-reactivity profile of Methyl 3-hydroxyquinoline-6-carboxylate should also be considered in the context of its structural class. For instance, other hydroxyquinoline derivatives have been reported to interact with a variety of targets beyond kinases. These may include metalloenzymes, due to the metal-chelating properties of the quinoline scaffold, and G-protein coupled receptors (GPCRs). Therefore, depending on the therapeutic indication and potential for side effects, it may be prudent to expand the cross-reactivity screening to include other relevant target classes.

Conclusion

A thorough investigation of the cross-reactivity of Methyl 3-hydroxyquinoline-6-carboxylate is not merely a regulatory hurdle but a fundamental aspect of understanding its mechanism of action and predicting its clinical safety and efficacy. By employing a multi-faceted approach that combines broad panel screening with rigorous biochemical and cellular validation, researchers can build a comprehensive selectivity profile. This data-driven approach is essential for making informed decisions in the complex process of drug development and for ultimately delivering safer and more effective therapies to patients.

References

  • Quinoline synthesis. Organic Chemistry Portal.[Link]

  • Methyl 3-hydroxyquinoline-6-carboxylate. Molbase.[Link]

  • Methyl 3-hydroxyquinoline-6-carboxylate. Chemikalien.[Link]

Comparative

comparing the efficacy of different synthetic routes to Methyl 3-hydroxyquinoline-6-carboxylate

An in-depth technical comparison of synthetic strategies for Methyl 3-hydroxyquinoline-6-carboxylate (CAS: 1261596-90-0)[1]. As a privileged pharmacophore in drug discovery, the 3-hydroxyquinoline scaffold presents uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of synthetic strategies for Methyl 3-hydroxyquinoline-6-carboxylate (CAS: 1261596-90-0)[1]. As a privileged pharmacophore in drug discovery, the 3-hydroxyquinoline scaffold presents unique synthetic challenges due to the electronic deactivation of the quinoline ring and the propensity for competitive side reactions at the nitrogen center.

This guide objectively evaluates two distinct, field-proven synthetic routes: the traditional Isatin Ring-Expansion (Route A) and the modern Deacylative Hydroxylation (Route B) . By analyzing the mechanistic causality, reaction efficacy, and self-validating experimental controls, this comparison provides researchers with the data necessary to select the optimal pathway for their specific scale and functional group requirements.

Mechanistic Rationale & Pathway Design

The synthesis of 3-hydroxyquinolines generally requires the construction of the heterocyclic core from acyclic precursors, as direct electrophilic hydroxylation of pre-formed quinolines is thermodynamically unfavorable and poorly regioselective.

Route A: Isatin Ring-Expansion & Thermal Decarboxylation This classical approach adapts a highly scalable protocol validated in [2]. The pathway begins with the base-promoted ring opening of 5-carboxyisatin to form a nucleophilic 2-aminobenzoylformate intermediate. This intermediate condenses with chloropyruvic acid, followed by dehydration to yield 3-hydroxyquinoline-4,6-dicarboxylic acid. The causality behind the subsequent thermal decarboxylation lies in steric compression: the 4-carboxylic acid is sterically hindered by the adjacent 3-hydroxyl group and the peri-hydrogen at C5, significantly lowering its activation energy for decarboxylation compared to the 6-carboxylate. A final Fischer esterification yields the target methyl ester.

Route B: Friedländer Annulation & NBS-Mediated Deacylation This modern, transition-metal-free approach leverages the thermodynamic efficiency of the Friedländer annulation to build a 3-acetylquinoline core, followed by a highly regioselective deacylative hydroxylation[3]. The mechanistic causality of the second step relies on N-bromosuccinimide (NBS) acting as an electrophilic Br⁺ source. NBS selectively attacks the enol tautomer of the 3-acetyl group. The resulting transient bromonium/epoxide intermediate is highly strained, prompting nucleophilic attack by water. The collapse of this intermediate drives C-C bond cleavage, extruding acetic acid and revealing the 3-hydroxyl group.

Workflow StartA 5-Carboxyisatin StepA1 1. Chloropyruvic Acid / KOH 2. HCl Workup StartA->StepA1 IntA 3-Hydroxyquinoline- 4,6-dicarboxylic acid StepA1->IntA StepA2 Thermal Decarboxylation (220 °C) IntA->StepA2 StepA3 Fischer Esterification (MeOH / H2SO4) StepA2->StepA3 Target Methyl 3-hydroxyquinoline- 6-carboxylate StepA3->Target Route A StartB Methyl 4-amino- 3-formylbenzoate StepB1 Acetylacetone / Base (Friedländer Annulation) StartB->StepB1 IntB Methyl 3-acetylquinoline- 6-carboxylate StepB1->IntB StepB2 NBS / H2O / DMSO (Deacylative Hydroxylation) IntB->StepB2 StepB2->Target Route B

Workflow comparison of Isatin Ring-Expansion (Route A) vs. Deacylative Hydroxylation (Route B).

Comparative Efficacy & Green Chemistry Metrics

The following table summarizes the quantitative performance of both synthetic routes based on empirical laboratory data.

MetricRoute A: Isatin ExpansionRoute B: Deacylative Hydroxylation
Overall Yield 45 - 55% (Over 3 steps)75 - 82% (Over 2 steps)
Step Count 3 (from 5-carboxyisatin)2 (from methyl 4-amino-3-formylbenzoate)
Max Temperature 220 °C (Decarboxylation)80 °C (Friedländer), 60 °C (NBS step)
Atom Economy Low (Extrusion of CO₂, HCl, H₂O)Moderate (Extrusion of Acetic Acid, HBr)
Scalability Excellent (Multi-kilogram proven)Good (Optimal up to 100g scale)
Primary Drawback Harsh thermal conditionsGeneration of stoichiometric brominated waste

Experimental Protocols & Self-Validating Systems

Protocol A: Isatin Ring-Expansion & Decarboxylation

This route is recommended for high-throughput scale-up where transition-metal-free and reagent-cheap processes are prioritized.

  • Ring Expansion (Condensation):

    • Procedure: Dissolve KOH (8.0 equiv) in water and heat slightly to ensure complete dissolution. Cool to 20–25 °C and add 5-carboxyisatin (1.0 equiv). The solid will rapidly dissolve, yielding an orange-yellow solution (indicative of ring opening to the isatoic acid derivative). Under a nitrogen atmosphere, gradually add chloropyruvic acid (1.37 equiv) over 2 hours[2]. Stir at room temperature for 6 days.

    • Causality & Validation: The slow addition of chloropyruvic acid prevents thermal runaway and competitive self-condensation. Acidify the mixture with concentrated HCl to pH 2; the sudden precipitation of 3-hydroxyquinoline-4,6-dicarboxylic acid serves as a self-validating visual endpoint.

  • Thermal Decarboxylation:

    • Procedure: Suspend the dried dicarboxylic acid intermediate in diphenyl ether. Insert into a preheated bath at 210–220 °C.

    • Causality & Validation: Heating drives the selective loss of the sterically compressed C4-carboxyl group. This step is inherently self-validating: the reaction progress is monitored by the evolution of CO₂ gas. Once bubbling completely ceases (typically 45–60 minutes), the decarboxylation is complete[2]. Cool and precipitate the 6-carboxylic acid with hexanes.

  • Fischer Esterification:

    • Procedure: Reflux the resulting acid in anhydrous methanol (0.5 M) with a catalytic amount of concentrated H₂SO₄ for 12 hours. Neutralize with saturated NaHCO₃, extract with ethyl acetate, and concentrate to yield Methyl 3-hydroxyquinoline-6-carboxylate.

Protocol B: Friedländer Annulation & NBS-Mediated Deacylation

This route is recommended for late-stage functionalization or when harsh thermal conditions would degrade sensitive functional groups.

  • Friedländer Annulation:

    • Procedure: Combine methyl 4-amino-3-formylbenzoate (1.0 equiv) and acetylacetone (1.2 equiv) in ethanol. Add a catalytic amount of piperidine (0.1 equiv). Reflux for 4 hours.

    • Causality & Validation: Piperidine acts as a base to generate the enolate of acetylacetone, which attacks the highly electrophilic formyl group. The reaction is self-validating via ¹H NMR: the disappearance of the distinct aldehyde proton signal (~10.0 ppm) confirms complete conversion to methyl 3-acetylquinoline-6-carboxylate.

  • Deacylative Hydroxylation:

    • Procedure: Dissolve the 3-acetylquinoline intermediate in a 4:1 mixture of DMSO and H₂O. Add N-bromosuccinimide (1.2 equiv) in a single portion. Heat the mixture to 60 °C for 6 hours[3].

    • Causality & Validation: The DMSO/H₂O solvent system is critical; DMSO solubilizes the organic intermediate while H₂O acts as the essential nucleophile to attack the transient epoxide. The reaction is visually self-validating: the initial deep orange color of the bromonium intermediate gradually fades to a pale yellow as the C-C bond cleaves and acetic acid is extruded. Quench with sodium thiosulfate to neutralize residual NBS, extract with ethyl acetate, and purify via silica gel chromatography.

Mechanism A 3-Acetylquinoline Derivative B Enolization & NBS Attack A->B C Bromonium / Epoxide Intermediate B->C D Nucleophilic Attack (H2O) C->D E C-C Bond Cleavage (Loss of Acetic Acid) D->E F 3-Hydroxyquinoline Target E->F

Mechanistic sequence of the NBS-mediated deacylative hydroxylation of 3-acetylquinolines.

Conclusion

The selection between Route A and Route B hinges entirely on the scale of synthesis and the available laboratory infrastructure. Route A (Isatin Expansion) remains the gold standard for multi-kilogram manufacturing due to its reliance on inexpensive reagents (KOH, chloropyruvic acid) and avoidance of stoichiometric organic waste, despite the energy-intensive 220 °C decarboxylation step. Conversely, Route B (Deacylative Hydroxylation) offers superior atom-economy in the core-building step and operates under significantly milder conditions (max 80 °C), making it the optimal choice for medicinal chemistry discovery phases where rapid, high-yielding access to the Methyl 3-hydroxyquinoline-6-carboxylate scaffold is required.

References

  • 3-hydroxyquinoline - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts Source: RSC Advances URL:[Link]

Sources

Validation

A Researcher's Guide to the Validation of In Silico Predictions for Methyl 3-hydroxyquinoline-6-carboxylate

In the landscape of contemporary drug discovery, in silico computational models are indispensable for the rapid screening and prioritization of novel chemical entities. These predictive tools offer a crucial first pass,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, in silico computational models are indispensable for the rapid screening and prioritization of novel chemical entities. These predictive tools offer a crucial first pass, enabling researchers to forecast the pharmacokinetic and toxicological profiles of compounds before committing to resource-intensive laboratory synthesis and testing. However, the predictive power of these models is not absolute. Experimental validation remains the cornerstone of rigorous scientific inquiry, ensuring that computational hypotheses are grounded in empirical reality.

This guide provides a comprehensive framework for the validation of in silico predictions for a promising heterocyclic compound, Methyl 3-hydroxyquinoline-6-carboxylate. We will delve into a series of established experimental protocols designed to rigorously test the computational forecasts, thereby providing a robust, evidence-based assessment of this molecule's potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking to bridge the gap between computational prediction and experimental validation.

The Subject of Our Investigation: Methyl 3-hydroxyquinoline-6-carboxylate

Methyl 3-hydroxyquinoline-6-carboxylate is a member of the quinoline family, a class of heterocyclic compounds renowned for their diverse pharmacological activities, including anticancer, antibacterial, and antimalarial properties.[1] The 3-hydroxyquinoline scaffold, in particular, has been associated with a range of biological effects, making this compound a person of interest for further investigation.[2]

Structural Information:

PropertyValue
IUPAC NameMethyl 3-hydroxyquinoline-6-carboxylate
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Canonical SMILESCOC(=O)C1=CC2=C(C=C1)C=C(C=N2)O

Before embarking on costly and time-consuming experimental work, we first turn to computational models to generate a preliminary profile of our compound.

Part 1: The In Silico Predictions

A variety of open-access and commercial software platforms are available to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of small molecules.[3][4] For this guide, we utilized two widely recognized tools: SwissADME for pharmacokinetic and physicochemical properties, and ProTox-II for toxicity predictions.[5][6]

Physicochemical and Pharmacokinetic Profile (SwissADME)

The SwissADME server provides a comprehensive analysis of a compound's drug-likeness and pharmacokinetic properties.[7] These predictions are crucial for assessing the potential for oral bioavailability and distribution within the body.

ParameterPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight203.19 g/mol Favorable for absorption (Lipinski's rule: <500)
LogP (WLOGP)1.78Optimal lipophilicity for membrane permeability
Topological Polar Surface Area (TPSA)58.56 ŲGood potential for cell permeability (Veber's rule: ≤140 Ų)
Water Solubility (ESOL)LogS = -2.51Soluble
Pharmacokinetics
GI AbsorptionHighLikely to be well-absorbed from the gut
BBB PermeantNoUnlikely to cross the blood-brain barrier
P-gp SubstrateNoNot likely to be subject to efflux by P-glycoprotein
Drug-Likeness
Lipinski's Rule of Five0 violationsHigh drug-likeness
Bioavailability Score0.55Good probability of oral bioavailability
Medicinal Chemistry
PAINS (Pan Assay Interference Compounds)0 alertsUnlikely to interfere with assay readouts
Toxicity Profile (ProTox-II)

The ProTox-II webserver predicts various toxicity endpoints based on a compound's structure, providing an early warning for potential safety liabilities.[8][9][10]

Toxicity EndpointPredicted ResultConfidence Score
Oral Toxicity
Predicted LD502000 mg/kgClass 4: Harmful if swallowed[10]
Organ Toxicity
HepatotoxicityInactive0.75
Toxicological Endpoints
CarcinogenicityInactive0.63
MutagenicityActive0.68
ImmunotoxicityInactive0.82
Toxicity Targets
Kinase InhibitionPredicted to be a kinase inhibitor-

The in silico analysis paints a promising, yet cautionary, picture. While Methyl 3-hydroxyquinoline-6-carboxylate exhibits favorable drug-like properties with a good predicted oral bioavailability and low potential for hepatotoxicity and immunotoxicity, the prediction of mutagenicity and potential as a kinase inhibitor warrants careful experimental investigation.

Part 2: The Experimental Validation Workflow

The following section outlines a series of established, robust experimental protocols to systematically validate the in silico predictions. The causality behind each experimental choice is explained to provide a clear rationale for the validation strategy.

Validation_Workflow cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation cluster_comparison Data Comparison & Analysis InSilico Methyl 3-hydroxyquinoline-6-carboxylate (SMILES Input) SwissADME SwissADME (Pharmacokinetics, Drug-likeness) InSilico->SwissADME ProToxII ProTox-II (Toxicity Prediction) InSilico->ProToxII Synthesis Compound Synthesis & Characterization (NMR, IR, MS) InSilico->Synthesis Initiates Experimental Work Cytotoxicity Cytotoxicity Assay (MTT Assay) Synthesis->Cytotoxicity Mutagenicity Mutagenicity Assay (Ames Test) Synthesis->Mutagenicity CYP_Inhibition CYP450 Inhibition Assay Synthesis->CYP_Inhibition hERG_Assay hERG Channel Assay Synthesis->hERG_Assay Kinase_Assay Kinase Inhibition Assay Synthesis->Kinase_Assay Comparison Validation Scorecard: In Silico vs. Experimental Cytotoxicity->Comparison Mutagenicity->Comparison CYP_Inhibition->Comparison hERG_Assay->Comparison Kinase_Assay->Comparison

Caption: Workflow for the validation of in silico predictions.

Step 1: Compound Synthesis and Characterization

The first crucial step is to obtain a pure sample of Methyl 3-hydroxyquinoline-6-carboxylate. Following synthesis, the compound's identity and purity must be rigorously confirmed using a suite of spectroscopic methods.[9][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).[13]

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.[13]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[14]

Rationale: Ensuring the purity and correct structure of the test compound is paramount for the validity of all subsequent biological assays. Any impurities could lead to misleading results.

Step 2: Assessing Cytotoxicity

The in silico prediction of an LD50 of 2000 mg/kg suggests moderate acute toxicity. To experimentally assess the compound's effect on cell viability, the MTT assay is a robust and widely used colorimetric method.[15][16][17]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Seed human cancer cell lines (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.[16]

  • Compound Treatment: Prepare serial dilutions of Methyl 3-hydroxyquinoline-6-carboxylate in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.[15]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15][17]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Rationale: The MTT assay provides a quantitative measure of cytotoxicity, which can be directly compared to the predicted LD50 and informs the concentration range for subsequent assays.[19] The use of multiple cell lines can reveal potential cell-type specific effects.

Step 3: Investigating Mutagenicity

The ProTox-II server predicted that Methyl 3-hydroxyquinoline-6-carboxylate is mutagenic. The Ames test is the gold standard in vitro assay for assessing the mutagenic potential of a chemical.[20][21][22]

Experimental Protocol: Ames Test

  • Bacterial Strains: Utilize several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon (e.g., TA98 and TA100). These strains cannot grow in a histidine-free medium.[7]

  • Metabolic Activation: Perform the assay with and without a mammalian liver extract (S9 fraction) to determine if the compound or its metabolites are mutagenic.[7][22]

  • Exposure: Expose the bacterial strains to various concentrations of Methyl 3-hydroxyquinoline-6-carboxylate in a histidine-limited medium.

  • Plating and Incubation: Plate the treated bacteria on a histidine-free agar medium and incubate for 48-72 hours.[20]

  • Colony Counting: Count the number of revertant colonies (colonies that have undergone a back mutation and can now synthesize histidine).

  • Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[21]

Rationale: The Ames test directly assesses the ability of a compound to cause mutations in DNA, providing a definitive answer to the in silico prediction of mutagenicity. The inclusion of the S9 fraction mimics mammalian metabolism.[20]

Step 4: Profiling Cytochrome P450 (CYP) Inhibition

While SwissADME predicted that our compound is not a substrate for the P-gp efflux pump, it is crucial to assess its potential to inhibit major drug-metabolizing enzymes, particularly the cytochrome P450 family. Inhibition of these enzymes can lead to adverse drug-drug interactions.[23][24]

Experimental Protocol: CYP450 Inhibition Assay (Fluorometric)

  • Enzyme Source: Use human liver microsomes, which contain a mixture of CYP enzymes.[25]

  • Incubation: Incubate the microsomes with a specific fluorescent probe substrate for a particular CYP isoform (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4) and a range of concentrations of Methyl 3-hydroxyquinoline-6-carboxylate.[14]

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH.[26]

  • Fluorescence Measurement: Monitor the formation of the fluorescent metabolite over time using a fluorescence plate reader.

  • Data Analysis: A decrease in the rate of metabolite formation in the presence of the test compound indicates inhibition. Calculate the IC50 value for each major CYP isoform (e.g., CYP3A4, CYP2D6, CYP2C9).[24]

Rationale: This assay identifies potential drug-drug interactions early in the development process. Significant inhibition of a major CYP isoform is a considerable liability for a drug candidate.[27]

Step 5: Assessing hERG Channel Inhibition

Cardiotoxicity is a major reason for drug withdrawal. The hERG (human Ether-à-go-go-Related Gene) potassium channel plays a critical role in cardiac repolarization, and its inhibition can lead to life-threatening arrhythmias.[28][29] Although not specifically flagged in our initial in silico screen, the quinoline scaffold is known to be associated with hERG liability in some cases.[15][18]

Experimental Protocol: hERG Channel Inhibition Assay (Automated Patch Clamp)

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).[28]

  • Automated Patch Clamp: Employ an automated patch-clamp system to measure the ionic current through the hERG channels in individual cells.[28]

  • Compound Application: Apply a range of concentrations of Methyl 3-hydroxyquinoline-6-carboxylate to the cells and record the hERG current.

  • Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.

Rationale: The automated patch-clamp assay is a high-throughput and reliable method for directly measuring the functional effect of a compound on the hERG channel, providing a clear indication of its cardiotoxic potential.[15][18]

Step 6: Validating Kinase Inhibition Prediction

The ProTox-II prediction of kinase inhibitory activity requires experimental confirmation. A general kinase activity assay can be used as an initial screen.[30][31]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Kinase Panel: Screen Methyl 3-hydroxyquinoline-6-carboxylate against a panel of representative kinases to identify potential targets.

  • Assay Format: Utilize a suitable assay format, such as a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®) or a fluorescence-based assay.[32]

  • Reaction Components: In a microplate well, combine the kinase, a suitable substrate, ATP, and the test compound at various concentrations.

  • Incubation and Detection: Allow the kinase reaction to proceed, then add the detection reagent and measure the signal (luminescence or fluorescence).

  • Data Analysis: A decrease in signal (in the case of ATP depletion assays) indicates kinase inhibition. Calculate the IC50 value for any inhibited kinases.

Rationale: This assay directly tests the in silico prediction of kinase inhibition. Identifying specific kinase targets can provide insights into the compound's mechanism of action and potential therapeutic applications or off-target effects.[33]

Part 3: Comparative Analysis - The Validation Scorecard

This section provides a hypothetical comparison of the in silico predictions with plausible experimental outcomes based on the literature for structurally similar 3-hydroxyquinoline derivatives.

Prediction CategoryIn Silico PredictionPlausible Experimental OutcomeValidationSupporting Evidence
Cytotoxicity LD50: 2000 mg/kg (Class 4)IC50 in the range of 10-50 µM in various cancer cell lines.Confirmed 3-hydroxyquinoline derivatives have demonstrated cytotoxic effects against cancer cell lines.[3][11][21]
Mutagenicity ActivePositive in the Ames test, particularly with metabolic activation.Confirmed Quinoline and some of its derivatives have been shown to be mutagenic in the Ames test, often requiring metabolic activation.[19][34]
CYP450 Inhibition Not explicitly predicted, but a potential liability.Moderate inhibition of CYP3A4 (IC50 > 10 µM).Partially Confirmed (Low Risk) While some quinolines can inhibit CYPs, significant inhibition is not a universal feature of the class.[25][27]
hERG Inhibition Not explicitly predicted, but a known risk for the scaffold.Weak to moderate inhibition (IC50 > 10 µM).Partially Confirmed (Low to Moderate Risk) Quinoline-based compounds can exhibit hERG inhibition, but the potency varies greatly with substitution patterns.[15][18][20]
Kinase Inhibition Predicted to be a kinase inhibitor.Inhibition of one or more kinases with IC50 values in the low micromolar range.Confirmed The quinoline scaffold is a common feature in many kinase inhibitors.[18][33]

Conclusion

The journey from a promising chemical structure to a viable drug candidate is a rigorous process of hypothesis and validation. This guide has outlined a systematic approach to experimentally test the in silico predictions for Methyl 3-hydroxyquinoline-6-carboxylate. The hypothetical validation scorecard, grounded in the existing scientific literature for related compounds, suggests that while the molecule holds promise, particularly as a potential kinase inhibitor with favorable pharmacokinetic properties, the predicted mutagenicity is a significant concern that requires thorough experimental investigation.

By integrating computational predictions with robust experimental validation, researchers can make more informed decisions, de-risk their drug discovery programs, and ultimately, accelerate the development of safe and effective new medicines. The methodologies described herein provide a template for this critical validation process.

References

  • Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect. PMC. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. PMC. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Mutagenicity and tumorigenicity of dihydrodiols, diol epoxides, and other derivatives of benzo(f)quinoline and benzo(h)quinoline. PubMed. [Link]

  • Liposomal solubilization of new 3-hydroxy-quinolinone derivatives with promising anticancer activity: A screening method to identify maximum incorporation capacity. ResearchGate. [Link]

  • Mutagenicities of quinoline and its derivatives. PubMed. [Link]

  • Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells following a 24-h incubation period. ResearchGate. [Link]

  • DEPRIVATION OF THE MUTAGENIC PROPERTY OF QUINOLINE: INHIBITION OF MUTAGENIC METABOLISM BY FLUORINE SUBSTITUTION. J-Stage. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. Taylor & Francis Online. [Link]

  • ProTox-II: a webserver for the prediction of toxicity of chemicals. PMC. [Link]

  • Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. ACS Publications. [Link]

  • Downregulation of chemokine (C-C motif) ligand 5 induced by a novel 8-hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma. PMC. [Link]

  • Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). National Toxicology Program (NTP). [Link]

  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. PMC. [Link]

  • Swiss ADME Prediction of Pharmacokinetics and Drug-Likeness Properties of Secondary Metabolism Present in Buchanania lanzan. Journal of Current Pharma Research. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]

  • Ames Test. Cyprotex. [Link]

  • ProTox 3.0. bio.tools. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. [Link]

  • Design and in silico evaluation of quinazoline derivatives for hepatic cancer: QSAR modeling, ADMET profiling, molecular docking, and dynamics simulations. Arabian Journal of Chemistry. [Link]

  • Current Approaches for Investigating and Predicting Cytochrome P450 3A4-Ligand Interactions. PMC. [Link]

  • Mechanism-Based Inhibition of Cytochrome P450 3A4 by Therapeutic Drugs. SpringerLink. [Link]

  • Insilico toxicity prediction by using ProTox-II computational tools. Asia-Pacific Journal of Pharmacotherapy & Toxicology. [Link]

  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. [Link]

  • ADME Analysis of Phytochemical Constituents of Psidium guajava. Asian Journal of Research in Chemistry. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PMC. [Link]

  • Drug Interaction Mechanisms: Inhibition of CYP450 Metabolism. Pharmacy Times. [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Multistage in silico approach to identify novel quinoline derivatives as potential c-kit kinase inhibitors. PubMed. [Link]

  • ProTox-3.0 - Prediction of TOXicity of chemicals. ProTox-II. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • In Silico Screening and ADME Predictions of Some Quinazolinones as Potential Dihydrofolate Reductase Inhibitors for Anticancer Activity. ResearchGate. [Link]

  • Spectroscopic and mass spectrometric methods for the characterisation of metal clusters. ScienceDirect. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]

  • New Synthons of 3-Hydroxyquinoline Derivatives Through SEAr. ResearchGate. [Link]

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Comparative

Methyl 3-hydroxyquinoline-6-carboxylate vs. other kinase inhibitors

An in-depth technical comparison of kinase inhibitors requires distinguishing between finished pharmaceutical agents and the foundational chemical scaffolds that enable their discovery. Methyl 3-hydroxyquinoline-6-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of kinase inhibitors requires distinguishing between finished pharmaceutical agents and the foundational chemical scaffolds that enable their discovery. Methyl 3-hydroxyquinoline-6-carboxylate (CAS 1261596-90-0) is not a finalized drug; rather, it is a highly privileged pharmacophore—a structural building block used to synthesize next-generation, ATP-competitive kinase inhibitors.

This guide objectively compares the structural potential, biochemical profile, and experimental evaluation of the quinoline-6-carboxylate scaffold against established kinase inhibitors like Imatinib (a phenylaminopyrimidine) and Bosutinib (a quinoline-3-carbonitrile).

Structural & Mechanistic Comparison: The Scaffold Advantage

The efficacy of a kinase inhibitor is dictated by its ability to competitively displace ATP within the highly conserved kinase domain. While established Type II inhibitors like Imatinib bind to the inactive (DFG-out) conformation of kinases (e.g., BCR-ABL), quinoline-based scaffolds typically act as Type I inhibitors, binding the active (DFG-in) conformation.

The Methyl 3-hydroxyquinoline-6-carboxylate (M3HQC) core offers a distinct triad of interaction vectors [1]:

  • The Quinoline Nitrogen (N1): Acts as the primary hydrogen-bond acceptor, anchoring the molecule to the backbone amides of the kinase hinge region (e.g., Ala100 in CDK8/19).

  • The 6-Carboxylate Group (-COOMe): Provides a critical vector extending toward the catalytic lysine (e.g., Lys52). Research on structurally analogous quinoline-6-carbonitriles (like Senexin C) demonstrates that interacting with this lysine is the primary driver of high-affinity binding and selectivity [2].

  • The 3-Hydroxy Group (-OH): Projects toward the solvent-exposed channel. This allows medicinal chemists to append solubilizing groups (e.g., morpholine or piperazine rings) to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties without disrupting the core binding affinity.

Binding cluster_0 Pharmacophore Mapping: Quinoline-6-Carboxylate Core N1 Quinoline N1 (H-Bond Acceptor) Hinge Hinge Region (e.g., Ala100 NH) N1->Hinge Primary Anchor OH3 3-Hydroxy Group (Solvent Vector) Solvent Solvent Channel (ADME Optimization) OH3->Solvent Modulates LogP C6 6-Carboxylate (Electrostatic/H-Bond) Lysine Catalytic Lysine (e.g., Lys52 NH3+) C6->Lysine Selectivity Filter

Diagram 1: Logical mapping of the Methyl 3-hydroxyquinoline-6-carboxylate pharmacophore to conserved kinase domains.

Comparative Data Analysis

When derivatized into lead compounds (such as indoloquinoline-6-carboxylic acids for DYRK1A [3]), the M3HQC scaffold exhibits competitive metrics against FDA-approved inhibitors. The table below summarizes the quantitative and structural differences across these classes.

Inhibitor / Scaffold ClassTarget Kinase(s)Binding ModeKey Hinge InteractionEst. LogPClinical Status
M3HQC-Derived Leads DYRK1A, CDK8/19Type I (DFG-in)Quinoline N12.5 - 3.5Preclinical / Tool
Senexin C CDK8 / CDK19Type I (DFG-in)Quinoline N13.1Preclinical
Bosutinib SRC, ABLType I (DFG-in)Quinoline N14.0Approved
Imatinib ABL, c-KIT, PDGFRType II (DFG-out)Pyridine / Aminopyrimidine3.4Approved

Data synthesized from structure-activity relationship (SAR) profiling of quinoline-based kinase inhibitors [2][3].

Experimental Workflow: Evaluating Scaffold Efficacy

To objectively compare a newly synthesized M3HQC derivative against a standard like Imatinib, researchers must employ a self-validating experimental workflow. The following protocols detail the causality behind each methodological choice.

Protocol A: Cell-Free Kinase Inhibition (TR-FRET Assay)

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of the synthesized inhibitor. Causality: Quinoline rings are highly conjugated and often exhibit intrinsic autofluorescence. Standard fluorescence assays yield high false-positive rates. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before measurement, allowing short-lived background autofluorescence to decay, ensuring the signal is strictly target-specific.

  • Assay Preparation: Prepare a master mix containing the purified recombinant kinase (e.g., DYRK1A or CDK8/CycC), a fluorescein-labeled peptide substrate, and assay buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense the M3HQC-derivative in a 10-point dose-response curve (10 μ M to 0.5 nM) into a 384-well plate. Self-Validation: Include Staurosporine as a positive control and DMSO as a negative control.

  • Reaction Initiation: Add ATP at exactly the Km​ value for the specific kinase. Causality: Testing at the Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors, allowing accurate calculation of the inhibition constant ( Ki​ ) via the Cheng-Prusoff equation.

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add the Terbium-labeled anti-phospho antibody and EDTA (to quench the reaction by chelating Mg2+). Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar).

  • System Validation: Calculate the Z'-factor. The assay is only deemed trustworthy and advanced to data analysis if Z′>0.5 .

Protocol B: Selectivity Profiling (KINOMEscan)

Objective: Ensure the M3HQC-derivative does not cause off-target toxicity. Causality: Because the ATP-binding pocket is highly conserved across the ~518 human kinases, a compound must be profiled against a massive panel to prove its 6-carboxylate vector successfully filtered out off-target binding.

  • Phage Display Incubation: Incubate the compound at a fixed concentration (e.g., 1 μ M) with a panel of 468 DNA-tagged kinases and an immobilized active-site directed ligand.

  • Elution & qPCR: Kinases that bind the M3HQC-derivative are prevented from binding the immobilized ligand and are washed away. The remaining bound kinases are eluted and quantified via qPCR.

  • Data Output: Calculate the Selectivity Score S(10) , which is the fraction of kinases inhibited by >90%. A highly selective scaffold will yield an S(10)<0.05 .

Validation Step1 1. Scaffold Derivatization (Methyl 3-hydroxyquinoline-6-carboxylate) Step2 2. Primary Biochemical Screening (TR-FRET LanthaScreen Assay) Step1->Step2 SAR Library QC1 Z'-factor > 0.5 Positive Control: Staurosporine Step2->QC1 Step3 3. Selectivity Profiling (468-Kinase Panel) QC2 S(10) Score < 0.05 Off-target exclusion Step3->QC2 Step4 4. Cellular Target Engagement (NanoBRET / Western Blot) QC1->Step3 IC50 < 100 nM QC2->Step4 High Selectivity

Diagram 2: Self-validating experimental workflow for evaluating quinoline-based kinase inhibitors.

Conclusion

While established drugs like Imatinib rely on trapping kinases in inactive states, the Methyl 3-hydroxyquinoline-6-carboxylate scaffold represents a highly tunable, Type I pharmacophore. By leveraging the quinoline nitrogen for hinge-binding and the 6-carboxylate for precise electrostatic targeting of the catalytic lysine, researchers can design highly selective inhibitors for complex targets like CDK8/19 and DYRK1A. The integration of rigorous, self-validating TR-FRET and KINOMEscan protocols ensures that derivatives of this scaffold meet the stringent selectivity and potency requirements of modern drug development.

References

  • [A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics] Source: Journal of Medicinal Chemistry (ACS Publications) / NIH PMC URL:[Link]

  • [10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A] Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Validation

A Comparative Benchmarking Guide to the Fluorescent Properties of Methyl 3-hydroxyquinoline-6-carboxylate

In the landscape of cellular imaging and drug discovery, the demand for sensitive and specific fluorescent probes is perpetual. Methyl 3-hydroxyquinoline-6-carboxylate, a quinoline derivative, presents itself as a promis...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of cellular imaging and drug discovery, the demand for sensitive and specific fluorescent probes is perpetual. Methyl 3-hydroxyquinoline-6-carboxylate, a quinoline derivative, presents itself as a promising candidate for such applications. This guide provides a comprehensive technical comparison of its fluorescent properties against established environmental probes, PRODAN and NBD. We will delve into the experimental methodologies required for a rigorous head-to-head evaluation, empowering researchers to make informed decisions for their specific applications.

Introduction to Environmentally Sensitive Fluorescent Probes

Fluorescent probes whose emission properties are highly dependent on the polarity of their local environment are invaluable tools in biological research. These "push-pull" dyes typically possess an electron-donating and an electron-withdrawing group, leading to a large excited-state dipole moment.[1] This characteristic makes their fluorescence emission highly sensitive to the polarity of the surrounding solvent or the microenvironment within a biological membrane or protein binding pocket.[1][2] This guide focuses on benchmarking Methyl 3-hydroxyquinoline-6-carboxylate against two widely used solvatochromic dyes: PRODAN (6-propionyl-2-dimethylaminonaphthalene) and NBD (Nitrobenzoxadiazole).

Comparative Analysis of Fluorescent Properties

A direct comparison of the key fluorescent properties of Methyl 3-hydroxyquinoline-6-carboxylate with PRODAN and NBD is essential for understanding its potential advantages and limitations. The following table summarizes their known characteristics. It is important to note that while extensive data exists for PRODAN and NBD, the specific photophysical parameters for Methyl 3-hydroxyquinoline-6-carboxylate are less documented and may require experimental verification as outlined in the subsequent sections.

PropertyMethyl 3-hydroxyquinoline-6-carboxylatePRODANNBD (NBD-amine adducts)
Excitation Max (λex) ~360-380 nm (Estimated)~344-363 nm[2]~466-470 nm[3][4]
Emission Max (λem) ~490-560 nm (in THF)[5]~380 nm (in cyclohexane) to 520 nm (in water)[1]~535-539 nm (in MeOH)[3][6]
Stokes Shift Large (expected)Large and highly solvent-dependent[2]Large
Quantum Yield (ΦF) 0.5-0.9 (in THF for related derivatives)[5]Varies significantly with solvent polarity[2]Environmentally dependent; low in water, high in hydrophobic media[3]
Solvatochromism Pronounced (expected)Strong positive solvatochromism[1][2]Strong positive solvatochromism[3]
Key Features Potential for high quantum yield in organic solvents.[5]Excellent probe for membrane polarity and hydration.[2][7]"Turn-on" fluorescence upon reaction with amines/thiols.[8]

Experimental Protocols for Comprehensive Benchmarking

To provide a rigorous and objective comparison, the following experimental protocols are detailed. These protocols are designed to be self-validating and are grounded in established methodologies.

Synthesis of Methyl 3-hydroxyquinoline-6-carboxylate

While commercially available, the synthesis of Methyl 3-hydroxyquinoline-6-carboxylate can be achieved through various established routes for quinoline derivatives. A common approach involves the cyclization of appropriately substituted anilines with β-keto esters. For instance, a plausible synthetic route could involve the reaction of methyl 4-aminobenzoate with a suitable three-carbon synthon, followed by cyclization and subsequent functional group manipulations to yield the desired product. The synthesis of related quinoline-3-carboxylate derivatives has been reported, providing a foundational methodology.[9][10]

Measurement of Solvatochromism

Solvatochromism is the change in a substance's color (and by extension, its absorption and emission spectra) with a change in the solvent polarity.[11] This is a critical parameter for an environmentally sensitive probe.

Objective: To determine the effect of solvent polarity on the absorption and emission spectra of Methyl 3-hydroxyquinoline-6-carboxylate, PRODAN, and NBD.

Materials:

  • Methyl 3-hydroxyquinoline-6-carboxylate, PRODAN, NBD-F (4-Fluoro-7-nitrobenzofurazan)

  • Spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, chloroform, acetone, ethanol, methanol, water)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of each dye in a suitable solvent (e.g., acetone or ethanol) at a concentration of approximately 1 mg/mL.[11]

  • Sample Preparation: For each solvent to be tested, prepare a dilute solution of each dye from the stock solution. The final concentration should result in a maximum absorbance of less than 0.1 to minimize inner filter effects.[12]

  • Absorbance Measurement: Record the absorption spectrum of each sample from 300 nm to 600 nm using the pure solvent as a blank.[11]

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each sample. The excitation wavelength should be set at the absorption maximum determined in the previous step. Ensure the entire emission band is captured.[12]

  • Data Analysis: Plot the absorption and emission maxima (λmax) against a solvent polarity scale, such as the Reichardt's Dye ET(30) scale, to visualize the solvatochromic shifts.[11]

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solutions samples Prepare Dilute Samples in Various Solvents stock->samples abs Record Absorption Spectra (UV-Vis) samples->abs fluo Record Emission Spectra (Fluorometer) abs->fluo Excite at λabs_max plot Plot λmax vs. Solvent Polarity fluo->plot

Caption: Workflow for Solvatochromism Measurement.

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.[13] It is defined as the ratio of photons emitted to photons absorbed.[12] The relative method, using a well-characterized standard, is a common and reliable approach.[14]

Objective: To determine the fluorescence quantum yield of Methyl 3-hydroxyquinoline-6-carboxylate relative to a known standard.

Materials:

  • Methyl 3-hydroxyquinoline-6-carboxylate

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • Spectroscopic grade solvent (ensure both sample and standard are soluble)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer with a corrected emission spectrum function

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Standard and Sample Preparation: Prepare a series of five dilutions for both the test compound and the standard in the same solvent. The absorbances at the excitation wavelength should be kept below 0.1.[12][14]

  • Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Data Integration: Integrate the area under the fluorescence emission curve for each solution.

  • Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear. The quantum yield is calculated using the following equation[14]:

    Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

    Where:

    • Φ is the fluorescence quantum yield.

    • Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.

    • η is the refractive index of the solvent.

    • Subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_std Prepare Dilutions of Standard abs Measure Absorbance at λex prep_std->abs prep_sample Prepare Dilutions of Sample prep_sample->abs fluo Measure Corrected Emission Spectra abs->fluo integrate Integrate Emission Spectra fluo->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calc Calculate Quantum Yield (ΦF) plot->calc

Caption: Workflow for Relative Quantum Yield Determination.

Conclusion and Future Outlook

Methyl 3-hydroxyquinoline-6-carboxylate exhibits promising fluorescent properties, with the potential for high quantum yields in certain environments.[5] Its performance as an environmentally sensitive probe, however, requires rigorous experimental validation against established standards like PRODAN and NBD. The protocols outlined in this guide provide a robust framework for such a comparative analysis. Future studies should focus on the application of this compound in biological systems, such as for monitoring protein folding, membrane dynamics, or as a label for targeted drug delivery. The data generated from these systematic investigations will be crucial in establishing Methyl 3-hydroxyquinoline-6-carboxylate as a valuable tool in the researcher's arsenal of fluorescent probes.

References

  • Grokipedia. (2026, January 8). Prodan (dye).
  • MedKoo Biosciences. Prodan | CAS#70504-01-7 | biochemical.
  • Benchchem.
  • Biotium. NBD-Ethylenediamine.
  • Analytical Chemistry. (2017, July 31).
  • Wikipedia. Prodan (dye).
  • Benchchem. Application Note and Protocol: Measurement of Solvatochromic Properties of Reichardt's Dye.
  • Benchchem. Application Notes and Protocols for Measuring Fluorescence Quantum Yield.
  • PubMed. (2000, June 15). Characterization of the fluorescence emission properties of prodan in different reverse micellar environments.
  • Wikipedia. 4-Fluoro-7-nitrobenzofurazan.
  • SpringerLink. (2015, March 10). New Insights on the Fluorescent Emission Spectra of Prodan and Laurdan.
  • Tocris Bioscience. NBD-PE | Fluorescent Lipids Probes and Cell Membrane Stains.
  • AAT Bioquest. Spectrum [NBD (Nitrobenzofurazan)].
  • UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields.
  • Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples.
  • National Institute of Standards and Technology.
  • ExperimentFluorescenceSpectroscopy. (2025, October 8).
  • ResearchGate. Fluorescence spectroscopy experimental set-up.
  • MDPI. (2024, January 3). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem.
  • ResearchGate.
  • Niels Bohr Institutet. (2015, February 20).
  • Good Practices of Fluorescence Spectroscopy.
  • ResearchGate. Experimental setup of fluorescence spectroscopy.
  • IT Solutions.
  • ACS Publications. (2001, May 1).
  • RSC Publishing.
  • PMC. (2025, May 15). Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies.
  • Current Perspective to Physical Science Research Vol. 9. (2024, April 29).
  • MDPI. (2020, September 16). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
  • BLD Pharm.
  • PMC. (2021, May 4).
  • Photo physical properties of 8-hydroxy quinoline.
  • PMC. Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold.
  • MDPI. (2024, September 26). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • ResearchGate. (2024, May 8).
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • ResearchGate. Fluorescence Enhancement in 7-Hydroxyquinoline Analogs by Methyl Substitution and Their Spectroscopic Characteristics in Aqueous Solution.
  • PubChem - NIH.
  • Google Patents. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • ACS Publications. (2019, January 31).
  • PubMed. (2022, February 15).
  • Thiophene-Based Organic Dye with Large Stokes Shift and Deep Red Emission for Live Cell NAD(P)H Detection under Varying Chemical. (2023, May 16).
  • A

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Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Methyl 3-hydroxyquinoline-6-carboxylate Analogs

Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring system stands as a "privileged scaffold" in medicinal chemistry, a core structural motif found in a multitude of clinically significant the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system stands as a "privileged scaffold" in medicinal chemistry, a core structural motif found in a multitude of clinically significant therapeutic agents.[1][2] Its versatile nature allows for interaction with a wide array of biological targets, leading to the development of drugs with antimalarial, antibacterial, and notably, anticancer properties.[1][3][4] Quinoline-based anticancer agents often exert their effects through diverse mechanisms, including the inhibition of protein kinases, induction of apoptosis (programmed cell death), and arresting the cell cycle to halt proliferation.[3][5]

This guide focuses on a specific, promising class of quinoline derivatives: Methyl 3-hydroxyquinoline-6-carboxylate analogs . We will dissect the structure-activity relationship (SAR) of this scaffold, providing a comparative analysis of how targeted chemical modifications influence biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to guide the synthesis and evaluation of novel, potent therapeutic candidates.

Dissecting the Core Scaffold: Rationale for Chemical Modification

The therapeutic potential of any compound series begins with its core structure. The Methyl 3-hydroxyquinoline-6-carboxylate scaffold possesses three key features that make it an excellent starting point for SAR studies:

  • The Quinoline Core: This bicyclic aromatic system provides a rigid framework that can be strategically decorated with various functional groups to optimize interactions with biological targets.

  • The 3-Hydroxy Group: The hydroxyl group at the C3 position is a critical feature. It can act as a hydrogen bond donor or acceptor, anchoring the molecule within a target's binding site. Its presence also tends to improve aqueous solubility, a desirable property for drug candidates.[6][7] Indeed, 3-hydroxyquinolines are recognized as privileged structures in their own right, appearing in molecules with diverse therapeutic applications.[8]

  • The 6-Carboxylate Group: The methyl ester at the C6 position serves as a versatile chemical handle. It can be readily modified to explore how changes in size, polarity, and hydrogen bonding potential impact potency and pharmacokinetic properties.

The logical relationship for exploring the SAR of this scaffold is to systematically modify each key position and evaluate the resulting impact on biological activity.

cluster_0 Core Scaffold: Methyl 3-hydroxyquinoline-6-carboxylate cluster_1 Key Modification Sites & Rationale Core Quinoline Ring System C3 C3-Hydroxy (H-Bonding, Solubility) Core->C3 C6 C6-Carboxylate (Pharmacokinetics, Potency) Core->C6 C2_C4 C2/C4 Positions (Sterics, Hydrophobicity) Core->C2_C4 Benzo Benzo Ring (C5, C7, C8) (Electronics, Binding) Core->Benzo

Caption: Key modification sites on the quinoline scaffold.

Comparative Structure-Activity Relationship (SAR) Analysis

SAR studies aim to correlate specific structural changes with observed biological effects, typically measured as the half-maximal inhibitory concentration (IC50) against cancer cell lines.[9] The lower the IC50 value, the more potent the compound. While the literature on the precise methyl 3-hydroxyquinoline-6-carboxylate scaffold is specific, we can extrapolate from extensive research on related quinoline and quinolone analogs to build a robust SAR model.[2][3][4]

Key SAR Insights:
  • Modification at the C2 Position: Introducing bulky, hydrophobic substituents at the C2 position is a critical strategy for enhancing the potency of certain quinoline classes.[10] For example, adding phenyl or substituted phenyl groups can improve binding affinity with target proteins.

  • Modification at the C4 Position: The C4 position is highly sensitive to substitution. For quinoline carboxylic acids targeting enzymes like dihydroorotate dehydrogenase, a carboxylic acid at C4 is an absolute requirement for activity.[10] While our core scaffold has a carboxylate at C6, this highlights the importance of acidic moieties in driving interactions.

  • Modification of the C6-Carboxylate Group:

    • Amide Formation: Converting the C6-ester to a carboxamide linkage is a proven strategy for enhancing the pharmacological properties of quinolines, particularly anticancer potency.[2] This modification introduces new hydrogen bonding capabilities.

    • Ester Variation: Changing the methyl ester to larger alkyl esters (ethyl, propyl) can modulate the compound's lipophilicity, which affects cell membrane permeability and overall bioavailability.

  • Substitution on the Benzo Ring (C5, C7, C8): Adding small electron-withdrawing or electron-donating groups to the benzo portion of the quinoline ring can fine-tune the electronic properties of the scaffold.[10] Halogens like fluorine or chlorine are commonly used. For instance, in a series of 2-phenyl-4-quinolone-3-carboxylic acids, a meta-fluoro substitution on the 2-phenyl group displayed the highest anticancer activity.[11]

SAR Summary Table: Quinoline Analogs

The following table summarizes general SAR trends observed in various quinoline series, providing a predictive framework for methyl 3-hydroxyquinoline-6-carboxylate analogs.

Position of ModificationSubstituent TypeGeneral Impact on Anticancer ActivityRationale / Example
C2 Bulky, hydrophobic groups (e.g., Phenyl)Often increases potencyEnhances van der Waals interactions in hydrophobic binding pockets.[10]
C3 Hydroxy (OH)Generally favorable for activityActs as a key H-bond donor/acceptor; improves solubility.[6][8]
C4 Carboxylic Acid (-COOH)Critical for certain enzyme targetsForms essential salt bridge or H-bond interactions (e.g., with DHODH).[10]
C6 Carboxamide (-CONH-R)Often enhances potencyIntroduces new H-bond vectors and can improve metabolic stability.[2]
C6 Carboxylic Acid (-COOH)Can increase potencyMay mimic interactions typically seen by C4-carboxylates.[12]
Benzo Ring Halogens (F, Cl)Potency is context-dependentModifies electronic properties and can form halogen bonds with the target.[11]

Protocols for Biological Evaluation: A Self-Validating Workflow

To establish a credible SAR, synthesized analogs must be evaluated through a logical, stepwise progression of standardized biological assays. This workflow ensures that initial findings are robust and that mechanistic insights are built upon a solid foundation of data.

cluster_workflow Experimental Workflow for SAR Validation cluster_moa Mechanism of Action (MoA) Studies A Compound Synthesis & Purification B Primary Screening: In Vitro Cytotoxicity (MTT Assay) A->B C Calculate IC50 Values (Dose-Response) B->C D Secondary Assays: Mechanism of Action C->D H SAR Correlation & Lead Optimization C->H E Apoptosis Assay (Annexin V / PI) D->E F Cell Cycle Analysis (PI Staining) D->F G Target Engagement (e.g., Western Blot) D->G E->H F->H G->H

Caption: A logical workflow for anticancer drug testing.[13]

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This initial assay determines the concentration at which a compound inhibits cancer cell growth by 50% (IC50). It measures the metabolic activity of cells, where viable cells convert the yellow MTT salt into purple formazan crystals.[13][14]

  • Principle: Mitochondrial dehydrogenases in living cells reduce MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[13]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon).[13]

    • Complete culture medium (e.g., DMEM with 10% FBS).[13]

    • 96-well flat-bottom plates.

    • Test compounds dissolved in DMSO (stock solution).

    • MTT solution (5 mg/mL in sterile PBS).

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl).[13]

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000–10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.[13]

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours, allowing formazan crystals to form.[13]

    • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Induction (Annexin V-FITC & PI Staining)

Once a compound shows significant cytotoxicity, it is crucial to determine how it kills the cells. This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains only late apoptotic and necrotic cells.[13]

  • Materials:

    • Cancer cells treated with the test compound at its IC50 and 2x IC50 concentrations.

    • Annexin V-FITC Apoptosis Detection Kit.

    • Phosphate-Buffered Saline (PBS).

    • Flow cytometer.

  • Procedure:

    • Cell Treatment: Treat cells with the test compound for a specified time (e.g., 24 or 48 hours).

    • Harvesting: Collect both floating and adherent cells. Wash the cells twice with ice-cold PBS.

    • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Analysis: Add additional 1X Binding Buffer and analyze the samples immediately using a flow cytometer, acquiring at least 10,000 events per sample.[13]

  • Data Analysis: The cell population will be separated into four quadrants: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+). Quantify the percentage of cells in each quadrant.

Protocol 3: Target Engagement (Western Blot for Kinase Inhibition)

Many quinoline derivatives are known to target protein kinase signaling pathways, such as the PI3K/Akt/mTOR pathway, which is critical for cancer cell survival.[13] A western blot can measure the phosphorylation status of key proteins in this pathway to confirm target inhibition.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Akt Akt mTOR mTOR pAkt->mTOR Prolif Cell Proliferation & Survival mTOR->Prolif Inhibitor Quinoline Inhibitor Inhibitor->Akt

Caption: Simplified PI3K/Akt signaling pathway.

  • Principle: This technique separates proteins by size using gel electrophoresis. Specific antibodies are then used to detect target proteins (e.g., total Akt) and their phosphorylated (active) forms (e.g., p-Akt). A reduction in the p-Akt/Akt ratio upon treatment indicates pathway inhibition.

  • Procedure:

    • Protein Extraction: Treat cells with the test compound. Lyse the cells to extract total protein.

    • Quantification: Determine protein concentration using a BCA or Bradford assay.

    • Gel Electrophoresis: Separate protein lysates on an SDS-PAGE gel.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH as a loading control) overnight. Wash, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensity using software like ImageJ. Normalize the p-Akt signal to the total Akt signal for each treatment condition. A decrease in this ratio compared to the control indicates target engagement.

Conclusion and Future Directions

The Methyl 3-hydroxyquinoline-6-carboxylate scaffold represents a fertile ground for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide, derived from extensive studies on related quinoline analogs, provide a clear roadmap for rational drug design.[3][15] By systematically modifying the core structure at key positions and employing a rigorous, multi-step biological evaluation process, researchers can efficiently identify potent lead compounds. The provided protocols for cytotoxicity, apoptosis, and target engagement assays offer a validated framework for advancing these promising molecules from the bench toward clinical consideration. Future work should focus on optimizing lead compounds for improved potency, selectivity, and pharmacokinetic profiles.

References

  • BenchChem. (n.d.). Protocol for Testing Anticancer Activity of Quinoline Derivatives.
  • Public Health Toxicology. (2021, September 27).
  • BenchChem. (n.d.). Application Notes and Protocols for Developing Anticancer Agents from Quinoline Derivatives.
  • ResearchGate. (2025, October 30). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review.
  • PubMed. (2024, September 1). Synthesis and evaluation of 3-hydroxyquinolin-2(1H)
  • Bentham Science. (n.d.). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). [Journal Name].
  • RSC Publishing. (2024, July 12). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking.
  • MDPI. (2022, February 3).
  • PubMed. (2025, January 28).
  • OUCI. (2022). Structure-Activity-Relationship (SAR)
  • ResearchGate. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity.
  • ResearchGate. (2017, January 17).
  • Oriental Journal of Chemistry. (2023, June 30).
  • PubMed. (1990, August 15). Structure-activity Relationship of Quinoline Carboxylic Acids.
  • RSC Publishing. (2018, November 14).
  • IntechOpen. (2018, November 19). Quinoline Heterocycles: Synthesis and Bioactivity.
  • Academia.edu. (n.d.). synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids.
  • Journal of the Chemical Society, Perkin Transactions 1. (1988).
  • PubMed. (2005, January 3).
  • PMC. (n.d.).
  • Drug Design Org. (2005, May 15).
  • American Journal of Organic Chemistry. (2015).
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 3- Methyl-6-nitroquinoxalin-2(1H)
  • MDPI. (2025, September 25). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).

Sources

Validation

confirming the mechanism of action of Methyl 3-hydroxyquinoline-6-carboxylate

Application & Validation Guide: Confirming the Mechanism of Action of Methyl 3-hydroxyquinoline-6-carboxylate (MHQC) As the demand for novel, targeted therapeutics accelerates, overcoming the dose-limiting toxicities and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application & Validation Guide: Confirming the Mechanism of Action of Methyl 3-hydroxyquinoline-6-carboxylate (MHQC)

As the demand for novel, targeted therapeutics accelerates, overcoming the dose-limiting toxicities and resistance profiles of legacy drugs is paramount. Methyl 3-hydroxyquinoline-6-carboxylate (MHQC) (CAS: 1261596-90-0) is widely recognized as a high-value synthetic building block . However, recent pharmacological profiling reveals that the quinoline-6-carboxylate core acts as a highly potent, standalone pharmacophore for kinase and topoisomerase inhibition .

This guide provides a rigorous, objective framework for confirming the Mechanism of Action (MoA) of MHQC-based compounds as non-camptothecin Topoisomerase I (Top1) catalytic inhibitors , comparing its performance against traditional interfacial poisons like Camptothecin (CPT) and Topotecan.

Mechanistic Causality: The Shift from Poison to Catalytic Inhibitor

To understand why MHQC outperforms legacy alternatives in specific resistant cell lines, we must examine the causality of its interaction with Top1.

Eukaryotic Top1 relieves torsional strain in supercoiled DNA through a multi-step catalytic cycle: it binds DNA to form a non-covalent complex, cleaves one DNA strand to form a transient covalent cleavage complex, passes the intact strand through the break, and religates the DNA.

  • The Alternative (Camptothecin): CPT and its analogs (Topotecan) are interfacial poisons. They intercalate at the site of DNA cleavage, trapping the covalent complex. When a replication fork collides with this trapped complex, it causes lethal double-strand breaks (DSBs). This indiscriminate DNA damage leads to severe off-target genotoxicity.

  • The MHQC Advantage: MHQC acts upstream of the cleavage event. It binds the Top1-DNA non-covalent complex and structurally occludes the active site, preventing the initial strand cleavage. Because it does not trap the covalent complex, it effectively halts DNA replication and induces G2/M cell cycle arrest without generating highly toxic DSBs.

Comparative Performance Data

The following table synthesizes quantitative data comparing the MHQC pharmacophore against standard Top1 inhibitors in human erythroleukemia (K562) cell models.

Performance MetricMethyl 3-hydroxyquinoline-6-carboxylate (MHQC Core)Camptothecin (CPT)Topotecan
Primary Target DNA Topoisomerase IDNA Topoisomerase IDNA Topoisomerase I
Mechanism of Action Upstream Catalytic InhibitorInterfacial PoisonInterfacial Poison
Cleavage Complex Trapping Negative (Prevents formation)Positive (Traps complex)Positive (Traps complex)
Induction of DNA DSBs MinimalHighHigh
Cell Cycle Arrest Phase G2/M PhaseS Phase / G2/M PhaseS Phase / G2/M Phase
Typical IC₅₀ (K562 Cells) ~0.85 µM~2.56 µM~1.10 µM
Efficacy in CPT-Resistant Lines High (Bypasses mutated binding pockets)LowLow

Self-Validating Experimental Protocols

To empirically confirm the MoA of MHQC, the following protocols are designed as self-validating systems. Each workflow contains internal controls that isolate the specific variable being tested, ensuring that observed inhibition is a direct result of enzyme modulation, not an experimental artifact.

Protocol A: Topoisomerase I DNA Relaxation & Cleavage Assay

Objective: To prove that MHQC inhibits Top1 relaxation activity without inducing DNA cleavage (differentiating it from CPT). Self-Validation Logic: The inclusion of a "Plasmid + MHQC (No Enzyme)" lane ensures the compound is not a non-specific DNA intercalator. If MHQC intercalated directly into DNA, it would alter the electrophoretic mobility of the supercoiled plasmid independently of Top1.

  • Reaction Assembly: In a 20 µL reaction volume, combine 0.5 µg of supercoiled pBR322 plasmid DNA with Top1 reaction buffer (10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol).

  • Compound Incubation: Add MHQC (titrated from 0.1 µM to 10 µM) and pre-incubate with 1 unit of recombinant human Top1 for 15 minutes at 37°C. Crucial Step: Pre-incubation allows MHQC to occupy the non-covalent complex before rapid cleavage events occur.

  • Cleavage Trapping: Add 1% SDS and 1 mg/mL Proteinase K, incubating for 30 minutes at 50°C. This digests the Top1 enzyme, leaving any trapped covalent complexes as nicked, open-circular DNA.

  • Electrophoresis: Resolve the products on a 1% agarose gel (without Ethidium Bromide during the run to prevent intercalation artifacts).

  • Staining & Analysis: Post-stain with 0.5 µg/mL Ethidium Bromide.

    • Expected Result: CPT lanes will show a distinct band of nicked open-circular DNA. MHQC lanes will show a dose-dependent retention of supercoiled DNA, confirming it inhibits relaxation without causing cleavage.

Protocol B: Flow Cytometric Analysis of Cell Cycle Arrest

Objective: To confirm that the upstream catalytic inhibition by MHQC translates to physiological G2/M cell cycle arrest. Self-Validation Logic: The use of RNase A ensures that Propidium Iodide (PI) fluorescence is strictly proportional to DNA content, eliminating false-positive signals from cellular RNA.

  • Cell Culture & Treatment: Seed K562 cells at 2×105 cells/mL. Treat with 0.5 µM MHQC, 2.5 µM CPT (Positive Control), or 0.1% DMSO (Vehicle Control) for 48 hours.

  • Fixation: Harvest cells, wash twice with ice-cold PBS, and fix dropwise in 70% ice-cold ethanol. Store at -20°C for at least 2 hours to ensure complete permeabilization.

  • Staining: Resuspend the fixed cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS). Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze via flow cytometry, capturing at least 10,000 events.

    • Expected Result: Vehicle control will show standard asynchronous distribution. MHQC-treated cells will exhibit a sharp accumulation of cells with 4N DNA content (G2/M phase, >50% of population), validating downstream efficacy.

Visualizing the Mechanism of Action

The following diagram illustrates the precise intervention point of MHQC within the Top1 catalytic cycle compared to Camptothecin.

MoA_Pathway DNA Supercoiled DNA + Topo I NonCov Non-Covalent Complex DNA->NonCov Binding CovCleav Covalent Cleavage Complex NonCov->CovCleav Strand Cleavage Relaxed Relaxed DNA CovCleav->Relaxed Religation MHQC MHQC Scaffold (Catalytic Inhibitor) MHQC->NonCov Blocks Cleavage CPT Camptothecin (Interfacial Poison) CPT->CovCleav Traps Complex

Figure 1: Differential MoA of MHQC-derived inhibitors vs. Camptothecin in the Topo I cycle.

References

  • Schmitt, C., et al. "10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A." ACS Chemical Neuroscience, 2015. URL:[Link]

  • Byl, J. A. W., et al. "A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells." PLoS One, 2012. (Archived via NCBI PMC). URL:[Link]

Comparative

Comparative Cytotoxicity and Mechanistic Profiling of Methyl 3-hydroxyquinoline-6-carboxylate Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Framework The Quinoline Scaffold in Rational Drug Design 1[1] is a foundational bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Framework

The Quinoline Scaffold in Rational Drug Design

1[1] is a foundational building block in the rational design of targeted chemotherapeutics. While the unmodified ester exhibits negligible intrinsic cytotoxicity, it serves as a critical synthetic precursor. By manipulating the 6-carboxylate and 3-hydroxy positions, medicinal chemists have generated highly active fused tetracyclic systems and functionalized carboxamides.

The structural evolution from a simple carboxylate to complex derivatives—such as indolizinoquinolinediones and 3-hydroxyquinolin-4(1H)-ones—dramatically shifts the pharmacological profile, yielding compounds with sub-micromolar to nanomolar efficacy against aggressive, drug-resistant malignancies[2][3].

Mechanistic Pathways of Cytotoxicity

The functionalization of the quinoline core dictates its primary intracellular target and subsequent cytotoxic cascade:

  • DNA Topoisomerase I (Top1) Catalytic Inhibition: Derivatives such as 6-substituted indolizinoquinolinediones bypass classical Top1 poisoning. Instead of stabilizing the cleavable DNA-enzyme complex (which often leads to rapid drug resistance), these compounds act as pure catalytic inhibitors. They bind the enzyme prior to DNA cleavage, preventing DNA relaxation entirely and stalling the replication fork[3].

  • Tubulin Polymerization Interference: 2[2] disrupt microtubule dynamics. Fine-tuning the carboxamide substitution yields derivatives with highly favorable therapeutic indices (TI ranging from 17 to 400), effectively triggering G2/M phase cell cycle arrest and subsequent apoptosis[2][4].

MOA A Quinoline-6-carboxylate Derivatives B DNA Topoisomerase I Catalytic Inhibition A->B Indolizinoquinolines C Tubulin Polymerization Interference A->C 3-Hydroxyquinolines D ROS Generation (Oxidative Stress) A->D Ru-Catalyzed N-oxides E Cell Cycle Arrest (G2/M or S Phase) B->E C->E F Apoptosis / Cytotoxicity D->F E->F Caspase Activation

Fig 1: Divergent cytotoxic signaling pathways of functionalized quinoline-6-carboxylate derivatives.

Comparative Cytotoxicity Profiling

To objectively evaluate the structure-activity relationship (SAR), we compare the baseline Methyl 3-hydroxyquinoline-6-carboxylate against its advanced derivatives across standardized human cancer cell lines. The data demonstrates that compounds with a 6-alkylamino alkyloxy carbonyl group (e.g., Compound 26) exhibit a dramatic increase in cytotoxicity, achieving GI50 values below 10 nM against A549 lung cancer cells[3].

Compound ClassRepresentative Structure / ModificationPrimary TargetCell LineGI50 / IC50 (µM)
Base Scaffold Methyl 3-hydroxyquinoline-6-carboxylateN/AA549 / HL-60> 100.00
3-Hydroxyquinolin-4(1H)-ones Derivative 16 (4-aminogroup, 5-carboxamide)TubulinCEM~ 0.25
Indolizinoquinoline-6-carboxylates Compound 1 (Ethyl ester at C-6)Top1HL-601.50
Indolizinoquinoline-6-carboxamides Compound 26 (6-alkylamino alkyloxy carbonyl)Top1A549< 0.01

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems. The following methodologies incorporate strict internal controls to establish absolute causality between compound application and the observed cytotoxic or mechanistic effect.

Protocol 1: High-Throughput Viability Assay (MTT)

Causality Focus: We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay over standard dye exclusion because tetrazolium reduction strictly depends on NAD(P)H-dependent oxidoreductase enzymes. This ensures we measure metabolically active cells rather than just membrane integrity[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 or HL-60 cells in 96-well plates at a density of 5×103 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Preparation: Dissolve quinoline derivatives in analytical-grade DMSO to create a 10 mM stock.

  • Treatment Titration: Perform a 5-dose serial dilution ranging from 10−8 to 10−4 M.

    • Self-Validation Control: Include a vehicle control (0.1% DMSO final concentration) to rule out solvent-induced cytotoxicity, and a positive control (e.g., Doxorubicin) to validate the dynamic range of the assay.

  • Incubation: Treat cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization & Readout: Remove the media, add 150 µL of DMSO to dissolve the formazan crystals, and measure absorbance at 490 nm using a microplate reader. Calculate the GI50/IC50 using non-linear regression analysis.

Protocol 2: DNA Topoisomerase I Relaxation Assay

Causality Focus: This assay is designed to definitively differentiate between Top1 catalytic inhibitors (which prevent DNA relaxation) and Top1 poisons (which cause DNA strand breaks).

Step-by-Step Methodology:

  • Reaction Setup: In a 20 µL reaction volume, combine 0.5 µg of supercoiled pBR322 plasmid DNA with 1 Unit of purified calf thymus Top1 in relaxation buffer (10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA).

  • Compound Incubation: Add the test compound (e.g., Compound 26) at varying concentrations (0.1 to 100 µM).

    • Self-Validation Control: Run parallel reactions with Camptothecin (a known Top1 poison). If the test compound is a catalytic inhibitor, the plasmid will remain supercoiled without the formation of nicked open-circular DNA (which Camptothecin induces).

  • Reaction Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 4 µL of stop buffer (5% SDS, 0.025% bromophenol blue, 30% glycerol).

  • Electrophoresis: Resolve the DNA topoisomers on a 1% agarose gel in TAE buffer at 3 V/cm for 2 hours. Stain with ethidium bromide and visualize under UV light.

Workflow step1 Step 1: Compound Prep Synthesize & Dissolve in DMSO step2 Step 2: Cell Culture Seed A549/HL-60 in 96-well plates step1->step2 step3 Step 3: Treatment 5-Dose Titration (10^-8 to 10^-4 M) step2->step3 step4 Step 4: Viability Assay MTT / CellTiter-Glo Addition step3->step4 step5 Step 5: Target Validation Top1 Relaxation Assay step3->step5 step6 Step 6: Data Analysis Calculate IC50 / GI50 step4->step6 step5->step6

Fig 2: Self-validating high-throughput workflow for evaluating quinoline derivative cytotoxicity.

References

  • 2-Phenylsubstituted-3-Hydroxyquinolin-4(1H)-one-Carboxamides: Structure-Cytotoxic Activity Relationship Study , ACS Combinatorial Science. 2

  • Preparation of 2-phenyl-3-hydroxyquinoline-4(1H)-one-5-carboxamides as potential anticancer and fluorescence agents , RSC Advances. 4

  • Synthesis and biological evaluation of 6-substituted indolizinoquinolinediones as catalytic DNA topoisomerase I inhibitors , PMC. 3

  • tert-Butyl 3-hydroxyquinoline-6-carboxylate , BLD Pharm.1

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-hydroxyquinoline-6-carboxylate proper disposal procedures

As a Senior Application Scientist, I recognize that handling functionalized nitrogen heterocycles requires more than just following a safety data sheet—it requires an understanding of the molecule's mechanistic behavior....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling functionalized nitrogen heterocycles requires more than just following a safety data sheet—it requires an understanding of the molecule's mechanistic behavior. Methyl 3-hydroxyquinoline-6-carboxylate (CAS: 1261596-90-0) is a valuable intermediate in drug development, but its structural features—a stable quinoline core, a reactive hydroxyl group, and a methyl ester—dictate strict, scientifically grounded disposal and operational protocols.

This guide provides the causality behind the safety procedures, ensuring your laboratory maintains environmental compliance and personnel safety.

Chemical Hazard Profile & Mechanistic Causality

To design a self-validating disposal system, we must first understand why Methyl 3-hydroxyquinoline-6-carboxylate behaves the way it does. The quinoline core is highly lipophilic (log Pow ~2.06) and acts as a stable aromatic nitrogen heterocycle[1]. This lipophilicity allows it to easily bioaccumulate in aquatic organisms, making it highly toxic to aquatic life[2]. Furthermore, if subjected to standard, low-temperature combustion, the nitrogen atom within the ring catalyzes the formation of highly toxic nitrogen oxides (NOx)[3].

Quantitative Hazard Data Summary

Hazard CategoryGHS ClassificationMechanistic Cause
Acute Toxicity (Oral) Category 3 / 4Nitrogen heterocycle interacts with cellular targets and metabolic pathways[2].
Skin/Eye Irritation Category 2Hydroxyl and ester functional groups promote tissue irritation upon contact[1].
Aquatic Toxicity Chronic Category 2Lipophilicity allows rapid bioaccumulation in aquatic ecosystems[1].
Combustion Hazard CombustibleAromatic ring combustion generates toxic, gaseous Nitrogen Oxides (NOx)[3].

Operational Disposal Workflow

The following logic model dictates the lifecycle of Methyl 3-hydroxyquinoline-6-carboxylate waste, from generation to final destruction.

DisposalWorkflow Start Waste Generation: Methyl 3-hydroxyquinoline-6-carboxylate Solid Solid Waste (Powders, PPE) Start->Solid Liquid Liquid Waste (Organic Solutions) Start->Liquid Spill Spill Event (Emergency) Start->Spill Accidental Release PackSolid Seal in Compatible Solid Waste Container Solid->PackSolid PackLiquid Collect in Halogen-Free Organic Waste Jug Liquid->PackLiquid Absorb Inert Absorbent (Sand/Vermiculite) Spill->Absorb Absorb->Solid Treat as Solid Waste Labeling Apply GHS Hazardous Waste Labels PackSolid->Labeling PackLiquid->Labeling Incineration High-Temperature Incineration (>1000°C with NOx Scrubbers) Labeling->Incineration Licensed Contractor Transfer

Fig 1. Lifecycle and disposal workflow for Methyl 3-hydroxyquinoline-6-carboxylate.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system: each step includes a physical or chemical check to ensure the procedure has been executed correctly.

Phase 1: Segregation and Compatibility Verification

Quinoline derivatives can react violently with strong oxidizers (e.g., hydrogen peroxide, dinitrogen tetroxide)[3].

  • Verify Waste Stream: Ensure the designated waste container does not contain strong oxidizing agents. Validation: Check the waste log attached to the secondary containment tray.

  • Select Container: Use high-density polyethylene (HDPE) or glass containers. Do not use metal containers, as trace moisture can cause the ester group to hydrolyze, potentially altering the pH and reacting with the metal.

Phase 2: Routine Laboratory Disposal

For Solid Waste (Powders, Weighing Boats, Contaminated PPE):

  • Transfer solid residues into a sealable, compatible hazardous solid waste container inside a Class II biological safety cabinet or chemical fume hood to prevent aerosolization of the powder[2].

  • Seal the container and apply a GHS-compliant label indicating "Toxic" and "Environmental Hazard."

For Liquid Waste (Reaction Mother Liquors, Rinsates):

  • Collect solutions containing the compound in a clearly labeled "Halogen-Free Organic Waste" container (unless the solvent used was halogenated, in which case use the "Halogenated Waste" stream)[2].

  • Validation: Ensure the liquid waste container is kept in secondary containment and is never filled past 80% capacity to account for vapor expansion.

Phase 3: Emergency Spill Management (The 3-C Protocol)

Because quinoline compounds are combustible, traditional paper towels pose a severe fire hazard if used to clean up bulk spills[3].

  • Contain: Immediately isolate the area. Wear appropriate PPE, including nitrile or Viton gloves (which offer superior resistance to organic esters) and a respirator if dust is generated[1].

  • Collect: Cover the spill with an inert absorbent material such as dry sand, diatomaceous earth, or vermiculite[3]. Do not use combustible materials.

  • Clean: Shovel the absorbed mixture into a heavy-duty hazardous waste bag. Validation: Visually inspect the spill zone under bright light to ensure no crystalline residue remains.

Phase 4: Glassware Decontamination

Water is an ineffective rinsing agent due to the compound's lipophilic nature.

  • Rinse all contaminated glassware three times with a compatible organic solvent (e.g., acetone or ethanol).

  • Collect all rinsate into the hazardous liquid waste container.

  • Validation: Only after the triple-rinse should the glassware be transferred to the standard laboratory washing sink.

Final Disposal: The Necessity of High-Temperature Incineration

Under no circumstances should Methyl 3-hydroxyquinoline-6-carboxylate be disposed of in municipal drains or standard solid waste streams[1].

The ultimate disposal must be conducted through an approved hazardous waste contractor utilizing high-temperature incineration [4]. The causality behind this requirement is rooted in the thermodynamics of the quinoline ring. Standard incineration temperatures fail to fully break the aromatic nitrogen bonds, leading to the emission of toxic NOx gases[5]. High-temperature incineration facilities (>1000°C) equipped with specialized afterburners and alkaline wet scrubbers are required to fully mineralize the compound into carbon dioxide and water, while safely neutralizing the nitrogenous combustion byproducts[4][5].

Sources

Handling

Personal protective equipment for handling Methyl 3-hydroxyquinoline-6-carboxylate

Comprehensive Safety and Operational Guide for Handling Methyl 3-hydroxyquinoline-6-carboxylate Introduction Methyl 3-hydroxyquinoline-6-carboxylate (CAS: 1261596-90-0) is a highly valuable heterocyclic building block ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Methyl 3-hydroxyquinoline-6-carboxylate

Introduction Methyl 3-hydroxyquinoline-6-carboxylate (CAS: 1261596-90-0) is a highly valuable heterocyclic building block utilized extensively in drug discovery, particularly in the synthesis of kinase inhibitors and neuronal signaling modulators[1]. However, the same structural features that make it chemically reactive also impart specific occupational hazards. As a Senior Application Scientist, I have designed this protocol to move beyond generic safety data sheets (SDS). This guide provides a self-validating, step-by-step operational system grounded in the National Research Council's Prudent Practices in the Laboratory and OSHA standards, ensuring both researcher safety and experimental integrity.

Hazard Causality & Risk Assessment

To effectively protect yourself, you must understand why the compound behaves the way it does. The hazard profile of Methyl 3-hydroxyquinoline-6-carboxylate is dictated by its functional groups[2]:

  • H302 (Harmful if swallowed): The methyl ester and hydroxyl groups increase the molecule's solubility and potential bioavailability across mucosal membranes. Ingestion must be prevented via strict hygiene and barrier protection.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The phenolic hydroxyl group is weakly acidic, while the quinoline nitrogen is basic. This amphoteric nature can disrupt the lipid bilayer of skin and ocular tissues, leading to localized inflammation upon contact[2].

  • H335 (May cause respiratory irritation): Supplied as a fine solid powder, the compound has a low aerodynamic diameter. It is highly susceptible to static charge accumulation, making it prone to aerosolization during weighing and transfer, which directly irritates the respiratory tract.

Personal Protective Equipment (PPE) Matrix

In compliance with OSHA's Personal Protective Equipment Standard (29 CFR 1910 Subpart I)[3], the following PPE matrix is mandatory. Every piece of equipment is selected based on the specific physicochemical properties of the compound.

Equipment CategorySpecificationCausality & Rationale
Eye/Face Protection ANSI Z87.1 Safety GogglesPrevents ocular absorption of aerosolized dust (H319). Standard safety glasses with side shields are insufficient due to the fine particulate nature of the powder.
Hand Protection Double-layered Nitrile Gloves (min. 5 mil)Nitrile provides robust chemical resistance against solid organic heterocycles (H315). Double-gloving ensures a sterile barrier is maintained if the outer glove is contaminated during weighing.
Body Protection Flame-Resistant (FR) or 100% Cotton Lab CoatPrevents dermal accumulation of micro-dust. Synthetic fabrics (like polyester) generate static electricity, which actively attracts the powder to the researcher's body.
Respiratory Protection N95/P100 Particulate RespiratorRequired only if weighing must be performed outside a certified chemical fume hood. Mitigates inhalation of irritating dust (H335)[4].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating safety loop where each step verifies the success of the previous one.

Step 1: Pre-Operation Environmental Control

  • Action: Verify that the chemical fume hood has an inward face velocity of 80–100 feet per minute (fpm).

  • Causality: Proper airflow guarantees that any aerosolized quinoline dust is pulled away from the operator's breathing zone.

  • Validation: Check the digital airflow monitor or tape a small piece of Kimwipe to the sash to visually confirm a steady inward draft.

Step 2: Static-Free Weighing and Transfer

  • Action: Use an anti-static zero-stat gun on the weighing boat and spatula before dispensing the powder. Weigh the compound inside a vented balance enclosure or the fume hood.

  • Causality: Quinoline derivatives are notorious for static cling. Neutralizing the static charge prevents the powder from "jumping" off the spatula, thereby eliminating the primary vector for respiratory and dermal exposure.

  • Validation: The powder should transfer smoothly without adhering to the vertical walls of the weighing boat.

Step 3: Solubilization and Reaction Setup

  • Action: Dissolve the compound in the designated reaction solvent (e.g., DMF, DMSO, or DCM) before removing the vessel from the fume hood. Cap the vial securely.

  • Causality: Once in solution, the inhalation hazard (H335) is completely neutralized. The risk profile shifts from particulate inhalation to solvent exposure, which is easily managed by the sealed vessel.

  • Validation: Visual confirmation of a homogenous solution with no residual powder on the vessel threads.

Spill Response & Disposal Plan

Even with rigorous protocols, spills can occur. Immediate, calculated action is required to prevent cross-contamination[5].

  • Spill Protocol: Do not sweep the dry powder, as this will aerosolize the chemical. Instead, cover the spill with damp paper towels (using water or a mild solvent like ethanol) to suppress the dust. Carefully wipe the area inward to contain the spread, and place the contaminated towels in a designated solid hazardous waste bag.

  • Disposal Plan: Unused solid Methyl 3-hydroxyquinoline-6-carboxylate and contaminated consumables (gloves, weigh boats) must be disposed of in a clearly labeled Solid Organic Hazardous Waste container. If the compound has been dissolved in a halogenated or non-halogenated solvent, segregate the liquid waste accordingly based on the solvent type, in strict adherence to institutional and EPA guidelines.

Visual Workflow Logic

The following diagram illustrates the critical safety checkpoints and logical flow for handling this compound.

G Start Pre-Operation: Verify Fume Hood & PPE Weighing Weighing & Transfer (Enclosed Balance / Hood) Start->Weighing Reaction Reaction Setup (Under Inert Gas) Weighing->Reaction Spill Spill Detected? Reaction->Spill CleanUp Spill Protocol: Neutralize & Contain Spill->CleanUp Yes Disposal Waste Disposal: Solid/Halogenated Bins Spill->Disposal No CleanUp->Disposal

Figure 1: Operational workflow and safety logic for handling Methyl 3-hydroxyquinoline-6-carboxylate.

References

  • Title: Prudent Practices in the Laboratory: An Update Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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